PROTAC HDAC6 degrader 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H33F2N9O8 |
|---|---|
Peso molecular |
733.7 g/mol |
Nombre IUPAC |
N-[[3-[[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyrimidin-2-yl]amino]methyl]phenyl]methyl]-2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C34H33F2N9O8/c35-28(36)31-44-43-30(53-31)21-16-40-34(41-17-21)39-15-20-4-1-3-19(13-20)14-38-26(47)18-52-12-11-51-10-9-37-23-6-2-5-22-27(23)33(50)45(32(22)49)24-7-8-25(46)42-29(24)48/h1-6,13,16-17,24,28,37H,7-12,14-15,18H2,(H,38,47)(H,39,40,41)(H,42,46,48) |
Clave InChI |
CIGJXYCZLSTSRI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PROTAC HDAC6 Degraders
This guide provides a detailed examination of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that selectively target Histone Deacetylase 6 (HDAC6) for degradation. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The Emergence of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes some limitations of traditional small-molecule inhibitors.[1] Unlike inhibitors that require sustained occupancy of a protein's active site, degraders utilize the cell's own machinery to eliminate the target protein entirely.[2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology.[3] These heterobifunctional molecules are designed to specifically hijack the ubiquitin-proteasome system (UPS) to induce the degradation of a protein of interest (POI).[4][5] This approach offers several advantages, including the potential for catalytic activity, sustained downstream effects, and the ability to target proteins previously considered "undruggable".[2][6]
Histone Deacetylase 6 (HDAC6) as a Therapeutic Target
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC.[7] It possesses two catalytic domains and plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin and Hsp90.[3][8] The deregulation of HDAC6 is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[3] While selective HDAC6 inhibitors have been developed, they only block its catalytic function. Degrading the entire HDAC6 protein via the PROTAC approach can eliminate both its enzymatic and non-enzymatic scaffolding functions, offering a more comprehensive therapeutic intervention.[2][9]
Core Mechanism of Action
The fundamental action of an HDAC6 PROTAC is to function as a molecular bridge, bringing HDAC6 into close proximity with an E3 ubiquitin ligase, an event that does not naturally occur. This induced proximity triggers the ubiquitination and subsequent degradation of HDAC6.
The Heterobifunctional Architecture
An HDAC6 PROTAC molecule is a chimerical compound consisting of three key components:
-
A ligand for HDAC6 (warhead): This moiety selectively binds to the HDAC6 protein. A common example is Nexturastat A (Nex A).[3][10]
-
A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits a specific E3 ligase. The most commonly recruited E3 ligases for HDAC6 PROTACs are Cereblon (CRBN), using ligands like pomalidomide (B1683931), and Von Hippel-Lindau (VHL).[9][11]
-
A Linker: A chemical linker connects the HDAC6 ligand and the E3 ligase ligand. The composition and length of the linker are critical for optimizing the formation and stability of the ternary complex, which directly impacts degradation efficiency.[4][9]
Ternary Complex Formation
The PROTAC molecule facilitates the formation of a key "ternary complex" consisting of the HDAC6 protein, the PROTAC itself, and the recruited E3 ligase (e.g., CRL4-CRBN or VCB-VHL).[11][12] The PROTAC can bind to either HDAC6 or the E3 ligase first, forming a binary complex, before engaging the third partner to complete the ternary structure.[11][12] The stability and conformation of this complex are crucial for the subsequent steps.
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the E3 ligase is positioned to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface lysine (B10760008) residues on the HDAC6 protein.[4] This process results in the formation of a polyubiquitin (B1169507) chain on HDAC6. This chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation.[6] The proteasome then unfolds and degrades the polyubiquitinated HDAC6 protein into small peptides. The PROTAC molecule, having completed its task, is then released and can catalytically induce the degradation of another HDAC6 protein.[6][13]
Quantitative Analysis of HDAC6 Degraders
The efficacy of PROTACs is evaluated using specific quantitative metrics.
Key Performance Metrics: DC₅₀ and Dₘₐₓ
-
DC₅₀ (Half-maximal Degradation Concentration): This is the concentration of a PROTAC at which 50% of the target protein is degraded.[6][14] It is a measure of the degrader's potency.
-
Dₘₐₓ (Maximum Degradation): This value represents the maximum percentage of protein degradation that can be achieved with a given PROTAC.[6][14]
Comparative Data for Representative HDAC6 PROTACs
The development of HDAC6 PROTACs has involved various combinations of HDAC6 ligands, E3 ligase ligands, and linkers, leading to degraders with distinct efficacy and selectivity profiles.
Table 1: Efficacy and Selectivity of CRBN-Recruiting HDAC6 PROTACs
| PROTAC Identifier | HDAC6 Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Time (h) | Notes |
|---|---|---|---|---|---|---|---|
| NP8 | Nexturastat A | Pomalidomide | MM.1S | 2.5 nM | ~90% | 24 | Showed high selectivity; did not affect HDAC1, 2, or 4 levels.[3][10] |
| Compound 3 | TO-317 derivative | Pomalidomide | MM.1S | 21.8 nM | 93% | 6 | An alkyl-triazole-alkyl series linker was used.[9] |
| TO-1187 (Compound 8) | TO-317 derivative | Pomalidomide | MM.1S | 5.81 nM | 94% | 6 | An alkyl-triazole-PEG series linker was used; showed no degradation of HDAC3/8.[9] |
| Compound 9 | TO-317 derivative | Pomalidomide | MM.1S | 5.01 nM | 94% | 6 | An alkyl-PEG series linker was used.[9] |
Table 2: Efficacy and Selectivity of VHL-Recruiting HDAC6 PROTACs
| PROTAC Identifier | HDAC6 Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Time (h) | Notes |
|---|---|---|---|---|---|---|---|
| Compound 3j | VHL Ligand based | VHL Ligand | MM.1S | 7.1 nM | 90% | 4 | Did not induce degradation of neosubstrates IKZF1/3.[11] |
| Compound 3j | VHL Ligand based | VHL Ligand | 4935 (mouse) | 4.3 nM | 57% | 4 | Potency can vary across different cell lines and species.[11] |
Experimental Protocols for Characterization
A series of well-established experimental protocols are used to validate the mechanism of action of HDAC6 PROTACs.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in HDAC6 protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MM.1S) at an appropriate density.[3] Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 6, 24 hours).[3][9]
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific for HDAC6. Also, probe for other HDAC isoforms (e.g., HDAC1, HDAC3) to assess selectivity and a loading control (e.g., GAPDH, β-actin).[9]
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software to determine DC₅₀ and Dₘₐₓ values.[9]
-
Proteasome Inhibition Assays
-
Objective: To confirm that the observed protein degradation is dependent on the proteasome.
-
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 1 µM MG132 or Bortezomib) for 1-6 hours.[9][11]
-
PROTAC Treatment: Add the HDAC6 PROTAC to the pre-treated cells and incubate for the standard treatment duration.
-
Analysis: Harvest cells and perform Western blotting as described above. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.[9][11]
-
E3 Ligase Dependence Assays
-
Objective: To verify that degradation requires the engagement of the intended E3 ligase.
-
Methodology:
-
Competitive Displacement: Co-treat cells with the HDAC6 PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN-based PROTACs).[3]
-
Negative Control PROTAC: Synthesize a control PROTAC where the E3 ligase ligand is chemically modified to prevent binding (e.g., methylated pomalidomide).[9]
-
Analysis: Perform Western blotting. The rescue of HDAC6 degradation in the presence of the competing free ligand or the failure of the negative control PROTAC to induce degradation confirms the requirement for E3 ligase engagement.[3][9]
-
Cellular Target Engagement Assays
-
Objective: To measure the binding affinity of the PROTAC to HDAC6 within a live cell environment.
-
Methodology (NanoBRET):
-
Cell Line Engineering: Use a cell line (e.g., HeLa) engineered to express HDAC6 fused to a HiBiT tag and stably expressing the LgBiT protein.[15]
-
Tracer and PROTAC Addition: Add a fluorescent tracer that binds to HDAC6, followed by the addition of the PROTAC degrader.
-
BRET Measurement: The binding of the PROTAC displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Analysis: The change in the BRET signal is used to quantify the cellular target engagement and affinity of the PROTAC for HDAC6.[15]
-
Conclusion and Future Perspectives
PROTAC-mediated degradation of HDAC6 is a robust and validated mechanism for eliminating this key therapeutic target. The core mechanism hinges on the formation of a ternary complex, leading to ubiquitination and proteasomal degradation. The efficacy of these degraders is highly dependent on the choice of ligands and, crucially, the linker connecting them. Experimental validation through a combination of protein quantification, proteasome inhibition, and target engagement assays is essential for characterization. Future research will likely focus on developing PROTACs with improved oral bioavailability, tissue-specific delivery, and the ability to overcome potential resistance mechanisms, further solidifying their place as a promising therapeutic strategy.
References
- 1. [PDF] Advances in the Design and Development of PROTAC-mediated HDAC degradation. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Proteasomal Degradation of Zn-Dependent Hdacs: The E3-Ligases Implicated and the Designed Protacs That Enable Degradation [mdpi.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Chemical Structure of PROTAC HDAC6 Degrader 2 (AP1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of PROTAC HDAC6 degrader 2, also known as AP1. This molecule has emerged as a potent and selective degrader of class IIb histone deacetylases (HDACs), specifically HDAC6 and HDAC10. This document details the chemical structure, a step-by-step synthesis protocol, and relevant quantitative data for this compound, intended to aid researchers in the fields of chemical biology and drug discovery.
Chemical Structure and Mechanism of Action
This compound (AP1) is a heterobifunctional molecule designed to induce the targeted degradation of HDAC6. It consists of three key components:
-
A ligand for HDAC6: This part of the molecule is derived from Tubastatin A, a known dual inhibitor of HDAC6 and HDAC10. It ensures the specific binding of the PROTAC to the target protein.
-
A recruiter for an E3 ubiquitin ligase: AP1 incorporates a pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
A flexible linker: This chemical linker connects the HDAC6 ligand and the E3 ligase recruiter, facilitating the formation of a ternary complex between HDAC6 and CRBN.
The formation of this ternary complex brings HDAC6 in close proximity to the E3 ligase, leading to the ubiquitination of HDAC6 and its subsequent degradation by the proteasome.
Caption: Mechanism of action of this compound (AP1).
Synthesis of this compound (AP1)
The synthesis of AP1 involves the coupling of a Tubastatin A-derived carboxylic acid with a pomalidomide-bearing amine linker. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound (AP1).
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound (AP1), based on published procedures.
Step 1: Synthesis of the Tubastatin A-derived carboxylic acid
-
Starting Materials: Commercially available precursors for the Tubastatin A core.
-
Procedure: The synthesis involves a multi-step sequence to construct the core structure of Tubastatin A, followed by the attachment of a linker with a terminal carboxylic acid. This typically involves standard organic chemistry reactions such as amide bond formations and protecting group manipulations.
Step 2: Synthesis of the Pomalidomide-amine linker
-
Starting Materials: Pomalidomide and a suitable bifunctional linker.
-
Procedure: Pomalidomide is reacted with a linker containing a terminal amine group, often protected with a Boc group. The Boc group is subsequently removed under acidic conditions to yield the free amine.
Step 3: Coupling of the Tubastatin A-acid and Pomalidomide-amine
-
To a solution of the Tubastatin A-derived carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
The Pomalidomide-amine linker (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by LC-MS.
-
Upon completion, the reaction mixture is worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified by column chromatography or preparative HPLC to yield this compound (AP1) as a solid.
Quantitative Data
The following tables summarize the key quantitative data for this compound (AP1).
| Parameter | Value | Reference |
| Molecular Weight | 843.99 g/mol | Calculated |
| Chemical Formula | C47H53N7O7 | Calculated |
| Appearance | White to off-white solid | [1][2] |
| Purity (HPLC) | >95% | [1][2] |
Table 1: Physicochemical Properties of this compound (AP1)
| Parameter | Cell Line | Value | Reference |
| HDAC6 DC50 | MM.1S | 13 nM | [1][2] |
| HDAC10 DC50 | MM.1S | 29 nM | [1][2] |
| HDAC6 Dmax | MM.1S | >95% | [1][2] |
| HDAC1 IC50 | - | >10 µM | [1][2] |
| HDAC8 IC50 | - | >10 µM | [1][2] |
Table 2: Biological Activity of this compound (AP1)
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Conclusion
This compound (AP1) is a valuable chemical tool for the selective degradation of HDAC6 and HDAC10. This guide provides the essential information for its synthesis and characterization, enabling further research into the biological roles of these enzymes and the development of novel therapeutics. Researchers should refer to the primary literature for detailed characterization data, including NMR and mass spectrometry data.[1][2]
References
Targeting HDAC6: A Technical Guide to its Biological Functions and PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a multitude of cellular processes.[1][2][3][4] Unlike other HDACs that mainly target nuclear histones, HDAC6's substrate specificity is largely directed towards non-histone proteins, including α-tubulin, HSP90, and cortactin.[4][5][6] This diverse substrate profile implicates HDAC6 in the regulation of cell motility, protein quality control, signal transduction, and immune responses.[1][5][7] Its dysregulation is linked to the pathology of numerous diseases, including various cancers, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions.[1][5][7][8]
The development of Proteolysis-Targeting Chimeras (PROTACs) offers a novel and powerful therapeutic strategy to target HDAC6.[4][9] Instead of merely inhibiting its enzymatic function, PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the selective degradation of the entire HDAC6 protein.[9][10][11] This approach not only abrogates the catalytic activity of HDAC6 but also eliminates its non-enzymatic scaffolding functions, potentially offering a more profound and sustained therapeutic effect compared to traditional inhibitors.[9][11] This guide provides an in-depth overview of the biological functions of HDAC6, the mechanism of its targeted degradation by PROTACs, quantitative data on reported HDAC6 degraders, and detailed experimental protocols for their evaluation.
Section 1: Core Biological Functions of HDAC6
HDAC6's primary role is the deacetylation of ε-N-acetyl lysine (B10760008) residues on a variety of cytoplasmic proteins. This activity modulates key cellular pathways crucial for homeostasis and stress response.
Key Substrates and Downstream Effects:
-
α-tubulin: As one of the most significant substrates, the deacetylation of α-tubulin by HDAC6 regulates microtubule dynamics.[5][6] This function is central to microtubule-dependent processes such as cell motility, migration, and the disassembly of cilia prior to mitosis.[8][12] Consequently, elevated HDAC6 activity is associated with increased cancer cell metastasis.[8][13]
-
HSP90 (Heat Shock Protein 90): HDAC6-mediated deacetylation of the molecular chaperone HSP90 enhances its activity.[6][7] This modulation affects the stability and function of numerous HSP90 client proteins, many of which are involved in cell growth, survival signaling, and stress response.[7][8]
-
Cortactin: By deacetylating cortactin, HDAC6 influences actin polymerization and cytoskeletal rearrangement, which is critical for cell migration and invasion.[12]
-
Protein Quality Control: HDAC6 plays a pivotal role in cellular protein quality control through the aggresome-autophagy pathway. It possesses a zinc-finger ubiquitin-binding domain (ZnF-UBP) that allows it to recognize and bind to polyubiquitinated misfolded proteins.[5][14] HDAC6 then facilitates the transport of these protein aggregates along microtubules to form an aggresome, which is ultimately cleared by autophagy.[12]
The following diagram illustrates the central signaling pathways regulated by HDAC6.
Section 2: PROTAC-Mediated Degradation of HDAC6
Targeted protein degradation using PROTACs is an event-driven process that utilizes the cell's own machinery to eliminate a protein of interest (POI).[10]
Mechanism of Action:
A PROTAC is a chimeric molecule comprising three components: a ligand that binds to the POI (HDAC6), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two.[9][11] The process unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to HDAC6 and an E3 ligase within the cell, forming a transient ternary complex (HDAC6-PROTAC-E3 Ligase).[9][10]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface lysine residues on the HDAC6 protein.[9]
-
Proteasomal Recognition and Degradation: The resulting polyubiquitinated HDAC6 is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and degrades HDAC6 into small peptides, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation.[4][10]
This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[10][15]
Quantitative Data on HDAC6 PROTACs
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). The following tables summarize data for several reported HDAC6 degraders.
Table 1: Cereblon (CRBN)-Recruiting HDAC6 PROTACs
| PROTAC Name | Parent HDAC6 Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Treatment Time (h) | Citation |
|---|---|---|---|---|---|---|
| NP8 | Nexturastat A | <100 nM | >90% | HeLa, MM.1S | 24 | [4][16] |
| 17c | Ethyl Hydrazide-based | 14 nM | 91% | MM.1S | Not Specified | [17][18] |
| TO-1187 | TO-317 | 5.81 nM | 94% | MM.1S | 6 |[19] |
Table 2: Von Hippel-Lindau (VHL)-Recruiting HDAC6 PROTACs
| PROTAC Name | Parent HDAC6 Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Treatment Time (h) | Citation |
|---|
| 3j | Nexturastat A | ~10-100 nM (Effective Range) | >90% | MM.1S | 4 |[9] |
Section 3: Key Experimental Protocols
Evaluating the efficacy and mechanism of action of an HDAC6 PROTAC requires a series of well-defined experiments.
Protocol 1: Western Blot for HDAC6 Degradation
This protocol is used to quantify the reduction in HDAC6 protein levels following PROTAC treatment.
Materials & Reagents:
-
Cell culture medium, FBS, antibiotics
-
HDAC6 PROTAC of interest
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membrane
-
SDS-PAGE gels and running buffer
-
Transfer buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of the HDAC6 PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors. Scrape cells and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-HDAC6) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize HDAC6 band intensity to the loading control (e.g., GAPDH). Calculate the percentage of remaining HDAC6 relative to the vehicle control.
Protocol 2: Fluorometric HDAC6 Activity Assay
This assay measures the enzymatic activity of HDAC6 in a cell-free system or from cell lysates, often used to confirm functional inhibition.[13][20][21]
Materials & Reagents:
-
HDAC6 Activity Assay Kit (containing HDAC6 substrate, developer, assay buffer, and a known inhibitor like Tubacin for control).[13]
-
Recombinant human HDAC6 enzyme (for in vitro assays).
-
Cell lysate prepared as in the Western Blot protocol.
-
96-well black, flat-bottom microplate.
-
Fluorimeter capable of excitation/emission at ~380/490 nm or as specified by the kit.[13][21]
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using the AFC or equivalent fluorophore standard provided in the kit to convert relative fluorescence units (RFU) to molar amounts.
-
Sample Preparation:
-
For Cell Lysates: Add 5-50 µg of cell lysate to wells.
-
For Recombinant Enzyme: Add a specified amount of recombinant HDAC6 to wells.
-
Inhibitor Control: Include wells with enzyme/lysate pre-incubated with a known HDAC6 inhibitor (e.g., Tubacin) or the PROTAC being tested.[13]
-
Background Control: Include wells with assay buffer only.
-
-
Reaction Initiation: Adjust the volume in all wells to a final volume (e.g., 50 µL) with HDAC6 Assay Buffer. Add the HDAC6 substrate to all wells to initiate the reaction.[13]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Development: Add the developer solution to each well. The developer acts on the deacetylated substrate to release the fluorophore.[21] Incubate for an additional 10-15 minutes at 37°C.
-
Measurement: Read the fluorescence on a microplate reader at the specified excitation and emission wavelengths.[21]
-
Data Analysis: Subtract the background reading from all sample readings. Calculate HDAC6 activity based on the standard curve. For inhibitor/PROTAC testing, calculate the percentage of inhibition relative to the untreated control.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of HDAC6 degradation on cell proliferation and viability.
Materials & Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, XTT).
-
Opaque-walled 96-well plates suitable for luminescence measurement.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the HDAC6 PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.[19]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the PROTAC concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
References
- 1. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Expression and Functions of Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Expression and Functions of Histone Deacetylase 6 (HDAC6) | Springer Nature Experiments [experiments.springernature.com]
- 4. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. tandfonline.com [tandfonline.com]
- 12. uniprot.org [uniprot.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
The Role of PROTAC HDAC6 Degrader 2 in Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism, quantitative effects, and experimental validation of PROTAC HDAC6 degrader 2, a targeted protein degrader with selectivity for Class IIb histone deacetylases. The document outlines its role in the ubiquitin-proteasome system and its impact on associated signaling pathways, offering detailed experimental protocols for its characterization.
Introduction to PROTAC Technology and HDAC6
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate specific target proteins.[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein, including its non-enzymatic functions.[4]
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic Class IIb HDAC with two catalytic domains.[5] It plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, HSP90, and cortactin, thereby regulating cell motility, protein trafficking, and protein quality control.[2] Dysregulation of HDAC6 has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[5][6]
Mechanism of Action of this compound
This compound is a selective degrader of Class IIb HDACs.[7] Its mechanism of action follows the canonical PROTAC pathway, as illustrated in the signaling pathway diagram below. The molecule is comprised of a ligand that specifically binds to HDAC6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[8] By bringing HDAC6 and the E3 ligase into close proximity, the degrader facilitates the transfer of ubiquitin molecules to HDAC6.[3] This polyubiquitination event serves as a recognition signal for the proteasome, which then degrades the HDAC6 protein.[9]
Caption: Mechanism of this compound-mediated protein degradation.
Quantitative Data on this compound
The efficacy of this compound has been quantified through various studies. The following table summarizes the key degradation parameters for this molecule.
| Parameter | Value | Cell Line | Reference |
| DC50 (HDAC6) | 13 nM | Not Specified | [7] |
| DC50 (HDAC10) | 29 nM | Not Specified | [7] |
| IC50 | 0.643 µM | Not Specified | [8] |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. IC50: The concentration of the degrader required to inhibit 50% of the enzyme's activity.
Impact on Signaling Pathways
The degradation of HDAC6 by this compound has significant downstream effects on various signaling pathways, primarily due to the hyperacetylation of its substrates. Key affected pathways include:
-
Cytoskeletal Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules. Degradation of HDAC6 leads to an increase in acetylated α-tubulin, which affects microtubule stability and function, impacting cell motility and intracellular transport.[10]
-
Protein Quality Control: HDAC6 is involved in the cellular stress response through its interaction with heat shock protein 90 (Hsp90).[10] By deacetylating Hsp90, HDAC6 modulates its chaperone activity. The degradation of HDAC6 can therefore disrupt the proper folding and stability of Hsp90 client proteins.[11]
-
Aggresome Formation: HDAC6 plays a role in the clearance of misfolded protein aggregates by facilitating their transport to the aggresome.[6] The removal of HDAC6 can impair this process.
-
PI3K/AKT Pathway: HDAC6 can deacetylate and regulate the activity of AKT, a central kinase in a signaling pathway that governs cell survival and proliferation.[12]
Caption: Signaling pathways affected by the degradation of HDAC6.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in HDAC6 protein levels following treatment with the degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MM.1S) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the HDAC6 levels are normalized to the loading control.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the HDAC6-PROTAC-CRBN ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either HDAC6 or CRBN, coupled to protein A/G magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against HDAC6, CRBN, and a negative control. The presence of both HDAC6 and CRBN in the immunoprecipitate confirms the formation of the ternary complex.
Proteasome Inhibition Assay
This assay confirms that the degradation of HDAC6 is dependent on the proteasome.
Methodology:
-
Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
PROTAC Treatment: Add this compound to the pre-treated cells and incubate for the desired time.
-
Analysis: Harvest the cells and analyze HDAC6 protein levels by Western blotting as described in section 5.1. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.[13]
Caption: Workflow for the experimental validation of this compound.
Conclusion
This compound represents a promising chemical tool for the targeted degradation of HDAC6. Its ability to selectively induce the degradation of this key enzyme provides a powerful method to study its biological functions and explore its therapeutic potential. The experimental protocols outlined in this guide offer a robust framework for researchers to validate its mechanism of action and quantify its efficacy in various cellular contexts. Further investigation into its broader selectivity profile and in vivo activity will be crucial for its development as a potential therapeutic agent.
References
- 1. Item - Advances in the design and development of PROTAC-mediated HDAC degradation. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Advances in the Design and Development of PROTAC-mediated HDAC degradation. | Semantic Scholar [semanticscholar.org]
- 5. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Development of Selective HDAC6 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of selective histone deacetylase 6 (HDAC6) degraders. It delves into the core mechanisms of action, presents key quantitative data for prominent compounds, outlines detailed experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction: Beyond Inhibition to Degradation
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including protein trafficking and degradation, cell shape and migration, and the regulation of protein acetylation.[1] Its substrates are predominantly non-histone proteins such as α-tubulin, HSP90, and cortactin.[1][2] The dysregulation of HDAC6 has been linked to a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][3]
Traditional drug discovery efforts have focused on the development of small molecule inhibitors of HDAC6. While several selective inhibitors have been developed, they only block the catalytic function of the enzyme.[4][5] This leaves the non-enzymatic scaffolding functions of HDAC6 intact. To overcome this limitation, a new therapeutic modality has emerged: targeted protein degradation. This approach aims to completely remove the target protein from the cell, offering a more profound and potentially durable therapeutic effect.
The most prominent strategy for targeted HDAC6 degradation is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a protein of interest.[6][7] More recently, molecular glues have also been explored as an alternative approach for inducing HDAC6 degradation.[8][9][10]
This guide will explore the key aspects of the discovery and development of these selective HDAC6 degraders, providing researchers with the necessary information to understand, evaluate, and potentially contribute to this exciting field.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism by which selective HDAC6 degraders operate is through the formation of a ternary complex between HDAC6, the degrader molecule, and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of HDAC6, marking it for recognition and degradation by the 26S proteasome.
PROTAC-Mediated Degradation
HDAC6-targeting PROTACs are comprised of three key components:
-
A warhead: This is a ligand that binds specifically to HDAC6. Both selective and non-selective HDAC inhibitors have been successfully used as warheads.[6][7][11]
-
An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase. The most commonly used E3 ligases for HDAC6 degraders are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][4][12]
-
A linker: This connects the warhead and the E3 ligase ligand. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficiency.[4]
The catalytic cycle of PROTAC-mediated degradation involves the PROTAC molecule acting as a molecular scaffold, bringing HDAC6 and the E3 ligase into close proximity. This allows for the efficient transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of HDAC6. The polyubiquitinated HDAC6 is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.
Molecular Glue-Mediated Degradation
Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to the degradation of the target. Unlike PROTACs, which have distinct domains for target and E3 ligase binding, molecular glues create a new protein-protein interface. While the rational design of molecular glues is still challenging, some have been identified that can induce the degradation of HDACs. For example, a new class of DCAF16-based covalent molecular glues has been developed for the targeted degradation of HDACs, with some compounds showing a reduction in HDAC1 and HDAC6 levels.[8][9][10]
Quantitative Data for Selective HDAC6 Degraders
A number of potent and selective HDAC6 degraders have been reported in the literature. The following tables summarize the key quantitative data for some of the most well-characterized compounds.
Table 1: Cereblon (CRBN)-Recruiting HDAC6 Degraders
| Compound | Warhead | Cell Line | DC50 (nM) | Dmax (%) | Notes | Reference |
| NP8 | Nexturastat A | MM.1S | <100 | >90 | Induces rapid degradation within 2 hours. | [1][3] |
| A6 | Vorinostat-like | HL-60 | 3.5 | >90 | Shows antiproliferative activity by inducing apoptosis. | [6][7][11][13] |
| B4 | Benzimidazole-based | HL-60 | 19.4 | >90 | Derived from a selective HDAC6 inhibitor. | [6][7][11] |
| TO-1187 (8) | TO-317 | MM.1S | 5.81 | 94 | Monoselective for HDAC6 degradation. | [14] |
| 9 | TO-317 derivative | MM.1S | 5.01 | 94 | Potent and selective HDAC6 degrader. | [14] |
Table 2: Von Hippel-Lindau (VHL)-Recruiting HDAC6 Degraders
| Compound | Warhead | Cell Line | DC50 (nM) | Dmax (%) | Notes | Reference |
| 3j | Nexturastat A | MM.1S | 7.1 | 90 | First potent VHL-based HDAC6 degrader. | [4][12] |
| 3j | Nexturastat A | 4935 (mouse) | 4.3 | 57 | Shows activity in mouse cell lines. | [4][12] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Key Signaling Pathways Involving HDAC6
Understanding the signaling pathways in which HDAC6 participates is crucial for elucidating the downstream consequences of its degradation. HDAC6's primary role is in the cytoplasm, where it deacetylates several key non-histone proteins.
The degradation of HDAC6 leads to the hyperacetylation of its substrates, resulting in various downstream cellular effects:
-
α-tubulin: Acetylation of α-tubulin is associated with increased microtubule stability and can affect processes like cell motility and intracellular transport.[15]
-
Hsp90: The acetylation status of Hsp90 influences its chaperone activity, which in turn affects the stability and function of numerous client proteins involved in cell signaling.[15]
-
Cortactin: Deacetylation of cortactin by HDAC6 is involved in regulating actin-dependent cell motility.[16]
-
AKT: HDAC6 can deacetylate AKT, and this interaction is relevant in the context of neurobiology and mood-related behaviors.[17]
Experimental Protocols
The characterization of selective HDAC6 degraders requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Western Blotting for HDAC6 Degradation
This is the most common method to directly measure the reduction in HDAC6 protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, HeLa, HL-60) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC6 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 (e.g., rabbit anti-HDAC6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of remaining protein relative to the vehicle-treated control.
Confirmation of Proteasomal Degradation
To confirm that the reduction in HDAC6 levels is due to proteasomal degradation, a co-treatment experiment with a proteasome inhibitor is performed.
Protocol:
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib) for 1-2 hours.
-
Degrader Treatment: Add the HDAC6 degrader at a concentration known to induce degradation (e.g., 100 nM) and incubate for the desired time.
-
Analysis: Perform Western blotting for HDAC6 as described in section 5.1. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.
In-Cell ELISA for High-Throughput Screening
In-cell ELISA can be used for a more high-throughput assessment of HDAC6 degradation.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the degrader.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against HDAC6.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Analysis: Normalize the signal to cell number (e.g., using a Janus Green stain) and calculate the percentage of HDAC6 remaining.
NanoBRET™ Target Engagement Assay
This assay measures the binding of the degrader to HDAC6 in live cells.
Protocol:
-
Cell Line Generation: Create a cell line (e.g., HeLa) that endogenously expresses HDAC6 tagged with a NanoLuc® luciferase fragment (e.g., HiBiT).
-
Assay Setup: Plate the cells and treat them with a fluorescently labeled tracer that binds to HDAC6 and varying concentrations of the unlabeled degrader.
-
BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
Analysis: The unlabeled degrader will compete with the tracer for binding to HDAC6, leading to a decrease in the BRET signal. This can be used to determine the cellular affinity (IC50) of the degrader for HDAC6.
HiBiT Lytic Detection Assay for Degradation Kinetics
This assay allows for the kinetic monitoring of protein degradation in live cells.
Protocol:
-
Cell Line: Use a cell line with endogenously tagged HDAC6-HiBiT.
-
Treatment: Treat the cells with the degrader over a time course.
-
Lysis and Detection: At each time point, lyse the cells and add a detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase.
-
Measurement: Measure the luminescence, which is proportional to the amount of remaining HDAC6-HiBiT.
-
Analysis: Plot the luminescence over time to determine the degradation kinetics (e.g., DC50 and Dmax at different time points).
Conclusion and Future Directions
The development of selective HDAC6 degraders represents a significant advancement in the field of chemical biology and drug discovery. By harnessing the power of the ubiquitin-proteasome system, these molecules offer a novel and effective way to eliminate HDAC6, providing a powerful tool for studying its biology and a promising therapeutic strategy for a variety of diseases.
Future research in this area will likely focus on:
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of HDAC6 degraders to enable in vivo studies and clinical development.
-
Exploring New E3 Ligases: Expanding the repertoire of E3 ligases that can be recruited for HDAC6 degradation to potentially overcome resistance mechanisms and fine-tune degradation profiles.
-
Rational Design of Molecular Glues: Developing computational and experimental methods for the rational design of HDAC6-targeting molecular glues.
-
Clinical Translation: Advancing the most promising HDAC6 degraders into clinical trials to evaluate their safety and efficacy in patients.
This technical guide provides a solid foundation for researchers interested in the discovery and development of selective HDAC6 degraders. The methodologies and data presented herein should facilitate the continued advancement of this exciting and rapidly evolving field.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - American Chemical Society - Figshare [acs.figshare.com]
- 8. DCAF16-Based Covalent Molecular Glues for Targeted Protein Degradation of Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DCAF16‐Based Covalent Molecular Glues for Targeted Protein Degradation of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC HDAC6 Degrader 2 and its Impact on Cellular Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to selectively eliminate specific proteins from the cellular environment. This technical guide delves into the core of this technology, focusing on a specific class of molecules: PROTAC HDAC6 degraders. We will explore the intricate mechanisms by which these molecules, exemplified by "PROTAC HDAC6 degrader 2," induce the ubiquitination and subsequent degradation of Histone Deacetylase 6 (HDAC6), a key enzyme implicated in a variety of cellular processes and diseases.
The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome, the cell's natural protein disposal machinery.[1][2][3] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, offering a significant advantage over traditional inhibitors that require sustained occupancy of the target's active site.[4][5]
The general architecture of a PROTAC consists of three key components: a ligand that binds to the target protein (e.g., an HDAC6 inhibitor), a ligand that recruits an E3 ligase (e.g., a derivative of thalidomide (B1683933) to recruit Cereblon (CRBN) or a VHL ligand), and a flexible linker that connects the two ligands.[1][2] The composition and length of this linker are critical for optimal ternary complex formation (PROTAC-POI-E3 ligase) and subsequent degradation efficiency.
HDAC6: A Multifaceted Therapeutic Target
Histone Deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Its substrates include α-tubulin, Hsp90, and cortactin, implicating it in cell motility, protein quality control, and stress responses.[1][2][6] Dysregulation of HDAC6 activity has been linked to cancer, neurodegenerative diseases, and autoimmune disorders, making it an attractive target for therapeutic intervention.[1][2]
Unlike pan-HDAC inhibitors, which can have significant side effects due to their broad activity against multiple HDAC isoforms, selective HDAC6 inhibitors have been developed. However, the PROTAC approach offers a distinct advantage by not only inhibiting the enzymatic activity of HDAC6 but also by eliminating the entire protein, thereby disrupting both its catalytic and non-catalytic scaffolding functions.[3][6]
"this compound": Mechanism of Action and Cellular Effects
While "this compound" can refer to several specific chemical entities in scientific literature and commercial catalogs, this guide will focus on the general principles and observed effects of a well-characterized type of CRBN-recruiting HDAC6 PROTAC. One such example is a molecule that utilizes a selective HDAC6 inhibitor as the warhead and a pomalidomide-based ligand to engage the CRBN E3 ligase.[7][8]
The primary effect of this PROTAC is the potent and selective degradation of HDAC6.[1][7] This degradation is dependent on the formation of a ternary complex between HDAC6, the PROTAC, and CRBN, leading to poly-ubiquitination of HDAC6 and its subsequent recognition and degradation by the 26S proteasome.[1][7] The degradation of HDAC6 leads to a subsequent increase in the acetylation of its downstream targets, most notably α-tubulin.[7]
Signaling Pathway of PROTAC-mediated HDAC6 Degradation
The process of PROTAC-induced HDAC6 degradation can be visualized as a signaling cascade.
Caption: Signaling pathway of PROTAC-mediated HDAC6 degradation.
Quantitative Analysis of PROTAC HDAC6 Degrader Efficacy
The potency and efficacy of PROTAC HDAC6 degraders are typically characterized by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for various PROTAC HDAC6 degraders from published studies.
Table 1: Degradation Potency of Representative HDAC6 PROTACs
| PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NP8 | CRBN | MM.1S | 3.8 | >90 | [1] |
| PROTAC 3 | CRBN | MM.1S | 21.8 | 93 | [7] |
| PROTAC 8 | CRBN | MM.1S | 5.81 | 94 | [7] |
| PROTAC 9 | CRBN | MM.1S | 5.01 | 94 | [7] |
| 3j | VHL | MM.1S | 7.1 | 90 | [3] |
| PROTAC HDAC degrader-2 | CRBN | MM.1S | 13 | Not Reported | [9][10] |
Table 2: Inhibitory Activity of PROTAC HDAC Degrader-2
| Parameter | Value (µM) | Assay Condition | Reference |
| IC50 (HDAC6) | 0.04 | Fluorogenic enzyme inhibition assay | [9] |
| IC50 (HDAC10) | 0.022 | Fluorogenic enzyme inhibition assay | [9] |
Experimental Protocols for Assessing PROTAC Activity
The characterization of PROTAC HDAC6 degraders involves a series of in vitro and cell-based assays to determine their binding affinity, degradation efficiency, selectivity, and mechanism of action.
General Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel PROTAC HDAC6 degrader.
Caption: A typical experimental workflow for PROTAC HDAC6 degrader evaluation.
Detailed Methodologies
5.2.1. Cell Culture and PROTAC Treatment
-
Cell Lines: Human multiple myeloma (MM.1S) or HeLa cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and treated with varying concentrations of the PROTAC HDAC6 degrader or DMSO as a vehicle control for the indicated time periods (e.g., 2, 6, 24 hours).
5.2.2. Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against HDAC6, acetylated α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.2.3. Ubiquitination Assay (Immunoprecipitation)
-
Cell Treatment: Cells are treated with the PROTAC HDAC6 degrader and a proteasome inhibitor (e.g., 10 µM MG132) for a few hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Cell lysates are incubated with an anti-HDAC6 antibody overnight at 4°C with gentle rotation. Protein A/G agarose (B213101) beads are then added and incubated for another 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are analyzed by Western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated HDAC6.
5.2.4. Proteasome Inhibition Assay To confirm that the degradation is proteasome-dependent, cells are pre-treated with a proteasome inhibitor (e.g., 1 µM MG132 or 1 µM bortezomib) for 1 hour before the addition of the PROTAC HDAC6 degrader.[7] The levels of HDAC6 are then assessed by Western blotting. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor confirms the involvement of the ubiquitin-proteasome system.[7]
Conclusion and Future Directions
PROTAC HDAC6 degraders represent a promising new class of therapeutic agents with the potential to address a range of diseases. Their ability to induce the selective and efficient degradation of HDAC6 offers a distinct advantage over traditional inhibitors. The continued development of these molecules, guided by a thorough understanding of their mechanism of action and the application of robust experimental methodologies, will be crucial for their successful translation into the clinic. Future research will likely focus on optimizing the pharmacokinetic properties of these degraders, exploring novel E3 ligase recruiters to expand the scope of targeted protein degradation, and further elucidating the downstream biological consequences of HDAC6 removal in various disease contexts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Advances in the design and development of PROTAC-mediated HDAC degradation. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Downstream Effects of HDAC6 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the downstream cellular and molecular consequences of histone deacetylase 6 (HDAC6) degradation. It is designed to equip researchers and drug development professionals with the necessary knowledge to investigate this critical therapeutic target. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the study of HDAC6 degradation.
Introduction to HDAC6 and the Rationale for Degradation
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a pivotal role in a variety of cellular processes beyond histone modification. Its substrates include non-histone proteins such as α-tubulin, cortactin, and Hsp90, making it a key regulator of microtubule dynamics, cell migration, protein quality control, and stress responses.[1][2][3] The deregulation of HDAC6 has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5]
Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic strategy that offers potential advantages over traditional enzyme inhibition.[4][6] PROTACs are bifunctional molecules that recruit a target protein (in this case, HDAC6) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7] This approach can eliminate both the enzymatic and non-enzymatic scaffolding functions of HDAC6, potentially leading to a more profound and sustained biological effect compared to small molecule inhibitors.[8][9]
Quantitative Analysis of HDAC6 Degradation
The efficacy of HDAC6 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize key quantitative data from studies on various HDAC6 PROTACs.
Table 1: In Vitro Degradation Potency of Representative HDAC6 PROTACs
| Degrader | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| NP8 | Pomalidomide (CRBN) | MM.1S | 3.8 | >90 | 24 | [10][11] |
| TO-1187 (PROTAC 8) | Pomalidomide (CRBN) | MM.1S | 5.81 | 94 | 6 | [12] |
| PROTAC 9 | Pomalidomide (CRBN) | MM.1S | 5.01 | 94 | 6 | [12] |
| PROTAC 3 | Pomalidomide (CRBN) | MM.1S | 21.8 | 93 | 6 | [12] |
| Compound 3j | VHL Ligand | MM.1S | 7.1 | 90 | 4 | [4] |
| Compound 9c | Pomalidomide (CRBN) | MCF-7 | 34 | 70.5 | 24 | [13] |
Table 2: Time-Dependent Degradation of HDAC6 by PROTACs in MM.1S Cells
| Degrader | Concentration (nM) | 0.5 h Degradation (%) | 1 h Degradation (%) | 2 h Degradation (%) | 4 h Degradation (%) | 6 h Degradation (%) | Reference |
| TO-1187 | 100 | ~20 | ~45 | Not Reported | Not Reported | 92 | [12] |
| Compound 3j | 100 | ~10 | ~25 | ~60 | ~90 | Not Reported | [4] |
| NP8 | 100 | Not Reported | Not Reported | Significant Degradation | Not Reported | Not Reported | [10][11] |
Table 3: Dose-Dependent Increase in α-Tubulin Acetylation Following HDAC6 Degradation
| Degrader | Cell Line | Concentration for Significant Acetylation Increase | Treatment Time (h) | Reference |
| Compound 9c | MCF-7 | 1.1 µM and above | Not Specified | [13] |
| PROTACs 3, 8, 9 | MM.1S | Dose-dependent increase correlating with degradation | 6 | [12] |
| Compound 3j | MM.1S | 300 nM and higher | 4 | [4] |
Key Downstream Effects of HDAC6 Degradation
The degradation of HDAC6 triggers a cascade of downstream effects, primarily impacting microtubule stability and protein quality control mechanisms.
Modulation of Microtubule Dynamics
HDAC6 is the primary deacetylase of α-tubulin.[1] Its degradation leads to the hyperacetylation of microtubules, which is associated with increased microtubule stability.[14] This can affect various cellular processes that rely on a dynamic microtubule network, including cell motility, intracellular transport, and cell division.[15]
Regulation of Protein Aggregation and Clearance
A critical function of HDAC6 is its role in the cellular response to misfolded and aggregated proteins.[16] HDAC6 binds to ubiquitinated protein aggregates and facilitates their transport along microtubules to form a perinuclear inclusion body called an aggresome.[17][18] The aggresome then serves as a site for subsequent clearance by autophagy.[19] Degradation of HDAC6 can impair the formation of aggresomes, leading to the accumulation of toxic protein aggregates, which has significant implications for neurodegenerative diseases.[16]
Impact on Chaperone Activity and Stress Response
HDAC6 also regulates the activity of the molecular chaperone Hsp90.[16] By deacetylating Hsp90, HDAC6 influences the stability and activity of numerous Hsp90 client proteins, many of which are oncoproteins. Degradation of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function and promote the degradation of its client proteins. Furthermore, HDAC6 is involved in the heat shock response by regulating the activation of the transcription factor HSF1.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of HDAC6 degradation.
Western Blotting for HDAC6 Degradation and α-Tubulin Acetylation
This protocol is used to quantify the levels of HDAC6 and acetylated α-tubulin in cells treated with HDAC6 degraders.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the HDAC6 degrader for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (typically 10-25 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[20]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[20]
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein levels.
Aggresome Formation Assay
This assay is used to visualize and quantify the formation of aggresomes in response to proteasome inhibition and to assess the impact of HDAC6 degradation on this process.
Materials:
-
Cell culture plates or coverslips
-
Proteasome inhibitor (e.g., MG-132)
-
HDAC6 degrader
-
4% formaldehyde (B43269) in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-ubiquitin, anti-γ-tubulin (to mark the centrosome)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips. Treat the cells with the HDAC6 degrader for a predetermined time, followed by co-treatment with a proteasome inhibitor (e.g., 5-10 µM MG-132) for 18 hours to induce aggresome formation.[21]
-
Fixation: Wash the cells with PBS and fix them with 4% formaldehyde for 30 minutes at room temperature.[21]
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Antibody Staining: Incubate the cells with primary antibodies against ubiquitin and γ-tubulin for 1 hour at room temperature. Wash with PBS and then incubate with the corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour.
-
Imaging: Wash with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Aggresomes will appear as perinuclear, ubiquitin-positive inclusions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an HDAC6 degrader.
Materials:
-
96-well cell culture plates
-
HDAC6 degrader
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC6 inhibitor and incubate for the desired duration (e.g., 72 hours).[8]
-
MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] The absorbance is proportional to the number of viable cells.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to HDAC6 degradation.
Caption: Experimental workflow for investigating HDAC6 degradation.
Caption: Mechanism of action for an HDAC6 PROTAC.
Caption: The role of HDAC6 in the aggresome pathway.
Caption: Regulation of microtubule dynamics by HDAC6.
References
- 1. HDAC‐6 interacts with and deacetylates tubulin and microtubules in vivo | The EMBO Journal [link.springer.com]
- 2. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of the first small molecule histone deacetylase 6 (HDAC6) degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HDAC6/aggresome processing pathway importance for inflammasome formation is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aggresome–Autophagy Associated Gene HDAC6 Is a Potential Biomarker in Pan-Cancer, Especially in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. abcam.com [abcam.com]
Modulating α-Tubulin Acetylation with PROTAC HDAC6 Degrader 2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of PROTAC HDAC6 degrader 2 (also referred to as Compound AP1) in modulating α-tubulin acetylation. This document details the underlying mechanism of action, presents key quantitative data, and offers detailed experimental protocols for the evaluation of this and similar molecules. For comparative analysis, data for the potent and well-characterized HDAC6 degrader, NP8, is also included.
Introduction to HDAC6 and α-Tubulin Acetylation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and stress responses. A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules. The acetylation of α-tubulin at lysine-40 is a critical post-translational modification that is generally associated with microtubule stability. HDAC6 removes this acetyl group, thereby regulating microtubule dynamics. Dysregulation of HDAC6 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
PROTAC Technology for Targeted HDAC6 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel approach to target proteins for degradation. A PROTAC consists of a ligand that binds to the protein of interest (in this case, HDAC6), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology allows for the sustained downstream biological effects even after the PROTAC has been cleared.
Mechanism of Action of this compound
This compound induces the degradation of HDAC6 through the ubiquitin-proteasome system. The molecule simultaneously binds to HDAC6 and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of HDAC6. The resulting polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome. The degradation of HDAC6 leads to an accumulation of its substrate, acetylated α-tubulin, which can be monitored as a biomarker of the degrader's activity.
Caption: Signaling pathway of this compound.
Quantitative Data on HDAC6 Degraders
The efficacy of PROTAC HDAC6 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the key quantitative data for this compound (Compound AP1) and the highly potent degrader NP8.
Table 1: Degradation Potency of PROTAC HDAC6 Degraders
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| This compound (AP1) | MM.1S | 13 | Not Specified | CRBN | [1] |
| NP8 (HDAC6 degrader-1) | MM.1S | 3.8 | >90 | CRBN | [2][3] |
Table 2: In Vitro Inhibitory Activity of this compound (AP1)
| Target | IC50 (µM) | Assay Condition | Reference |
| HDAC6 | 0.04 | Fluorogenic enzyme inhibition assay | [1] |
| HDAC10 | 0.022 | Fluorogenic enzyme inhibition assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of PROTAC HDAC6 degraders.
Cell Culture
The human multiple myeloma cell line MM.1S is a commonly used model for assessing HDAC6 degrader activity.
-
Cell Line: MM.1S (ATCC® CRL-2974™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: MM.1S cells grow in suspension with some lightly attached cells. Cultures can be maintained by adding fresh medium. For passaging, collect all cells by gentle scraping and centrifugation, and resuspend in fresh medium at a recommended ratio of 1:2 to 1:4.
PROTAC Treatment
-
Prepare a stock solution of the PROTAC HDAC6 degrader (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentrations.
-
Seed MM.1S cells at a density of 0.5 x 10^6 cells/mL in a multi-well plate.
-
Treat the cells with varying concentrations of the PROTAC degrader for the desired time points (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
Caption: General workflow for cell treatment with PROTACs.
Western Blot Analysis
This protocol is for detecting the levels of HDAC6 and acetylated α-tubulin.
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-HDAC6 antibody (e.g., 1:1000 dilution)
-
Anti-acetylated-α-tubulin antibody (e.g., 1:1000 dilution)
-
Anti-α-tubulin antibody (loading control, e.g., 1:2000 dilution)
-
Anti-GAPDH or β-actin antibody (loading control, e.g., 1:5000 dilution)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Immunofluorescence
This protocol is for visualizing the levels of acetylated α-tubulin within cells.
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere (if applicable for the cell line) or use a cytocentrifuge for suspension cells.
-
PROTAC Treatment: Treat cells as described in section 5.2.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
-
Incubate with anti-acetylated-α-tubulin primary antibody (e.g., 1:500 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Proteasome Inhibition Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the proteasome.
-
Pre-treatment: Pre-treat MM.1S cells with a proteasome inhibitor (e.g., 1 µM MG132 or 1 µM Carfilzomib) for 1 hour.
-
PROTAC Treatment: Add the PROTAC HDAC6 degrader at a concentration known to induce significant degradation (e.g., 100 nM) and co-incubate for the desired time (e.g., 6 hours).
-
Analysis: Harvest the cells and perform Western blot analysis for HDAC6 levels as described in section 5.3. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor confirms the mechanism.
References
The Critical Role of E3 Ligase in the Function of PROTAC HDAC6 Degrader 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide delves into the intricate mechanism of "PROTAC HDAC6 degrader 2," a selective degrader of Histone Deacetylase 6 (HDAC6), with a specific focus on the pivotal role of the recruited E3 ubiquitin ligase in its function. Understanding this mechanism is paramount for the rational design and optimization of next-generation protein degraders.
This compound: A Molecular Bridge
This compound is a heterobifunctional molecule meticulously designed to bring HDAC6 into close proximity with an E3 ubiquitin ligase, thereby inducing its degradation. It is composed of three key components:
-
A high-affinity ligand for HDAC6: This "warhead" specifically binds to the target protein, HDAC6.
-
A ligand for an E3 ubiquitin ligase: This component recruits the cellular protein degradation machinery. In the case of this compound, this is a ligand for Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
-
A chemical linker: This flexible chain connects the HDAC6 ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex.
The E3 Ligase: Orchestrating Degradation
The E3 ubiquitin ligase is the central executioner in the PROTAC-mediated degradation of HDAC6. Its role encompasses the following key steps:
-
Ternary Complex Formation: this compound first binds to both HDAC6 and the CRBN E3 ligase, forming a transient ternary complex (HDAC6-PROTAC-CRBN). The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase, in concert with E1 (ubiquitin-activating) and E2 (ubiquitin-conjugating) enzymes, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the HDAC6 protein. This process results in the formation of a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
Proteasomal Recognition and Degradation: The polyubiquitinated HDAC6 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and cleaves HDAC6 into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having facilitated this process, is then released and can catalytically induce the degradation of another HDAC6 molecule.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Notes |
| DC₅₀ (HDAC6) | 13 nM | - | 50% degradation concentration for HDAC6. |
| DC₅₀ (HDAC10) | 29 nM | - | 50% degradation concentration for HDAC10. |
| IC₅₀ (HDAC6) | 0.04 µM | - | 50% inhibitory concentration against HDAC6 enzymatic activity. |
| IC₅₀ (HDAC10) | 0.022 µM | - | 50% inhibitory concentration against HDAC10 enzymatic activity. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Western Blot Analysis for HDAC6 Degradation
This protocol is used to quantify the reduction in HDAC6 protein levels following treatment with the PROTAC.
Materials:
-
Cell lines (e.g., MM.1S, HeLa)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDAC6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC6 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
In-Cell ELISA for PROTAC Efficiency
This high-throughput method allows for the rapid quantification of intracellular protein levels in a 96-well format.
Materials:
-
96-well microplate
-
Cell lines
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 20 mM NH₄Cl in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-HDAC6
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells into a 96-well plate and treat with this compound as described for the Western blot protocol.
-
Cell Fixation and Permeabilization:
-
After treatment, fix the cells with fixation buffer.
-
Quench the fixation with quenching solution.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Block the wells with blocking buffer.
-
Incubate with the primary anti-HDAC6 antibody.
-
Wash the wells multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the wells again.
-
-
Detection and Quantification:
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Normalize the readings to a cell viability assay or a housekeeping protein.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of HDAC6 in a cell-free system.
Materials:
-
Recombinant human HDAC6 protein
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
Anti-ubiquitin antibody
-
Anti-HDAC6 antibody
-
Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and the CRL4-CRBN E3 ligase.
-
PROTAC and Substrate Addition: Add this compound (or DMSO as a control) and recombinant HDAC6 protein to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling the samples.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitinated HDAC6, which will appear as a high-molecular-weight smear or ladder.
-
Confirm the presence of HDAC6 by probing with an anti-HDAC6 antibody.
-
Visualizations
Signaling Pathway of this compound Function
Caption: Mechanism of PROTAC-induced HDAC6 degradation.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western Blot analysis.
Conclusion
The E3 ubiquitin ligase, specifically Cereblon in the context of this compound, is the indispensable catalyst for the targeted degradation of HDAC6. By forming a ternary complex, it facilitates the polyubiquitination of HDAC6, marking it for destruction by the proteasome. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of potent and selective protein degraders as next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to explore and harness the power of targeted protein degradation.
The Dawn of a New Therapeutic Era: A Technical Guide to HDAC6 Degradation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its unique cytoplasmic localization and multifaceted roles in promoting cancer cell survival, motility, and resistance to therapy. Unlike traditional enzymatic inhibition, the targeted degradation of the HDAC6 protein offers a novel and potentially more efficacious strategy by eliminating both its catalytic and non-catalytic scaffolding functions. This guide provides an in-depth technical overview of the therapeutic potential of HDAC6 degradation, focusing on the underlying mechanisms, preclinical data for leading degrader molecules, and detailed experimental protocols for their evaluation.
The Rationale for Targeting HDAC6 in Cancer
HDAC6 is a class IIb histone deacetylase predominantly found in the cytoplasm. Its dysregulation is linked to the progression of various cancers, including breast, ovarian, and prostate cancer, as well as multiple myeloma.[1][2] HDAC6's oncogenic contributions are mediated through the deacetylation of a diverse array of non-histone protein substrates.[3]
Key substrates and their roles in cancer include:
-
α-tubulin: Deacetylation of α-tubulin by HDAC6 increases microtubule stability and dynamics, which is crucial for cell motility, migration, and invasion.[3]
-
HSP90 (Heat Shock Protein 90): HDAC6 regulates the chaperone activity of HSP90.[4] Inhibition or degradation of HDAC6 leads to HSP90 hyperacetylation, which impairs its ability to stabilize numerous client proteins essential for tumor growth and survival, such as AKT, c-Raf, and the Androgen Receptor (AR).[4][5]
-
Cortactin: By deacetylating cortactin, HDAC6 promotes actin cytoskeleton remodeling, a key process in cancer cell invasion and metastasis.[6]
-
Aggresome Pathway: HDAC6 plays a critical role in the cellular stress response by binding to ubiquitinated misfolded proteins and transporting them via the dynein motor complex to form an aggresome, which is later cleared by autophagy.[7][8] Cancer cells often exploit this pathway to manage proteotoxic stress, and its disruption through HDAC6 degradation can lead to the accumulation of toxic protein aggregates and apoptosis.[7]
Targeted degradation of HDAC6, therefore, presents a multi-pronged attack on cancer cells by disrupting cytoskeletal dynamics, destabilizing key oncogenic proteins, and overwhelming cellular protein quality control mechanisms.
The PROTAC Approach to HDAC6 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have revolutionized the field of targeted protein degradation.[9] They offer a powerful method for achieving a chemical knockdown of HDAC6.[10]
Mechanism of Action
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (HDAC6), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[11] The PROTAC facilitates the formation of a ternary complex between HDAC6 and the E3 ligase, inducing the proximity-driven transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of HDAC6.[6][9] The polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another cycle of degradation.[6][7]
Key Downstream Effects of HDAC6 Degradation
The elimination of the HDAC6 protein triggers several downstream events with therapeutic benefits in cancer.
Preclinical Data of Leading HDAC6 Degraders
Several potent and selective HDAC6 degraders have been developed and characterized in preclinical cancer models. The following table summarizes key quantitative data for selected compounds.
| Compound Name | E3 Ligase Recruited | Cancer Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Cell Viability IC₅₀ (nM) | Reference(s) |
| TO-1187 | CRBN | MM.1S (Multiple Myeloma) | 5.81 | 94 | Not Reported | [12][13] |
| NP8 | CRBN | HeLa (Cervical Cancer) | ~100 | >90 | Not Reported | [14] |
| MM.1S (Multiple Myeloma) | <100 | >90 | Not Reported | [14] | ||
| Compound 3j | VHL | MM.1S (Multiple Myeloma) | 7.1 | 90 | Not Reported | [15] |
| 4935 (Mouse Myeloma) | 4.3 | 57 | Not Reported | [15] | ||
| Compound 12d | CRBN | Not Specified | 1.84 | 81.4 | Not Reported | [16] |
| Compound 9c | CRBN | Not Specified | 6.11 | 76.8 | Not Reported | [16] |
| PROTAC 3 | CRBN | MM.1S (Multiple Myeloma) | 21.8 | 93 | Not Reported | [12] |
| PROTAC 8 | CRBN | MM.1S (Multiple Myeloma) | 5.81 | 94 | Not Reported | [12] |
| PROTAC 9 | CRBN | MM.1S (Multiple Myeloma) | 5.01 | 94 | Not Reported | [12] |
¹DC₅₀ (Degradation Concentration 50): The concentration of the degrader that results in 50% degradation of the target protein. ²Dₘₐₓ (Maximum Degradation): The maximal percentage of target protein degradation achieved.
In Vivo Efficacy:
-
TO-1187: Demonstrated efficient HDAC6 degradation in mouse tissues following intravenous injection.[12][13]
-
ACY1215 (an HDAC6 inhibitor, for context): Significantly reduced tumor growth rate in an in vivo model of non-small cell lung cancer (NSCLC).[17] While not a degrader, this highlights the in vivo potential of targeting HDAC6.
-
Preclinical studies with various PROTACs have shown potent tumor growth inhibition in animal models.[5][16]
Key Experimental Protocols
The evaluation of HDAC6 degraders requires a suite of standardized assays to characterize their potency, selectivity, and therapeutic effect.
General Experimental Workflow
Protocol: Western Blot for HDAC6 Degradation
This protocol is used to quantify the reduction in HDAC6 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MM.1S, HeLa) in 6-well plates to achieve 70-80% confluency.
-
Treat cells with varying concentrations of the HDAC6 degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an 8-10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
To assess downstream effects and selectivity, parallel blots can be probed for acetylated α-tubulin, total α-tubulin, acetylated Histone H3, and a loading control like GAPDH or β-actin.[18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize HDAC6 band intensity to the loading control. Calculate the percentage of remaining HDAC6 relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ.
-
Protocol: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Plating:
-
Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19]
-
Incubate overnight (or for at least 6-24 hours) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC6 degrader in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle control wells and medium-only blank wells.
-
Incubate for the desired treatment period (e.g., 72 hours).[20]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals (for adherent cells).
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[1][19]
-
Cover the plate and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol: In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HDAC6 degrader in a mouse model.[21][22][23]
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Harvest cancer cells during their exponential growth phase. Resuspend cells in a sterile solution like PBS or Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.[21]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[21]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) with a digital caliper every 2-3 days.[21]
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[21]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the HDAC6 degrader in a suitable vehicle (e.g., DMSO/Cremophor/saline).[21]
-
Administer the compound to the treatment group via a specified route (e.g., intraperitoneal (i.p.) injection, oral gavage (p.o.), or intravenous (i.v.) injection) at a defined dose and schedule (e.g., 50 mg/kg, once daily for 21 days).
-
Administer only the vehicle to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the study. Body weight is a key indicator of toxicity.[21]
-
At the end of the study (e.g., when control tumors reach a maximum allowed size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them for final analysis.[21]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Conclusion and Future Directions
The targeted degradation of HDAC6 represents a highly promising therapeutic strategy in oncology, offering a distinct mechanistic advantage over traditional enzymatic inhibition. The ability of HDAC6 degraders to abrogate both catalytic and non-catalytic functions leads to a multi-pronged anti-tumor effect, including the disruption of cell motility, induction of proteotoxic stress, and destabilization of key oncogenic drivers. The preclinical data for emerging HDAC6 PROTACs are encouraging, demonstrating high potency and selectivity.
Future research will focus on optimizing the drug-like properties of these degraders, including their oral bioavailability and pharmacokinetic profiles, to facilitate their translation into the clinic. Furthermore, exploring combination therapies, for instance with agents that induce proteotoxic stress or with immune checkpoint inhibitors, may unlock synergistic anti-tumor activity. The continued development of potent and selective HDAC6 degraders holds the potential to deliver a new class of effective medicines for a wide range of malignancies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Ternary Complex Formation [promega.sg]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asset.library.wisc.edu [asset.library.wisc.edu]
- 17. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Scaffolding Functions of HDAC6 with PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in a variety of cellular processes beyond histone deacetylation. Its multifaceted nature stems from its distinct structure, featuring two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP). These domains empower HDAC6 to function as a dynamic scaffolding protein, orchestrating the assembly of protein complexes involved in crucial cellular pathways, including the stress response, protein quality control, and cytoskeletal dynamics. The scaffolding activities of HDAC6 are particularly evident in its regulation of α-tubulin, the chaperone protein Hsp90, and the microtubule-associated protein tau.
The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a powerful chemical biology tool to investigate the non-enzymatic, scaffolding functions of proteins like HDAC6. Unlike traditional inhibitors that only block the catalytic activity, PROTACs induce the degradation of the entire target protein, thereby ablating both its enzymatic and scaffolding roles. This technical guide will delve into the core scaffolding functions of HDAC6 and explore how PROTAC technology is being leveraged to unravel these complex mechanisms, offering new therapeutic avenues for a range of diseases, including cancer and neurodegenerative disorders.
Data Presentation: Quantitative Analysis of HDAC6 PROTACs
The development of HDAC6-targeting PROTACs has led to a variety of molecules with differing degradation efficiencies. The following tables summarize key quantitative data, including the half-maximal degradation concentration (DC50) and maximum degradation (Dmax), for several published HDAC6 PROTACs across different cell lines.
| PROTAC | E3 Ligase Ligand | Linker | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NP8 | Pomalidomide | PEG-based | Nexturastat A | MM.1S | Not Reported | >90 | (An et al., 2019) |
| TO-1187 | Pomalidomide | Alkyl-triazole-PEG | TO-317 | MM.1S | 5.81 | 94 | (Journal of Medicinal Chemistry, 2025)[1] |
| PROTAC 3 | Pomalidomide | Alkyl-triazole-alkyl | TO-317 | MM.1S | 21.8 | 93 | (Journal of Medicinal Chemistry, 2025)[1] |
| PROTAC 9 | Pomalidomide | Alkyl-PEG | TO-317 | MM.1S | 5.01 | 94 | (Journal of Medicinal Chemistry, 2025)[1] |
| 3j | VHL Ligand | Not Specified | Not Specified | MM1S | 7.1 | 90 | (ACS Medicinal Chemistry Letters, 2020)[2] |
| 3j | VHL Ligand | Not Specified | Not Specified | 4935 (mouse) | 4.3 | 57 | (ACS Medicinal Chemistry Letters, 2020)[2] |
| 144 | Not Specified | Not Specified | Not Specified | K562 | 108.9 | 88 | (Signal Transduction and Targeted Therapy, 2022)[3] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of HDAC6
This protocol is designed to isolate HDAC6 and its interacting protein partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HDAC6 antibody (or antibody against a tagged version of HDAC6)
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G magnetic beads to the cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-HDAC6 or isotype control) to the pre-cleared lysate. A typical starting concentration is 1-5 µg of antibody per 1 mg of total protein.
-
Incubate overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer. For analysis by Western blotting, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against HDAC6 and its putative interacting partners.
-
Western Blotting for HDAC6 Detection
This protocol describes the detection of HDAC6 protein levels by Western blotting, a crucial technique for validating PROTAC-mediated degradation.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDAC6 (e.g., rabbit polyclonal, used at a 1:1000 - 1:20000 dilution)[4]
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, used at a 1:2000 - 1:10000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Separate protein samples (from Co-IP or whole-cell lysates) on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against HDAC6 diluted in blocking buffer, typically overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities to determine the relative levels of HDAC6 protein. Normalize to a loading control to ensure equal protein loading.
-
In Vitro Ubiquitination Assay
This assay is used to determine if a substrate protein is ubiquitinated in the presence of an E3 ligase, which is central to the mechanism of PROTACs.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., Cereblon or VHL complex)
-
Recombinant ubiquitin
-
Substrate protein (e.g., recombinant HDAC6)
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, E3, ubiquitin, and the substrate protein.
-
Include negative controls, such as reactions lacking E1, E2, E3, or ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody or an antibody against the substrate protein to detect higher molecular weight ubiquitinated species.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability after treatment with HDAC6 PROTACs.[5][6][7]
Materials:
-
Cells of interest
-
96-well plates
-
HDAC6 PROTACs and control compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the HDAC6 PROTACs and control compounds. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value of the compounds.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving HDAC6's scaffolding functions and the general workflow for studying these functions with PROTACs.
Caption: Mechanism of Action for an HDAC6-Targeting PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 antibody (12834-1-AP) | Proteintech [ptglab.com]
- 5. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for PROTAC HDAC6 Degrader 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PROTAC HDAC6 degrader 2 in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, summarizes quantitative data for efficacy assessment, and includes visual diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. This compound is a chemical tool designed to specifically target Histone Deacetylase 6 (HDAC6) for degradation. It consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically the Cereblon (CRBN) E3 ligase.[1] This ternary complex formation (HDAC6-PROTAC-E3 ligase) leads to the polyubiquitination of HDAC6, marking it for degradation by the proteasome.[2]
HDAC6 is a class IIb histone deacetylase primarily located in the cytoplasm. It plays a crucial role in various cellular processes by deacetylating non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[3][4][5] Dysregulation of HDAC6 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
Data Presentation
The efficacy of this compound and other related degraders is typically quantified by their DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation) values. The following tables summarize the reported quantitative data for various HDAC6 PROTACs in different cell lines.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited | Reference |
| This compound | MM.1S | 13 | Not Reported | Not Reported | CRBN | [6] |
| This compound | MCF-7 | Degradation observed | Not Reported | 24 | CRBN | [6] |
Table 2: Comparative Efficacy of Other Published HDAC6 PROTACs
| PROTAC Name/Identifier | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited | Reference |
| NP8 | MM.1S | 3.8 | >90 | 24 | CRBN | [7][8] |
| 3j | MM.1S | 7.1 | 90 | 4 | VHL | [4] |
| 3j | 4935 (mouse) | 4.3 | 57 | 6 | VHL | [4] |
| TO-1187 | MM.1S | 5.81 | 94 | 6 | CRBN | [9] |
| PROTAC 3 | MM.1S | 21.8 | 93 | Not Reported | Not Reported | [9] |
| PROTAC 8 | MM.1S | 5.81 | 94 | Not Reported | Not Reported | [9] |
| PROTAC 9 | MM.1S | 5.01 | 94 | Not Reported | Not Reported | [9] |
Experimental Protocols
Protocol 1: Assessment of HDAC6 Degradation by Western Blot
This protocol details the steps to quantify the degradation of HDAC6 in cells treated with this compound.
Materials:
-
This compound
-
Appropriate cell line (e.g., MM.1S, MCF-7, HeLa)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM). Include a vehicle control (DMSO only). Replace the medium in the wells with the medium containing the PROTAC or vehicle.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC6, acetylated-α-tubulin, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HDAC6 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to measure the effect of this compound on cell viability.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the PROTAC or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization of Formazan: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol offers a sensitive, luminescence-based alternative for measuring cell viability by quantifying ATP levels.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Allow cells to attach and grow for 24 hours.
-
PROTAC Treatment: Treat cells with serial dilutions of this compound or vehicle control as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Key signaling events following HDAC6 degradation.
Caption: General workflow for in vitro characterization.
References
- 1. Proteomic identification and functional characterization of MYH9, Hsc70, and DNAJA1 as novel substrates of HDAC6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proteomics-Based Trapping to Study Substrates of Histone Deacetylase 6 Catalytic Domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
Application Notes: Quantifying HDAC6 Degradation by Western Blot
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates various cellular processes, including cell migration, protein degradation, and immune responses by deacetylating non-histone proteins like α-tubulin, cortactin, and HSP90.[1] Its role in pathological protein aggregation in neurodegenerative diseases and its involvement in cancer has made it a significant drug target.[1][2] A novel therapeutic strategy, Proteolysis-Targeting Chimeras (PROTACs), has emerged to induce the chemical knockdown of specific proteins like HDAC6.[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein (HDAC6) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4]
Accurately quantifying the degradation of HDAC6 is crucial for developing and characterizing these targeted degraders.[2] Western blotting is a fundamental and widely used semi-quantitative technique to measure the reduction in cellular HDAC6 protein levels following treatment with a degrader.[4][5] When coupled with densitometry analysis, this method allows for the determination of key degradation parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods and protocols for reliably quantifying HDAC6 degradation using Western blot analysis.
PROTAC-Mediated HDAC6 Degradation Pathway
The diagram below illustrates the mechanism by which a PROTAC molecule induces the degradation of HDAC6. The PROTAC simultaneously binds to HDAC6 and an E3 ubiquitin ligase (like Cereblon or VHL), forming a ternary complex.[4][6] This proximity facilitates the transfer of ubiquitin molecules to HDAC6, marking it for recognition and degradation by the 26S proteasome.
Experimental Workflow for Western Blot Quantification
The following diagram outlines the key steps involved in quantifying HDAC6 degradation, from cell culture to final data analysis. Each step is critical for achieving reliable and reproducible results.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is designed for treating cells with an HDAC6 degrader to assess concentration- and time-dependent effects.
-
Materials:
-
Procedure:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of the HDAC6 degrader in culture medium. For DC50 determination, a range from low nanomolar to high micromolar is common (e.g., 1 nM to 25 µM).[5]
-
Replace the existing medium with the medium containing the degrader or vehicle control. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and typically ≤ 0.1%.
-
Incubate the cells for the desired time points (e.g., 2, 4, 6, 24 hours).[4][5]
-
After incubation, proceed immediately to cell lysis.
-
Cell Lysis and Protein Extraction
This protocol describes how to prepare whole-cell lysates suitable for Western blotting.[8][9]
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer is commonly used. A typical formulation is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
-
Procedure:
-
Place culture dishes on ice. Wash cells twice with ice-cold PBS to remove residual media.[8]
-
Aspirate PBS completely. Add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors to the dish.
-
For adherent cells, use a cell scraper to scrape the cells off the dish. For suspension cells, pellet the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing soluble proteins) to a new, pre-chilled tube. Store at -80°C or proceed to protein quantification.[9]
-
Protein Quantification
Accurate protein quantification is essential for ensuring equal loading of samples.[8] The Bicinchoninic acid (BCA) assay is a common method.
-
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader
-
-
Procedure:
-
Prepare a standard curve using the provided BSA standards.
-
Add a small volume of each cell lysate to a microplate well, in duplicate or triplicate.
-
Add the BCA working reagent to all standard and sample wells.
-
Incubate the plate according to the manufacturer's instructions (e.g., 30 minutes at 37°C).
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of each lysate by comparing its absorbance to the standard curve.
-
SDS-PAGE, Protein Transfer, and Immunoblotting
-
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate percentage for HDAC6, ~130 kDa)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)[8]
-
Primary antibodies: Anti-HDAC6 and an anti-loading control antibody (see Table 2).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Thaw lysates on ice. Dilute each lysate to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature proteins.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-40 µg) per lane of the SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-HDAC6 and anti-loading control) in blocking buffer according to manufacturer's recommendations. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an ECL substrate according to the manufacturer's protocol.[10] Immediately capture the chemiluminescent signal using a digital imager or X-ray film. It is critical to ensure the signal is not saturated to allow for accurate quantification.[11][12]
-
Densitometry and Data Analysis
Densitometry is used to measure the relative intensity of the protein bands.[10][13]
-
Image Acquisition: Capture a non-saturated image of the Western blot.
-
Quantification: Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the background-subtracted density of the HDAC6 band and the corresponding loading control band in the same lane.[10]
-
Normalization: For each lane, calculate the normalized HDAC6 signal by dividing the HDAC6 band intensity by the loading control band intensity.[10][14] This corrects for any variations in protein loading and transfer.
-
Calculate Percent Degradation: Determine the percentage of remaining HDAC6 relative to the vehicle-treated control sample.
-
% HDAC6 Remaining = (Normalized Signal of Treated Sample / Normalized Signal of Vehicle Control) x 100%
-
% HDAC6 Degradation = 100% - % HDAC6 Remaining
-
-
Determine DC50 and Dmax: Plot the % HDAC6 Degradation against the log of the degrader concentration. Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to calculate the DC50 and Dmax values.[5]
Data Presentation
Quantitative data from Western blot experiments should be summarized in tables for clarity and easy comparison.
Table 1: Example Quantification of HDAC6 Degradation by PROTACs in MM.1S Cells
| Compound | Treatment Time (h) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | 6 | 21.8 | 93 | [5] |
| PROTAC 8 (TO-1187) | 6 | 5.81 | 94 | [5] |
| PROTAC 9 | 6 | 5.01 | 94 | [5] |
| NP8 | 24 | 3.8 | >90 | [4] |
| Degrader 3j (VHL-based) | 4 | ~12 | ~90 | [6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation observed.
Key Reagents and Considerations
Table 2: Example Primary Antibodies for HDAC6 Degradation Studies
| Antibody Target | Host/Clonality | Supplier (Example) | Application | Recommended Dilution | Reference |
| HDAC6 | Rabbit mAb | Cell Signaling Tech. | WB, IP, IF, IHC | 1:1000 (WB) | [1] |
| HDAC6 | Rabbit pAb | Cell Signaling Tech. | WB | 1:1000 | [15] |
| β-Actin | Mouse mAb | Abcam | WB, IHC, IF | 1:5000 - 1:10000 | [16] |
| GAPDH | Rabbit mAb | Cell Signaling Tech. | WB | 1:1000 | [17] |
| α-Tubulin | Rabbit mAb | Cell Signaling Tech. | WB | 1:1000 | [18] |
| Acetylated-α-Tubulin | Mouse mAb | Sigma-Aldrich | WB | 1:1000 - 1:10000 | [8] |
mAb: Monoclonal Antibody, pAb: Polyclonal Antibody, WB: Western Blot, IP: Immunoprecipitation, IF: Immunofluorescence, IHC: Immunohistochemistry. Dilutions are starting points and should be optimized.
Choosing a Loading Control
A reliable loading control is a protein whose expression is stable and abundant across all experimental conditions and cell types used.[14][18]
-
GAPDH (~37 kDa) and β-Actin (~42 kDa) are common cytoplasmic loading controls.[18]
-
α-Tubulin (~55 kDa) is another suitable control. However, since HDAC6 deacetylates tubulin, its acetylation status changes upon HDAC6 inhibition or degradation, but total tubulin levels should remain stable.[19]
-
Ensure the molecular weight of the loading control is sufficiently different from HDAC6 (~130 kDa) to allow for clear band resolution.[18]
Linear Dynamic Range
For accurate quantification, the signal from both the target protein (HDAC6) and the loading control must fall within the linear dynamic range of the detection method.[13][20] If a signal is saturated (too strong), the measured intensity will not be proportional to the actual amount of protein.[11] To avoid this:
-
Load less total protein onto the gel.
-
Use a more dilute primary antibody solution.
-
Reduce the exposure time during image acquisition.
-
Perform a serial dilution of a control lysate to confirm that the detected signal is linear with respect to the amount of protein loaded.[12]
References
- 1. HDAC6 (D2E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 15. Histone Deacetylase 6 (HDAC6) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Recommended controls for western blot | Abcam [abcam.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad.com [bio-rad.com]
Application Notes and Protocols: In Vivo Administration and Dosing of PROTAC HDAC6 Degrader in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration and dosing of a Proteolysis Targeting Chimera (PROTAC) targeting Histone Deacetylase 6 (HDAC6) in mouse models. The protocols and data presented are based on published preclinical studies of potent and selective HDAC6 degraders.
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] An HDAC6-targeting PROTAC consists of a ligand that binds to HDAC6, another ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting them. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of HDAC6, offering a powerful therapeutic strategy for diseases where HDAC6 is implicated, such as cancer and inflammatory conditions.[1][2][3]
This document focuses on providing practical guidance for the in vivo evaluation of HDAC6 degraders in mouse models, covering administration, dosing, and pharmacodynamic readouts.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of representative PROTAC HDAC6 degraders.
Table 1: In Vivo Pharmacodynamics of PROTAC HDAC6 Degrader TO-1187
| Parameter | Value | Animal Model | Administration | Dosing | Time Point | Tissue | Reference |
| HDAC6 Degradation | ~60% reduction | C57BL/6J mice | Intravenous (i.v.) | 5 mg/kg | 6 hours | Liver | [4] |
Table 2: In Vitro Degradation Potency of Representative HDAC6 Degraders
| Compound | DC50 | Dmax | Cell Line | E3 Ligase Recruited | Reference |
| TO-1187 | 5.81 nM | 94% | MM.1S (human multiple myeloma) | CRBN | [4][5] |
| Degrader [I] | 0.96 nM | Not Reported | Not Reported | Not Reported | [6] |
| Degrader 3j | 7.1 nM | 90% | MM1S | VHL | [2] |
| Degrader 2 | ~360 nM (estimated) | Not Reported | 4935 (mouse cell line) | CRBN | [2] |
Table 3: Pharmacokinetic Parameters of an HDAC6 Degrader in Rats
| Administration Route | Dose | t1/2 | AUCt | Oral Bioavailability | Reference |
| Intravenous (i.v.) | 1 mg/kg | 22.8 min | 366 ng·h/mL | - | [6] |
| Oral (p.o.) | 10 mg/kg | 12.6 min | 165.1 ng·h/mL | 4.6% | [6] |
Signaling Pathway and Mechanism of Action
PROTAC HDAC6 degraders function by inducing the proximity of HDAC6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC6 by the proteasome. This eliminates both the enzymatic and non-enzymatic scaffolding functions of HDAC6. A key downstream marker of HDAC6 activity is the acetylation of α-tubulin; degradation of HDAC6 leads to an increase in acetylated α-tubulin.
Caption: Mechanism of action for a PROTAC HDAC6 degrader.
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Study of HDAC6 Degradation
This protocol outlines a procedure to assess the in vivo degradation of HDAC6 in mouse tissues following the administration of a PROTAC degrader.
Materials:
-
PROTAC HDAC6 Degrader (e.g., TO-1187)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
C57BL/6J mice (6-8 weeks old)
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-HDAC6, anti-GAPDH (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Formulation: Prepare the dosing solution of the PROTAC HDAC6 degrader in the vehicle at the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).
-
Dosing:
-
Randomize mice into treatment and vehicle control groups (n=3-5 mice per group).
-
Administer the PROTAC HDAC6 degrader via intravenous (i.v.) injection at a dose of 5 mg/kg.
-
Administer the vehicle alone to the control group following the same procedure.
-
-
Tissue Collection:
-
At a predetermined time point (e.g., 6 hours post-dose), euthanize the mice.[4]
-
Perfuse with PBS to remove blood from tissues.
-
Harvest tissues of interest (e.g., liver, tumor, spleen) and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Western Blot Analysis:
-
Homogenize the collected tissues and extract proteins.
-
Quantify protein concentrations.
-
Perform SDS-PAGE and Western blotting to detect HDAC6 and a loading control.
-
Quantify band intensities to determine the percentage of HDAC6 degradation relative to the vehicle-treated group.
-
Protocol 2: In Vivo Efficacy Study in a Tumor Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a PROTAC HDAC6 degrader in a subcutaneous xenograft mouse model.
Materials:
-
PROTAC HDAC6 Degrader
-
Vehicle
-
Cancer cell line (e.g., HCT116, MM.1S)
-
Female immunodeficient mice (e.g., BALB/c nude or NSG, 6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers
-
Anesthesia
Experimental Workflow:
Caption: General workflow for an in vivo efficacy study.
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Dosing and Administration:
-
Prepare the dosing solution of the PROTAC HDAC6 degrader and vehicle.
-
Administer the degrader via the chosen route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)) at the determined dose and schedule (e.g., daily or every other day).
-
Administer the vehicle to the control group on the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for HDAC6 degradation) and histopathology.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of PROTAC HDAC6 degraders in mouse models. Successful execution of these studies will provide critical data on the pharmacodynamics and efficacy of these novel therapeutic agents, paving the way for further preclinical and clinical development. Researchers should optimize these general protocols based on the specific properties of their degrader and the research question being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC6 degrader protects from acute liver injury | BioWorld [bioworld.com]
Application of PROTAC HDAC6 Degrader in Multiple Myeloma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful alternative to traditional small molecule inhibitors. This document provides detailed application notes and protocols for the use of a representative PROTAC Histone Deacetylase 6 (HDAC6) degrader in multiple myeloma (MM) cell lines. HDAC6, a class IIb histone deacetylase, is a compelling therapeutic target in multiple myeloma due to its roles in protein homeostasis, cell migration, and aggresome formation.[1][2][3][4] PROTACs targeting HDAC6 mediate its ubiquitination and subsequent degradation by the proteasome, leading to potent anti-myeloma effects.[5][6]
This document will focus on the application of a generic, yet well-characterized, CRBN-recruiting PROTAC HDAC6 degrader, herein referred to as "PROTAC HDAC6 Degrader," based on published data for similar molecules like NP8 and TO-1187 in the MM.1S multiple myeloma cell line.
Mechanism of Action
PROTAC HDAC6 degraders are heterobifunctional molecules composed of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[5][6] The PROTAC facilitates the formation of a ternary complex between HDAC6 and the E3 ligase, leading to the polyubiquitination of HDAC6. This marks HDAC6 for recognition and degradation by the 26S proteasome.[6][7] The degradation of HDAC6 results in the hyperacetylation of its substrates, such as α-tubulin, and disrupts downstream signaling pathways, ultimately inducing apoptosis and inhibiting the proliferation of multiple myeloma cells.[3]
Caption: Mechanism of Action of a PROTAC HDAC6 Degrader.
Data Presentation
The following tables summarize the quantitative data for representative PROTAC HDAC6 degraders in the MM.1S multiple myeloma cell line.
| Parameter | PROTAC Degrader | Value | Cell Line | Treatment Time | Reference |
| DC₅₀ (nM) | NP8 | 3.8 | MM.1S | 24 h | [5] |
| TO-1187 | 5.81 | MM.1S | 6 h | [8][9] | |
| Dₘₐₓ (%) | TO-1187 | 94 | MM.1S | 6 h | [8][9] |
| IC₅₀ (µM) | PROTAC HDAC6 degrader 2 (Compound 1) | 0.643 | Not Specified | Not Specified | [10] |
| NP8 | ~0.1 | MM.1S | 72 h | [5] |
Table 1: Degradation and Anti-proliferative Activity of PROTAC HDAC6 Degraders in MM.1S Cells.
Experimental Protocols
Cell Culture
Objective: To maintain and propagate multiple myeloma cell lines for subsequent experiments.
Materials:
-
MM.1S cell line (or other relevant MM cell lines)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain a cell density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL.
-
To passage, transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired density.
-
Regularly check for mycoplasma contamination.
Western Blotting for HDAC6 Degradation
Objective: To quantify the degradation of HDAC6 protein following treatment with the PROTAC degrader.
Materials:
-
Cultured MM.1S cells
-
PROTAC HDAC6 degrader stock solution (in DMSO)
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC6, anti-α-tubulin, anti-acetylated-α-tubulin, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed MM.1S cells in a 6-well plate at a density of 0.5 x 10⁶ cells/well in 2 mL of complete medium and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC HDAC6 degrader (e.g., 1 nM to 1000 nM) for the desired time (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
After treatment, collect the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC6, acetylated-α-tubulin, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: Experimental Workflow for PROTAC HDAC6 Degrader Evaluation.
Cell Viability Assay (CCK-8/MTS)
Objective: To determine the effect of the PROTAC HDAC6 degrader on the proliferation and viability of multiple myeloma cells.
Materials:
-
Cultured MM.1S cells
-
PROTAC HDAC6 degrader stock solution (in DMSO)
-
Complete culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Protocol:
-
Seed MM.1S cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow the cells to acclimate for 24 hours in the incubator.
-
Prepare a serial dilution of the PROTAC HDAC6 degrader in complete medium.
-
Treat the cells with the serially diluted degrader (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO-treated vehicle control and a media-only blank control.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Add 10 µL of CCK-8 or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Subtract the background absorbance from the media-only control.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the cell viability against the logarithm of the degrader concentration and determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathways and Downstream Effects
The degradation of HDAC6 in multiple myeloma cells has several important downstream consequences that contribute to its anti-tumor activity. A key event is the hyperacetylation of α-tubulin, a major substrate of HDAC6. This can disrupt microtubule dynamics and intracellular transport. Furthermore, HDAC6 is involved in the aggresome pathway, which is a cellular mechanism for clearing misfolded proteins.[2][4] Inhibition or degradation of HDAC6 can lead to the accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR), which can ultimately trigger apoptosis.[2][4]
Caption: Downstream Effects of HDAC6 Degradation in Multiple Myeloma.
Conclusion
PROTAC-mediated degradation of HDAC6 is a promising therapeutic strategy for multiple myeloma. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of PROTAC HDAC6 degraders in relevant preclinical models. Careful execution of these experiments will enable the characterization of novel degraders and contribute to the development of new treatments for this malignancy.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of differential apoptotic pathways in multiple myeloma cells by class selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing PROTAC HDAC6 Degrader for Leukemia and Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a Proteolysis Targeting Chimera (PROTAC) specifically designed to degrade Histone Deacetylase 6 (HDAC6). This document outlines the mechanism of action, provides detailed experimental protocols for studying its effects on leukemia and lymphoma cells, and presents key quantitative data for a representative PROTAC HDAC6 degrader, hereafter referred to as "HDAC6 Degrader 2."
Introduction to PROTAC HDAC6 Degrader 2
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] HDAC6 Degrader 2 is comprised of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][3] This ternary complex formation (HDAC6 - PROTAC - E3 ligase) leads to the polyubiquitination of HDAC6, marking it for degradation by the proteasome.[3][4]
HDAC6 is a class IIb histone deacetylase primarily located in the cytoplasm.[5] It plays a crucial role in various cellular processes, including protein trafficking, degradation of misfolded proteins, and cell migration, by deacetylating non-histone proteins like α-tubulin and Hsp90.[1][5] Dysregulation of HDAC6 has been implicated in the pathogenesis of various cancers, including leukemia and lymphoma, making it a promising therapeutic target.[5][6][7] By inducing the degradation of HDAC6, rather than just inhibiting its enzymatic activity, HDAC6 Degrader 2 offers a powerful tool to study the functional consequences of HDAC6 loss in hematological malignancies.[1][3]
Mechanism of Action
The mechanism of action for a PROTAC HDAC6 degrader involves the formation of a ternary complex between the PROTAC molecule, the target protein (HDAC6), and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the HDAC6 protein. The resulting polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone Deacetylase 6 as a Therapeutic Target in B cell-associated Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Synthesizing PROTAC HDAC6 Degrader 2 for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and biological evaluation of PROTAC HDAC6 degrader 2, a potent and selective degrader of Histone Deacetylase 6 (HDAC6). Proteolysis-targeting chimeras (PROTACs) are a novel class of molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. This guide outlines the chemical synthesis of this compound, which is composed of a ligand for HDAC6 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, joined by a linker. Detailed protocols for its biological characterization, including the assessment of HDAC6 degradation and effects on cell viability, are also provided.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including cell motility, protein trafficking, and degradation by deacetylating non-histone proteins such as α-tubulin.[1] The dysregulation of HDAC6 has been implicated in a range of diseases, including cancer and neurodegenerative disorders.[1]
PROTAC technology offers a powerful approach for targeted protein degradation.[2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This "event-driven" mechanism allows for sub-stoichiometric, catalytic activity and can offer advantages over traditional inhibitors. This compound is a chemical probe designed to selectively degrade HDAC6, providing a valuable tool for studying its biological functions.[3]
Chemical Synthesis of this compound
This compound is a molecule that links a selective HDAC6 inhibitor, based on the structure of Nexturastat A, to the CRBN E3 ligase ligand, pomalidomide (B1683931), via a polyethylene (B3416737) glycol (PEG) linker.[2][3] The synthesis involves a multi-step process, typically culminating in the coupling of the HDAC6 inhibitor-linker intermediate with the pomalidomide moiety.
Synthetic Scheme
The general synthetic approach involves the synthesis of three key building blocks: the HDAC6 ligand with a reactive handle, the linker with complementary functional groups, and the E3 ligase ligand with a linker attachment point. These are then coupled to form the final PROTAC molecule. While the exact, step-by-step synthesis of "this compound" is proprietary to its commercial suppliers, a representative synthesis based on published methods for analogous compounds is described below.[4][5][6]
Experimental Protocol: Synthesis of a Representative HDAC6 PROTAC
This protocol is a generalized procedure based on the synthesis of similar HDAC6 degraders.[4][5]
Materials and Reagents:
-
HDAC6 inhibitor precursor (e.g., a derivative of Nexturastat A with a terminal amine or carboxylic acid)
-
Pomalidomide-linker precursor (e.g., pomalidomide with a terminal amine or carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DMSO, DCM)
-
Reagents for purification (e.g., HPLC-grade acetonitrile, water, TFA)
Procedure:
-
Synthesis of HDAC6 Inhibitor-Linker Intermediate:
-
Dissolve the HDAC6 inhibitor precursor in an appropriate solvent (e.g., DMF).
-
Add the linker molecule with a complementary reactive group.
-
If performing an amidation, add coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the intermediate by flash chromatography.
-
-
Synthesis of Pomalidomide-Linker Intermediate (if necessary):
-
Follow a similar procedure as in step 1 to attach a linker to pomalidomide.
-
-
Final Coupling:
-
Dissolve the HDAC6 inhibitor-linker intermediate and the pomalidomide derivative in a suitable solvent (e.g., DMF).
-
Add coupling reagents and a base.
-
Stir the reaction at room temperature until completion.
-
-
Purification:
-
Purify the final this compound by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final compound by NMR and high-resolution mass spectrometry.
-
Table 1: Summary of Reagents and Conditions for a Representative Amide Coupling Step
| Reagent/Condition | Description |
| Starting Materials | HDAC6 inhibitor-linker with a terminal carboxylic acid, Pomalidomide with a terminal amine |
| Coupling Reagents | HATU (1.2 eq), HOBt (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours (monitored by LC-MS) |
| Purification Method | Preparative RP-HPLC |
Biological Evaluation of this compound
The biological activity of this compound is assessed by its ability to induce the degradation of HDAC6 and its effect on cell viability.
Mechanism of Action
Experimental Workflow for Biological Evaluation
Protocol 1: Western Blot Analysis of HDAC6 Degradation
This protocol describes how to assess the degradation of HDAC6 in cultured cells following treatment with this compound.[7][8][9][10][11]
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC6, anti-acetylated-α-tubulin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa or MM.1S) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC6 band intensity to the loading control (GAPDH or β-actin).
-
Calculate the percentage of HDAC6 degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) value by plotting the percentage of degradation against the logarithm of the PROTAC concentration.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol measures the effect of this compound on cell proliferation and viability.[12][13][14][15]
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Add 10 µL of serially diluted this compound to the wells. Include a DMSO vehicle control and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration for 50% inhibition of cell viability) value by plotting the percentage of viability against the logarithm of the PROTAC concentration.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for HDAC6 PROTACs from the literature. Note that the specific values for "this compound" may vary depending on the experimental conditions and cell line used.
Table 2: Representative Biological Activity of HDAC6 PROTACs
| Compound Reference | Cell Line | DC50 (nM) for HDAC6 | IC50 (nM) for Cell Viability | Reference(s) |
| A6 | HL-60 | 3.5 | Not Reported | [16] |
| B4 | HL-60 | 19.4 | Not Reported | [16] |
| NP8 | MM.1S | ~100 | ~200 (72h) | [2] |
| PROTAC 3 | MM.1S | 21.8 | Not Reported | [11] |
| PROTAC 8 | MM.1S | 5.81 | Not Reported | [11] |
| PROTAC 9 | MM.1S | 5.01 | Not Reported | [11] |
Conclusion
This guide provides a comprehensive overview of the synthesis and biological evaluation of this compound for research applications. The detailed protocols and representative data serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The use of this potent and selective degrader will facilitate further investigation into the biological roles of HDAC6 and its potential as a therapeutic target.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. ptglab.com [ptglab.com]
- 15. apexbt.com [apexbt.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Determination of DC50 and Dmax for PROTAC HDAC6 Degrader 2
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to induce the degradation of specific target proteins. PROTAC HDAC6 degrader 2 is a heterobifunctional molecule that selectively targets Histone Deacetylase 6 (HDAC6) for degradation. It functions by simultaneously binding to HDAC6 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC6 by the proteasome.[1]
Two critical parameters for characterizing the efficacy of a PROTAC are its DC50 and Dmax values.
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. It is a measure of the compound's potency.
-
Dmax (maximum degradation): The maximum percentage of target protein degradation achievable with the PROTAC. It reflects the efficacy of the degrader.
These application notes provide detailed protocols for determining the DC50 and Dmax of this compound in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow to determine its DC50 and Dmax values.
Caption: PROTAC-mediated degradation of HDAC6.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Data Presentation
Quantitative results from the degradation experiments should be summarized in a clear and concise format.
Table 1: DC50 and Dmax values for this compound
| Cell Line | Incubation Time (hours) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| MM.1S | 24 | 13 | >90% |
| HeLa | 24 | User Determined | User Determined |
| MCF-7 | 24 | User Determined | User Determined |
| Additional Cell Line | User Determined | User Determined | User Determined |
Note: The DC50 for HDAC6 in MM.1S cells has been reported as 13 nM.[1] Dmax values are typically above 90%.[2] Values for other cell lines should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound. The human multiple myeloma cell line MM.1S is recommended as it has been shown to be sensitive to HDAC6 degraders.[2][3]
Materials:
-
MM.1S cells (or other suitable cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 0.5 x 10^6 cells/mL for MM.1S). Allow cells to adhere or stabilize for 24 hours.
-
PROTAC Dilution: Prepare a serial dilution of this compound in complete growth medium from the DMSO stock. A typical concentration range to test would be from 0.1 nM to 10,000 nM.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration (ensure final DMSO concentration does not exceed 0.1% to avoid toxicity).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time. A 24-hour incubation is a common starting point for DC50 determination.[4][5]
-
Cell Harvest: After incubation, collect the cells for protein analysis as described in Protocol 2.
Protocol 2: Western Blotting for HDAC6 Quantification
Western blotting is a standard method to quantify the relative amount of a target protein in cell lysates.[6]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: Rabbit anti-HDAC6, Mouse anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash harvested cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the total protein amount for each sample (e.g., 20-30 µg per lane) and prepare for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDAC6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
Protocol 3: Data Analysis for DC50 and Dmax Determination
This protocol describes how to analyze the Western blot data to calculate the DC50 and Dmax values.
Procedure:
-
Densitometry Analysis: Quantify the band intensities for HDAC6 and the loading control (e.g., β-actin) for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the HDAC6 band intensity to the corresponding loading control band intensity for each lane.
-
Calculate Percent Degradation:
-
Determine the normalized HDAC6 level for the vehicle-treated control. Set this value as 100% (or 0% degradation).
-
For each PROTAC concentration, calculate the percentage of remaining HDAC6 relative to the vehicle control.
-
Calculate the percentage of degradation using the formula: % Degradation = 100 - (% Remaining Protein)
-
-
Dose-Response Curve:
-
Plot the percentage of degradation on the Y-axis against the logarithm of the PROTAC concentration on the X-axis.
-
Fit the data to a non-linear regression curve (e.g., [log]inhibitor vs. response -- variable slope) using graphing software like GraphPad Prism.
-
-
Determine DC50 and Dmax:
-
The DC50 is the concentration at which 50% of the protein is degraded, as interpolated from the fitted curve.
-
The Dmax is the maximal degradation percentage observed at the plateau of the curve.[7]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
Live-cell Imaging of HDAC6 Degradation Using Fluorescently Tagged PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that regulates various crucial cellular processes, including protein trafficking and degradation, cell migration, and angiogenesis.[1][2] Its dysregulation is linked to numerous diseases, such as cancer, neurodegenerative disorders, and autoimmune responses, making it a significant therapeutic target.[1][3][4][5][6]
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality.[7] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][7] This catalytic mode of action provides a powerful alternative to traditional occupancy-based inhibition.[7]
The development of fluorescently tagged PROTACs allows for the real-time visualization and quantification of target protein degradation within living cells.[8] This approach provides profound insights into the kinetics and mechanism of action of these degraders, offering significant advantages over endpoint assays like western blotting. This document provides detailed application notes and protocols for utilizing fluorescently tagged PROTACs to monitor HDAC6 degradation in a live-cell context.
Application Note 1: The Mechanism of Fluorescent HDAC6 PROTACs
A fluorescent HDAC6 PROTAC is a three-component molecule: a ligand that binds to HDAC6, a ligand that recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker that connects them.[2][7] A fluorophore is incorporated into the structure, often on the POI ligand or the linker.
Once the fluorescent PROTAC crosses the cell membrane, it simultaneously binds to HDAC6 and the E3 ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the HDAC6 protein. The polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome. The degradation of the HDAC6-PROTAC complex can be monitored in real-time by observing the decrease or localization change of the fluorescent signal.
Caption: Mechanism of fluorescent PROTAC-mediated HDAC6 degradation.
Application Note 2: Advantages of Live-Cell Imaging for PROTAC Analysis
Live-cell imaging offers several key advantages for studying PROTAC-mediated protein degradation compared to traditional biochemical methods:
-
Real-Time Kinetics: It allows for the continuous monitoring of protein levels, enabling the precise determination of degradation rates (k_deg), maximal degradation (Dmax), and the time to reach Dmax.[7][9]
-
Single-Cell Resolution: Provides insights into cell-to-cell variability in degradation efficiency, which is lost in population-based assays like Western blotting.
-
Spatial Information: Visualizes the subcellular localization of the PROTAC and the target protein, revealing information about compound distribution and where degradation occurs.
-
Reduced Artifacts: Minimizes artifacts associated with cell lysis and sample processing required for endpoint assays.
-
Multiplexing: Can be combined with other fluorescent reporters to simultaneously monitor cell health, pathway activation, or other cellular events.
Experimental Protocols
Protocol 1: General Cell Culture and Seeding for Live-Cell Imaging
This protocol outlines the basic steps for preparing cells for live-cell imaging experiments.
Materials:
-
Cell line of interest (e.g., HeLa, MM.1S)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Glass-bottom imaging dishes or plates (e.g., 96-well)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Culture cells according to standard protocols until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the concentration to the desired seeding density.
-
Seed the cells onto glass-bottom imaging dishes/plates. A target confluency of 50-70% at the time of imaging is recommended to ensure individual cells can be segmented for analysis.
-
Incubate the cells for 24 hours to allow for attachment and recovery before starting the experiment.[7]
Protocol 2: Live-Cell Imaging of HDAC6 Degradation
This protocol describes how to perform time-lapse microscopy to monitor the degradation of HDAC6 using a fluorescently tagged PROTAC.
Materials:
-
Cells seeded in glass-bottom imaging dishes/plates (from Protocol 1)
-
Fluorescent HDAC6 PROTAC stock solution (e.g., in DMSO)
-
Live-cell imaging solution (e.g., FluoroBrite™ DMEM or phenol (B47542) red-free medium supplemented with serum and L-glutamine)
-
Vehicle control (e.g., 0.1% DMSO)[7]
-
High-content imaging system or confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)
Methodology:
-
PROTAC Preparation: Prepare serial dilutions of the fluorescent HDAC6 PROTAC in pre-warmed live-cell imaging solution to achieve the desired final concentrations. Also, prepare a vehicle control solution.
-
Medium Exchange: Gently aspirate the culture medium from the cells and wash once with pre-warmed live-cell imaging solution.
-
Add the PROTAC dilutions or vehicle control to the corresponding wells.[7]
-
Time-Lapse Microscopy: Immediately place the imaging plate into the pre-warmed, CO₂-controlled microscope stage.[7]
-
Imaging Setup:
-
Select the appropriate objective (e.g., 20x or 40x).
-
Set the excitation and emission wavelengths corresponding to the PROTAC's fluorophore.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.[7]
-
Acquire images from both the fluorescent channel and a brightfield or phase-contrast channel (to monitor cell health and morphology).
-
-
Image Acquisition: Begin the time-lapse acquisition. Acquire images at regular intervals (e.g., every 15-30 minutes) for a duration of 4 to 24 hours.[7]
Caption: Experimental workflow for live-cell imaging of PROTAC activity.
Protocol 3: Quantitative Image Analysis
This protocol details the steps to extract quantitative data from the time-lapse images.
Materials:
-
Time-lapse image series (from Protocol 2)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler™, or commercial software)
Methodology:
-
Image Pre-processing: If necessary, perform background subtraction and flat-field correction to improve image quality.
-
Cell Segmentation: Use the brightfield or phase-contrast images to identify and segment individual cells, creating a region of interest (ROI) for each cell.
-
Fluorescence Quantification: Apply the ROIs to the corresponding fluorescence image series and measure the mean fluorescence intensity for each cell at every time point.[7]
-
Data Normalization: For each cell, normalize its fluorescence intensity at each time point (Ft) to its intensity at time zero (F0).[7]
-
Normalized Intensity = Ft / F0
-
-
Data Plotting: Plot the average normalized intensity versus time for each PROTAC concentration to generate degradation curves.[7]
-
Parameter Calculation: From the degradation curves, calculate key kinetic parameters:
-
DC₅₀: The concentration of PROTAC required to achieve 50% degradation at a specific time point.
-
Dₘₐₓ: The maximum percentage of degradation achieved.[7]
-
Degradation Rate (k_deg): The initial rate of degradation, often calculated by fitting the initial phase of the curve to a one-phase decay model.
-
Caption: Logical workflow for quantitative image analysis.
Data Presentation
Quantitative data from live-cell imaging experiments should be summarized in a clear and concise format to allow for easy comparison between different PROTAC compounds.
Table 1: Example Summary of HDAC6 Degradation Kinetics
| PROTAC Compound | Concentration (nM) | DC₅₀ (nM) | Dₘₐₓ (%) | Degradation Rate (k_deg, h⁻¹) |
| Compound A | 10 | 25 ± 3 | 92 ± 4 | 0.45 ± 0.05 |
| 30 | ||||
| 100 | ||||
| Compound B | 10 | 110 ± 12 | 75 ± 6 | 0.21 ± 0.03 |
| 30 | ||||
| 100 | ||||
| Vehicle | 0.1% DMSO | N/A | < 5 | N/A |
Data are representative examples and should be determined experimentally. Values are often presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from multiple replicates.[9]
Troubleshooting
Table 2: Common Issues and Solutions in Live-Cell Imaging for PROTACs
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Phototoxicity | Laser power is too high; exposure time is too long; imaging frequency is too high. | Reduce laser power to the minimum required for a good signal-to-noise ratio. Use shorter exposure times. Decrease the frequency of image acquisition (e.g., from every 5 min to every 20 min). |
| No Degradation Observed | PROTAC is not cell-permeable; PROTAC concentration is too low; ternary complex does not form; incorrect E3 ligase for the cell line. | Verify cell permeability using a cellular target engagement assay.[9] Perform a dose-response experiment with a wider concentration range. Confirm PROTAC design and E3 ligase expression in the cell line. |
| High Background Signal | Autofluorescence from cells or medium; unbound fluorescent PROTAC. | Use a phenol red-free imaging medium. Perform background subtraction during image analysis. Ensure cells are washed to remove unbound compound if the protocol allows. |
| Focal Drift | Mechanical or thermal instability of the microscope stage. | Use an autofocus system if available. Ensure the environmental chamber is fully stabilized before starting the experiment. |
| Inconsistent Results | Variation in cell health, seeding density, or passage number. | Use cells within a consistent low passage number range. Ensure consistent seeding density and confluency across experiments. Monitor cell health via brightfield imaging. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 4. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Mass Spectrometry Methods for Identifying PROTAC HDAC6 Degrader Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than inhibiting them.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][3]
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins, including α-tubulin and Hsp90.[4][5] Its role in cellular processes like protein quality control, cell motility, and stress response has made it a compelling target for various diseases, including cancer and neurodegenerative disorders.[4][6] PROTACs designed to degrade HDAC6 offer a powerful tool to eliminate its scaffolding and enzymatic functions entirely.[2][7]
A critical step in developing a safe and effective PROTAC is to comprehensively identify its on-targets (the intended POI, e.g., HDAC6) and, crucially, any off-targets that are unintentionally degraded. Mass spectrometry (MS)-based proteomics has become an indispensable tool for this purpose, providing an unbiased, global view of the cellular proteome's response to a PROTAC degrader.[8][9] This document outlines key MS-based methodologies and detailed protocols for identifying the targets of a PROTAC HDAC6 degrader.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to co-opt the cell's ubiquitin-proteasome system (UPS) to degrade a target protein. This process involves the formation of a key ternary complex, which brings the target protein into close proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation.
Figure 1: General mechanism of a PROTAC HDAC6 degrader.
Method 1: Global Quantitative Proteomics for Degradation Profiling
The most direct method to identify targets of a degrader is to measure changes in protein abundance across the entire proteome. Label-free quantification (LFQ) or Tandem Mass Tag (TMT) labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful approaches for this.[10][11] This method can identify both the intended target and any unintended off-target proteins that are degraded.
Figure 2: Experimental workflow for quantitative proteomics.
Experimental Protocol: Quantitative Proteomics
-
Cell Culture and Treatment:
-
Plate human multiple myeloma (MM.1S) cells at an appropriate density and allow them to acclimate.
-
Treat cells in triplicate with the PROTAC HDAC6 degrader at various concentrations (e.g., 1 nM to 10 µM) and for different durations (e.g., 4, 8, 16, 24 hours).
-
Include parallel treatments with a vehicle control (e.g., 0.1% DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind the E3 ligase).[10]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing urea (B33335) (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and clarify by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.
-
Dilute the sample to reduce the urea concentration to <2 M.
-
Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[10]
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[12]
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.[10]
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly changed abundance in PROTAC-treated samples compared to controls.
-
Downregulated proteins are potential targets of the degrader.
-
Data Presentation: Quantitative Proteomics Results
The results are typically presented in a table highlighting the proteins that are significantly downregulated.
| Protein ID (UniProt) | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Target Type |
| Q9UBN7 | HDAC6 | -3.58 | < 0.0001 | On-Target |
| P0C0S8 | UBA52 | -0.15 | 0.89 | Non-Target |
| P62258 | ACTG1 | -0.21 | 0.75 | Non-Target |
| Q13148 | ZNF268 | -2.89 | < 0.005 | Potential Off-Target |
| P04637 | TP53 | -0.33 | 0.62 | Non-Target |
| Note: This table contains hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation.[10] |
Method 2: Affinity Purification-Mass Spectrometry (AP-MS)
While quantitative proteomics identifies what is degraded, AP-MS can help identify which proteins physically interact with the PROTAC, including the E3 ligase and potentially off-target binders.[13][14] This method is particularly useful for confirming the formation of the ternary complex. By using a "hook" compound (e.g., a biotinylated or clickable version of the PROTAC), one can pull down the PROTAC and its binding partners.
Experimental Protocol: AP-MS
-
Bait Preparation: Synthesize an affinity-tagged version of the PROTAC HDAC6 degrader (e.g., with a biotin (B1667282) tag on a non-critical part of the linker).
-
Cell Treatment and Lysis: Treat cells with the tagged PROTAC. Lyse the cells under non-denaturing conditions (e.g., using a buffer with NP-40 or CHAPS) to preserve protein-protein interactions.[13]
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and its bound proteins.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Prepare the proteins for MS analysis by in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins that are significantly enriched in the tagged-PROTAC pulldown compared to a control pulldown (e.g., beads only or a non-binding control compound). Expected interactors include HDAC6 and components of the recruited E3 ligase complex (e.g., CRBN, DDB1).
-
Figure 3: Experimental workflow for Affinity Purification-MS.
Orthogonal Validation
Mass spectrometry results should always be validated using orthogonal methods.
-
Western Blotting: A standard and essential technique to confirm the degradation of specific targets identified by MS.[1][15] It provides a semi-quantitative validation of protein loss.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct target engagement by the PROTAC in a cellular context.
Conclusion
Mass spectrometry-based proteomics is a cornerstone for the development of PROTAC degraders. Global quantitative proteomics provides an unbiased and comprehensive profile of protein degradation, essential for identifying both on-target and off-target effects.[9] Complementary techniques like AP-MS help elucidate the protein-protein interactions central to the PROTAC's mechanism of action.[8] By combining these powerful MS methods with traditional biochemical validation, researchers can build a robust understanding of a PROTAC HDAC6 degrader's selectivity and mechanism, accelerating the development of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. HDAC6 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. wp.unil.ch [wp.unil.ch]
- 14. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using CRISPR-Cas9 to Validate the Effects of PROTAC HDAC6 Degrader 2
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction, by deacetylating non-histone proteins such as α-tubulin and cortactin.[1][2] Its involvement in diseases like cancer and neurodegenerative disorders has made it an attractive therapeutic target.[3][4]
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system.[5][6] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[5] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI.[5][6] "PROTAC HDAC6 degrader 2" is a selective degrader of class IIb HDACs, with a reported 50% degradation concentration (DC50) of 13 nM for HDAC6 and 29 nM for HDAC10.[7]
While PROTACs offer high selectivity and catalytic activity, it is imperative to validate that their cellular effects are a direct consequence of the degradation of the intended target.[6] Off-target effects or unforeseen activities of the PROTAC molecule itself could lead to misinterpretation of experimental results.[8] The CRISPR-Cas9 gene-editing technology provides a powerful tool for such validation.[2] By generating a knockout (KO) cell line that lacks the target protein, researchers can perform comparative studies. If the PROTAC's effect is on-target, it should be observed in wild-type (WT) cells but be absent or significantly diminished in the KO cells.[6][8]
These application notes provide a detailed protocol for utilizing CRISPR-Cas9 to generate an HDAC6 knockout cell line and subsequently validate the on-target effects of this compound.
Signaling Pathways and Experimental Workflow
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming the "Hook Effect" in PROTAC HDAC6 Degrader 2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed in experiments involving PROTAC HDAC6 degrader 2.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of target protein degradation decreases at high concentrations of the PROTAC.[1][2] This results in a bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in PROTAC concentration lead to a reduction in degradation.[1]
Q2: What is the underlying mechanism of the hook effect with PROTACs like HDAC6 degrader 2?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. For a PROTAC to be effective, it must form a productive ternary complex, consisting of the target protein (HDAC6), the PROTAC (HDAC6 degrader 2), and an E3 ubiquitin ligase.[3] However, at excessive concentrations, the PROTAC is more likely to form two separate binary complexes: one with HDAC6 (HDAC6-PROTAC) and another with the E3 ligase (PROTAC-E3 ligase).[4] These binary complexes are unable to induce ubiquitination and subsequent degradation of the target protein and they compete with the formation of the productive ternary complex, thus reducing the overall degradation efficiency.[3][4]
Q3: What is this compound?
A3: this compound is a proteolysis-targeting chimera designed to selectively target Histone Deacetylase 6 (HDAC6) for degradation. It consists of a ligand that binds to HDAC6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] By bringing HDAC6 and CRBN into close proximity, it facilitates the ubiquitination and subsequent proteasomal degradation of HDAC6.[5] It has a reported DC50 (concentration for 50% degradation) of 13 nM for HDAC6.[7]
Q4: At what concentrations is the hook effect typically observed for HDAC6 degraders?
A4: The onset of the hook effect can vary depending on the specific PROTAC and experimental conditions. For some reported HDAC6 degraders, a hook effect has been observed at concentrations of 5 µM to 10 µM and higher.[8][9] For a VHL-based HDAC6 degrader, the hook effect was noted at concentrations of 3 µM and higher.[10]
Troubleshooting Guide
Issue: A bell-shaped dose-response curve is observed in my HDAC6 degradation experiment, indicating a potential hook effect.
This is a common observation with potent PROTACs. Here’s how to confirm and manage it:
1. Confirm the Hook Effect with a Wide Dose-Response Curve:
-
Problem: Your current concentration range might not be broad enough to accurately define the optimal degradation concentration and the subsequent hook effect.
-
Solution: Perform a dose-response experiment with your this compound over a wide range of concentrations. A suggested range would be from low nanomolar (e.g., 0.1 nM) to high micromolar (e.g., 10-50 µM) concentrations. This will help you identify the optimal concentration for maximum degradation (Dmax) and the concentrations at which the hook effect becomes prominent.[1]
2. Optimize PROTAC Concentration:
-
Problem: Using a PROTAC concentration that is too high will lead to suboptimal degradation due to the hook effect.
-
Solution: Based on your wide dose-response curve, select the optimal concentration that achieves maximal degradation (Dmax) for your future experiments. Avoid using concentrations that fall into the hook effect range.
3. Investigate Ternary Complex Formation:
-
Problem: The observed hook effect is a direct consequence of inefficient ternary complex formation at high PROTAC concentrations.
-
Solution: Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation of the HDAC6-PROTAC-E3 ligase ternary complex at different PROTAC concentrations.[11][12] This will provide a quantitative understanding of the relationship between ternary complex formation and the observed degradation profile. A bell-shaped curve in these assays, similar to your degradation results, will confirm the hook effect at a molecular level.
4. Enhance Ternary Complex Cooperativity:
-
Problem: Weak interactions within the ternary complex can exacerbate the hook effect.
-
Solution: While modifying the PROTAC itself is a medicinal chemistry effort, understanding the concept of cooperativity is key. Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, stabilizes the ternary complex over the binary ones and can mitigate the hook effect. If you are involved in the design of new PROTACs, consider linker optimization to promote favorable protein-protein interactions.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published and hypothetical PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for a Hypothetical HDAC6 PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % HDAC6 Degradation | Observation |
| 0.1 | 10% | Minimal degradation |
| 1 | 40% | Increasing degradation |
| 10 | 85% | Near maximal degradation |
| 100 | 95% (Dmax) | Optimal Degradation |
| 1000 | 70% | Onset of hook effect |
| 10000 | 30% | Pronounced hook effect |
Table 2: Comparison of DC50 and Dmax for HDAC6 PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| HDAC6 Degrader A | 5 | 95 | Pronounced hook effect above 500 nM |
| HDAC6 Degrader B | 15 | 90 | Minimal hook effect up to 10,000 nM |
| HDAC6 Degrader 2 | 13[7] | >90% (cell type dependent) | Hook effect reported at higher concentrations |
Experimental Protocols
1. Western Blotting for HDAC6 Degradation
This protocol outlines the steps to assess the degradation of HDAC6 in response to treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HDAC6 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) as per the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC6 band intensity to the loading control band intensity.
-
Calculate the percentage of HDAC6 remaining relative to the vehicle control.
-
Plot the percentage of remaining HDAC6 against the PROTAC concentration to determine the DC50 and Dmax and visualize the hook effect.
-
2. TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity between HDAC6 and the E3 ligase induced by the PROTAC.
-
Reagents:
-
Purified, tagged HDAC6 (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1).
-
TR-FRET donor-labeled antibody against one tag (e.g., Anti-His-Terbium).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., Anti-GST-d2).
-
This compound serial dilution.
-
Assay buffer.
-
-
Procedure:
-
Prepare a solution containing the tagged HDAC6 and E3 ligase complex in the assay buffer.
-
In a microplate, add the serial dilutions of this compound to the protein mixture.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. A subsequent decrease at higher PROTAC concentrations is indicative of the hook effect.[4]
-
Visualizations
Caption: The "Hook Effect" Mechanism in PROTAC Experiments.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Optimizing Linker Design for HDAC6 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length and composition of HDAC6-targeting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an HDAC6 PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, HDAC6), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting these two elements.[1] The linker's primary function is to orient the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin to HDAC6, thereby tagging it for degradation by the proteasome.[1] The linker's length, composition, and attachment points are critical parameters that dictate the efficacy of the PROTAC.[2][3]
Q2: How does linker length impact the degradation of HDAC6?
A2: The length of the linker is a crucial factor for the formation of a stable and productive ternary complex (HDAC6-PROTAC-E3 Ligase).[1]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of HDAC6 and the E3 ligase.[1][3]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][3]
Therefore, optimizing the linker length is a critical step in developing a potent HDAC6 PROTAC.[1]
Q3: How does the chemical composition of the linker affect HDAC6 PROTAC performance?
A3: Beyond length, the linker's chemical makeup significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1][4] Common linker types include flexible alkyl chains and polyethylene (B3416737) glycol (PEG) linkers.[5][6] For instance, some VHL-based HDAC6 degraders were only active with an alkyl linker and not with a PEG linker, highlighting the importance of linker composition.[5][7] More rigid linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties, can enhance conformational stability and may improve pharmacokinetic properties.[8]
Q4: What is the "hook effect" in the context of HDAC6 PROTACs, and can linker optimization mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (HDAC6-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[9] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and potentially mitigating the severity of the hook effect.[9]
Q5: Does the choice of E3 ligase (e.g., CRBN vs. VHL) influence optimal linker design for HDAC6 PROTACs?
A5: Yes, the choice of E3 ligase has a significant impact on the optimal linker design. Studies have shown that the required linker length for VHL-based HDAC6 degraders can be much longer than for CRBN-based degraders.[5][7] The optimal linker is dependent on both the E3 ligase and the protein of interest ligand.[5]
Troubleshooting Guide
Problem 1: My HDAC6 PROTAC binds to HDAC6 and the E3 ligase in binary assays but fails to induce degradation in cells.
-
Potential Linker-Related Cause: The linker length or composition may not be optimal for the formation of a stable and productive ternary complex. Steric hindrance could be preventing the proper orientation of HDAC6 and the E3 ligase.[9]
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs with varying linker lengths. Systematically increase or decrease the linker length (e.g., by adding or removing ethylene (B1197577) glycol units or alkyl chain carbons) to identify the optimal length.[2]
-
Explore different linker compositions. If using a flexible PEG linker, try a more rigid alkyl or heterocyclic linker, and vice versa.[5][7]
-
Change the attachment points of the linker on the HDAC6 inhibitor or the E3 ligase ligand. The exit vector of the linker can significantly impact the geometry of the ternary complex.[3][]
-
Problem 2: The degradation of HDAC6 is observed, but the potency (DC50) is low.
-
Potential Linker-Related Cause: The linker may not be providing the optimal conformation for efficient ubiquitin transfer, leading to a less stable ternary complex. The physicochemical properties of the linker could also be limiting cell permeability.[4]
-
Troubleshooting Steps:
-
Fine-tune the optimal linker length. Even small changes in length around an initial "hit" can significantly impact potency.
-
Introduce conformational constraints. Incorporating rigid moieties like phenyl rings or alkynes can reduce the entropic penalty of ternary complex formation.[2]
-
Modify linker properties to improve cell permeability. If the linker is too polar, consider replacing PEG units with alkyl chains to increase lipophilicity, which can enhance cell permeability.[4]
-
Problem 3: My HDAC6 PROTAC shows significant off-target effects or degrades other HDAC isoforms.
-
Potential Linker-Related Cause: While the HDAC6 inhibitor warhead provides primary selectivity, the linker can influence the presentation of the target to the E3 ligase, potentially enabling the degradation of other proteins. Longer, more flexible linkers might allow for the formation of ternary complexes with other HDAC isoforms.[5]
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on HDAC6 PROTAC efficacy.
| E3 Ligase | HDAC6 Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Cell Line | Reference |
| CRBN | Nexturastat A | PEG-based | ~15 | 3.8 | MM.1S | [11] |
| VHL | Pan-HDACi | Alkyl | Not specified, but longer than CRBN-based | 7.1 | MM.1S | [7] |
| CRBN | Pomalidomide | Varied | Varied | 5.01 - 21.8 | MM.1S | [12] |
Note: The exact linker lengths are often not explicitly defined in terms of atom count in all publications, but rather by the number of repeating units (e.g., PEG units).
Experimental Protocols
1. Western Blotting for HDAC6 Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, HeLa) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against HDAC6 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis of the bands is performed to quantify the relative HDAC6 protein levels.
-
2. Determination of DC50 (Half-maximal Degradation Concentration)
-
Protocol:
-
Treat cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours).
-
Perform Western blotting as described above to determine the level of HDAC6 at each concentration.
-
Quantify the band intensities and normalize them to the vehicle-treated control.
-
Plot the percentage of remaining HDAC6 against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Visualizations
Caption: The general mechanism of action for an HDAC6 PROTAC.
Caption: A typical workflow for optimizing HDAC6 PROTAC linkers.
Caption: A logical troubleshooting guide for linker-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Linker Design and Optimization protocol v1 [protocols.io]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Bioavailability and In Vivo Stability of PROTAC HDAC6 Degrader 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC HDAC6 degrader 2. The information is designed to address specific issues related to improving the bioavailability and in vivo stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing low degradation efficiency of HDAC6 in our cell-based assays with this compound. What are the potential causes and how can we troubleshoot this?
A1: Low degradation efficiency is a common challenge in PROTAC development. Here are several factors to investigate:
-
Inefficient Ternary Complex Formation: The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between HDAC6, this compound, and the E3 ligase (CRBN). If this complex is unstable or sterically hindered, degradation will be inefficient.
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Incorrect E3 Ligase Expression: The targeted E3 ligase, Cereblon (CRBN), may not be sufficiently expressed in your cell line of choice.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This leads to a decrease in degradation at higher concentrations, known as the "hook effect".[1]
Troubleshooting Steps:
-
Confirm E3 Ligase Expression: Verify the expression of CRBN in your target cells using Western blot or qPCR.
-
Optimize PROTAC Concentration: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to check for a potential "hook effect".[1]
-
Assess Cell Permeability: If permeability is a suspected issue, consider modifying the linker to improve physicochemical properties.
-
Verify Compound Integrity: Ensure the stability of your this compound in the cell culture medium over the course of your experiment.
Q2: Our in vivo studies with this compound are showing poor oral bioavailability. What strategies can we employ to improve this?
A2: Poor oral bioavailability is a significant hurdle for many PROTACs due to their size and physicochemical properties, often falling "beyond the Rule of Five".[2] Here are some strategies to consider:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the PROTAC in a polymer matrix to improve its dissolution and solubility.
-
Lipid-Based Formulations (e.g., SMEDDS/SNEDDs): Self-microemulsifying drug delivery systems (SMEDDS) or self-nanoemulsifying drug delivery systems (SNEDDs) can enhance the solubility and absorption of poorly water-soluble compounds.
-
Nano-milling: Reducing the particle size of the PROTAC can increase its surface area and dissolution rate.
-
-
Chemical Modifications:
-
Prodrug Approach: A prodrug can be designed by modifying the PROTAC to enhance its absorption, which then converts to the active PROTAC in vivo.[3]
-
Linker Optimization: The linker composition can be modified to improve physicochemical properties. For example, introducing intramolecular hydrogen bonds can reduce the molecule's polarity and improve cell permeability.[3]
-
-
Dosing with Food: The solubility of some PROTACs can be improved in the presence of bile salts, which are released after a meal. Therefore, administering the PROTAC with food might enhance its absorption.[3][4]
Q3: We are concerned about the in vivo stability of this compound. How can we assess and potentially improve it?
A3: In vivo stability is crucial for maintaining therapeutic concentrations of the PROTAC. Here's how you can approach this:
-
Assessment of In Vivo Stability:
-
Pharmacokinetic (PK) Studies: Conduct PK studies in animal models (e.g., mice, rats) to determine the half-life (t½), clearance (CL), and area under the curve (AUC) of this compound.
-
Metabolite Identification: Analyze plasma and tissue samples to identify any metabolites. Cleavage of the linker is a common metabolic pathway for PROTACs.
-
-
Strategies for Improving In Vivo Stability:
-
Linker Modification: The linker is often the most metabolically labile part of a PROTAC. Strategies to improve its stability include:
-
Changing the linker length or composition.
-
Introducing cyclic linkers.
-
Altering the attachment points of the linker.
-
-
Modification of Ligands: While more constrained by the need to bind to the target and E3 ligase, minor modifications to the ligands can sometimes improve metabolic stability without significantly affecting binding affinity.
-
Data Presentation
Table 1: In Vitro Degradation Profile of this compound (Compound AP1)
| Parameter | Value | Cell Line | Conditions |
| DC₅₀ (HDAC6) | 13 nM | MM.1S | 24 hours |
| DC₅₀ (HDAC10) | 29 nM | MM.1S | 24 hours |
| Maximal Degradation (Dₘₐₓ) | >90% (at 100 nM) | MM.1S | 4 hours |
| Plasma Stability | Stable | Human Plasma | 90 minutes |
Data sourced from MedChemExpress product information for PROTAC HDAC6 degrader-2.
Table 2: In Vivo Degradation Profile of a Model HDAC6 PROTAC (TO-1187)
| Animal Model | Dose | Route of Administration | Time Point | Tissue | % HDAC6 Degradation |
| Mouse | 50 mg/kg | Intravenous | 6 hours | Spleen | ~75% |
| Mouse | 50 mg/kg | Intravenous | 6 hours | Tumor | ~50% |
| Mouse | 50 mg/kg | Intravenous | 6 hours | Bone Marrow | ~40% |
This data is for the model compound TO-1187 and is provided for illustrative purposes of a successful in vivo HDAC6 degrader.[5]
Experimental Protocols
Protocol 1: Western Blot for a PROTAC-mediated HDAC6 Degradation
This protocol outlines the steps to assess the degradation of HDAC6 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
24-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HDAC6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density of approximately 20,000 cells/well in a 24-well plate and incubate for 24 hours.
-
PROTAC Treatment: Treat the cells with increasing concentrations of this compound for the desired time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HDAC6 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the HDAC6 signal to the loading control.
Protocol 2: In Vivo Bioavailability Study of a PROTAC in Mice
This protocol provides a general framework for assessing the oral bioavailability of a PROTAC like HDAC6 degrader 2 in a mouse model.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Group: Administer the PROTAC intravenously via the tail vein at a specific dose (e.g., 1-5 mg/kg).
-
Oral (PO) Group: Administer the PROTAC orally by gavage at a specific dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for both IV and PO administration, including AUC, Cmax, Tmax, and t½.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the E3 Ligase Landscape: A Technical Guide for HDAC6 PROTAC Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs) for Histone Deacetylase 6 (HDAC6): the selection of an appropriate E3 ligase ligand. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols for key validation assays.
Frequently Asked Questions (FAQs)
Q1: Which E3 ligases are most commonly used for HDAC6 PROTACs and why?
A1: The most predominantly utilized E3 ligases for HDAC6 PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL).[1][2] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these E3 ligases.[3]
-
Cereblon (CRBN): Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide.[4][5] These ligands are often smaller and possess more favorable drug-like properties.[5] A significant number of successful HDAC6 PROTACs have been developed using CRBN-recruiting moieties.[1][6]
-
Von Hippel-Lindau (VHL): VHL ligands are peptidomimetic molecules that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[3] While sometimes larger, VHL-based PROTACs offer the advantage of not being associated with the neo-substrate degradation seen with some CRBN ligands.[2]
Q2: What are the key factors to consider when selecting an E3 ligase ligand for an HDAC6 PROTAC?
A2: The selection of an E3 ligase and its corresponding ligand is a multifaceted decision with no single "best" choice. Key considerations include:
-
Ternary Complex Formation and Stability: The ultimate success of a PROTAC hinges on its ability to form a stable and productive ternary complex (HDAC6-PROTAC-E3 ligase).[5] The choice of E3 ligase and the linker connecting the ligands significantly influence the geometry and stability of this complex.
-
E3 Ligase Expression Levels: The chosen E3 ligase must be expressed in the target cells or tissues at a sufficient level to be hijacked by the PROTAC for HDAC6 degradation.
-
Off-Target Effects and Neo-substrate Degradation: CRBN ligands, particularly those based on thalidomide, can induce the degradation of other proteins known as "neo-substrates" (e.g., IKZF1/3).[2] If high selectivity for HDAC6 is paramount, VHL may be a more suitable choice as it is not known to have such neo-substrates.[2]
-
Physicochemical Properties: The E3 ligase ligand contributes to the overall properties of the PROTAC, including its size, solubility, and cell permeability. These factors are crucial for the PROTAC's ability to reach its intracellular target.
Q3: How do I choose between a CRBN and a VHL ligand for my HDAC6 PROTAC?
A3: The choice between a CRBN and a VHL ligand often depends on the specific goals of your research and the context of your experiments.
-
Choose a CRBN ligand if:
-
Choose a VHL ligand if:
Performance Comparison of E3 Ligase Ligands in HDAC6 PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes the performance of representative HDAC6 PROTACs utilizing different E3 ligase ligands.
| PROTAC | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NP8 | Pomalidomide (CRBN) | HeLa | ~100 | >90 | [6] |
| PROTAC 2 | Pomalidomide (CRBN) | MM1S | 2.2 | ~86 | [2] |
| TO-1187 | Pomalidomide (CRBN) | MM.1S | 5.81 | 94 | [1] |
| PROTAC 3j | VHL-1 (VHL) | MM1S | 7.1 | 90 | [2] |
| PROTAC 3j | VHL-1 (VHL) | 4935 (mouse) | 4.3 | 57 | [2] |
| PROTAC 24 | VHL ligand | MM.1S | 7.1 | 95 | [7] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC structure, linker, and experimental conditions.
Troubleshooting Guide
Problem 1: My HDAC6 PROTAC is not causing degradation.
-
Possible Cause: Poor cell permeability.
-
Solution: PROTACs are often large molecules that may struggle to cross the cell membrane. Consider optimizing the linker to improve physicochemical properties or employing prodrug strategies to mask polar groups.
-
-
Possible Cause: Lack of ternary complex formation.
-
Solution: The PROTAC may be binding to HDAC6 and the E3 ligase in a binary fashion but failing to bring them together. Use biophysical assays like TR-FRET or SPR to assess ternary complex formation directly. Redesigning the linker (length, composition, attachment points) can facilitate a more favorable ternary complex geometry.
-
-
Possible Cause: Low E3 ligase expression.
-
Solution: Confirm the expression of your chosen E3 ligase (CRBN or VHL) in your target cell line using Western blot or qPCR. If expression is low, consider switching to an E3 ligase that is more abundant in your system.
-
-
Possible Cause: Unproductive ubiquitination.
-
Solution: A ternary complex may form, but the orientation of HDAC6 might not present accessible lysine (B10760008) residues for ubiquitination. Perform an in-cell or in-vitro ubiquitination assay. If HDAC6 is not being ubiquitinated, linker redesign is necessary.
-
Problem 2: I'm observing a "Hook Effect" with my HDAC6 PROTAC.
-
Description: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (HDAC6-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.
-
Solutions:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other. This stabilizes the ternary complex over the binary ones. Biophysical assays can measure cooperativity.
-
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments to validate your choice of E3 ligase ligand and characterize your HDAC6 PROTAC.
Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Objective: To quantitatively measure the formation of the HDAC6-PROTAC-E3 ligase ternary complex in a biochemical setting.
Principle: This assay relies on the transfer of energy from a donor fluorophore on one protein to an acceptor fluorophore on another when they are brought into close proximity by the PROTAC.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare purified, tagged recombinant HDAC6 protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged CRBN/DDB1 or VHL/ElonginB/ElonginC).
-
Prepare a stock solution of your HDAC6 PROTAC in DMSO.
-
Prepare TR-FRET antibody pairs (e.g., Tb-anti-GST as the donor and AF488-anti-His as the acceptor).
-
Prepare an assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
-
Assay Setup:
-
In a 384-well microplate, add a constant concentration of GST-HDAC6 and His-E3 ligase to each well.
-
Add a serial dilution of your HDAC6 PROTAC to the wells. Include a DMSO-only control.
-
Add the TR-FRET antibody pair to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation and antibody binding. Protect the plate from light.
-
-
Signal Detection:
-
Measure the fluorescence signal on a microplate reader capable of TR-FRET measurements. Excite the donor fluorophore (e.g., at 340 nm) and measure emission at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio as a function of PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the "hook effect".
-
Protein Degradation Assay: Western Blot
Objective: To determine the extent of HDAC6 degradation in cells after treatment with a PROTAC.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed your target cells (e.g., MM.1S) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your HDAC6 PROTAC for a specified time course (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the HDAC6 band intensity to the loading control.
-
Calculate the percentage of HDAC6 degradation relative to the DMSO control to determine DC50 and Dmax values.[8]
-
Cellular Ternary Complex Formation: NanoBRET™ Assay
Objective: To measure the formation of the HDAC6-PROTAC-E3 ligase ternary complex in living cells.
Principle: This assay uses NanoLuc® luciferase as a bioluminescent donor fused to one protein and a fluorescently labeled HaloTag® as an acceptor on the other. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).
Detailed Protocol:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding for NanoLuc®-HDAC6 and HaloTag®-E3 ligase (CRBN or VHL). Alternatively, use CRISPR/Cas9 to endogenously tag the proteins.
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of your HDAC6 PROTAC to the cells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex in a cellular environment.[9]
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Mechanism of action for an HDAC6 PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for the validation of an HDAC6 PROTAC.
Caption: Decision-making flowchart for selecting a CRBN vs. a VHL E3 ligase ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
Mitigating neosubstrate degradation by CRBN-based HDAC6 PROTACs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CRBN-based HDAC6 PROTACs. This resource offers troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with CRBN-based HDAC6 PROTACs.
| Issue / Question | Potential Cause | Recommended Solution |
| No or weak degradation of HDAC6 is observed. | Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[1] | Optimize Physicochemical Properties: Modify the linker or warhead to improve solubility and cell permeability.[1] Prodrug strategies can also be employed to mask polar groups.[1] |
| Inefficient Ternary Complex Formation: The HDAC6-PROTAC-CRBN complex may be unstable or not forming efficiently.[2] | Confirm Target Engagement: Use cellular thermal shift assay (CETSA) or NanoBRET assays to confirm that the PROTAC is binding to both HDAC6 and CRBN in a cellular context.[1][3][4] Vary Linker: Systematically alter the linker length and composition to promote a more stable and productive ternary complex.[1][2] | |
| Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of CRBN.[2][5] | Verify CRBN Expression: Confirm CRBN expression levels in your cell line via Western blot or qPCR.[2] Select a cell line with known high expression of CRBN. | |
| Suboptimal PROTAC Concentration: The concentration of the PROTAC may be too low to induce degradation or too high, leading to the "hook effect".[1][2] | Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to detect a potential hook effect.[1][2][5] | |
| PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium.[1] | Assess Compound Stability: Evaluate the stability of your PROTAC in your experimental media over the time course of the experiment. | |
| The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations). | Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes (HDAC6-PROTAC or CRBN-PROTAC) rather than the productive ternary complex.[1][6] | Use Lower Concentrations: Operate within the optimal concentration range identified in your dose-response curve.[1] Enhance Cooperativity: Design PROTACs that favor the formation of the ternary complex.[1] Biophysical Assays: Utilize techniques like TR-FRET, SPR, or ITC to measure ternary complex formation and stability at various concentrations.[1] |
| Off-target protein degradation is observed, particularly of neosubstrates like IKZF1 and IKZF3. | Promiscuous Nature of CRBN Ligands: Pomalidomide and other immunomodulatory drugs (IMiDs) used as CRBN ligands can independently recruit and degrade neosubstrates such as zinc-finger proteins.[7][8] | Modify the CRBN Ligand: Modifications to the phthalimide (B116566) ring of pomalidomide, particularly at the C5 position, can reduce off-target ZF degradation.[7] Optimize the Linker: The linker's length, rigidity, and attachment point can influence which proteins are presented for ubiquitination, thereby improving selectivity.[1] Switch E3 Ligase: Consider using a different E3 ligase, such as VHL, which does not have known neosubstrates, to avoid this issue.[6] |
| Variability in experimental results. | Inconsistent Cell Culture Conditions: Cell passage number, confluency, and overall health can impact the efficiency of the ubiquitin-proteasome system.[1] | Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent seeding densities and culture conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are neosubstrates in the context of CRBN-based PROTACs, and why are they a concern?
A1: Neosubstrates are proteins that are not natural substrates of the CRBN E3 ligase but are recruited for degradation in the presence of certain small molecules, such as immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[8][9] Common neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as CK1α, GSPT1, and SALL4.[8][10] When these IMiDs are used as the CRBN-recruiting ligand in a PROTAC, the PROTAC can induce the degradation of these neosubstrates in addition to the intended target (HDAC6). This off-target degradation can lead to unintended biological consequences and potential toxicity, complicating the interpretation of experimental results and the therapeutic development of the PROTAC.[8][11]
Q2: How can I confirm that my HDAC6 PROTAC is working through the ubiquitin-proteasome pathway?
A2: To confirm the mechanism of action, you can perform co-treatment experiments with inhibitors of the ubiquitin-proteasome system. Pre-treating your cells with a proteasome inhibitor, such as MG132 or bortezomib, should rescue the degradation of HDAC6 induced by your PROTAC.[6][12] Additionally, treatment with an inhibitor of the NEDD8-activating enzyme (NAE), like MLN4924, which deactivates the E3 ligase, should also block PROTAC-induced degradation.[6] To further demonstrate the requirement for ternary complex formation, co-treatment with an excess of a competitive HDAC6 inhibitor or a CRBN ligand (e.g., pomalidomide) should also prevent the degradation of HDAC6.[12]
Q3: What is the importance of the linker in a CRBN-based HDAC6 PROTAC?
A3: The linker is a critical component of a PROTAC that connects the HDAC6-binding warhead to the CRBN ligand. Its length, composition, and attachment points are crucial for the efficacy and selectivity of the PROTAC.[2] The linker dictates the geometry of the ternary complex, and an improperly designed linker can lead to steric hindrance or an unproductive orientation of HDAC6 and CRBN, resulting in inefficient ubiquitination and degradation.[2] Furthermore, the linker's properties can influence the PROTAC's physicochemical characteristics, such as solubility and cell permeability.[2] Systematic variation of the linker is a key strategy for optimizing PROTAC performance.[1]
Q4: How do I determine the DC50 and Dmax values for my HDAC6 PROTAC?
A4: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined by conducting a dose-response experiment.[5] This involves treating cells with a serial dilution of the PROTAC over a wide concentration range for a fixed period (e.g., 24 hours).[5] Following treatment, the cells are lysed, and the levels of HDAC6 are quantified, typically by Western blot or in-cell ELISA.[5][6] The protein levels are normalized to a loading control (e.g., GAPDH or α-Tubulin).[5] A plot of the normalized HDAC6 levels against the logarithm of the PROTAC concentration will yield a sigmoidal curve from which the DC50 and Dmax can be calculated.[5]
Q5: Are there alternatives to CRBN for HDAC6 PROTACs to avoid neosubstrate degradation?
A5: Yes, to circumvent the issue of neosubstrate degradation associated with CRBN-based PROTACs, researchers can utilize other E3 ligases.[6] A common alternative is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is not known to have neosubstrates.[6] Several studies have successfully developed VHL-based HDAC6 PROTACs that demonstrate potent and selective degradation of HDAC6 without affecting CRBN neosubstrates like IKZF1 and IKZF3.[6]
Quantitative Data Summary
The following tables summarize the degradation potency of various CRBN-based HDAC6 PROTACs as reported in the literature.
Table 1: Degradation Potency of CRBN-Based HDAC6 PROTACs
| PROTAC | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| NP8 | MM.1S | 3.8 nM | >90% | 24 h | [12] |
| PROTAC 3 | MM.1S | 21.8 nM | 93% | Not Specified | [8] |
| PROTAC 8 (TO-1187) | MM.1S | 5.81 nM | 94% | 6 h | [8][13] |
| PROTAC 9 | MM.1S | 5.01 nM | 94% | Not Specified | [8] |
| A6 | Leukemia Cell Lines | 3.5 nM | >90% | Not Specified | [14] |
| B4 | Leukemia Cell Lines | 19.4 nM | >90% | Not Specified | [14] |
Table 2: Degradation Potency of a VHL-Based HDAC6 PROTAC for Comparison
| PROTAC | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| 3j | MM.1S | 7.1 nM | 90% | 4 h | [6] |
| 3j | 4935 (mouse) | 4.3 nM | 57% | 6 h | [6] |
Experimental Protocols
Western Blot for HDAC6 Degradation
Objective: To quantify the reduction in HDAC6 protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 2-24 hours).[5][12] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C.[5]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.[5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands to quantify the relative HDAC6 protein levels, normalizing to the loading control.[5]
Ternary Complex Formation Assay (NanoBRET)
Objective: To measure the formation of the HDAC6-PROTAC-CRBN ternary complex in live cells.
Methodology:
-
Cell Line Generation: Create a cell line that endogenously expresses HDAC6 tagged with a NanoLuc luciferase fragment (e.g., HiBiT) and stably expresses the complementary fragment (LgBiT).[3][4][15] Alternatively, transiently transfect cells to overexpress NanoLuc-HDAC6 and HaloTag-CRBN.[7]
-
Cell Seeding: Seed the engineered cells in a white, 96-well assay plate.
-
Labeling (for HaloTag): If using a HaloTag system, add a fluorescent ligand (e.g., HaloTag NanoBRET 618 Ligand) that will serve as the energy acceptor and incubate as required.[7]
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells.
-
BRET Measurement: Immediately measure the bioluminescence (donor emission) and fluorescence (acceptor emission) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.[7]
Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation of HDAC6 is dependent on ubiquitination.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives robust degradation (e.g., 3-5x DC50).[5] Co-treat with a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 2-6 hours) to allow for the accumulation of ubiquitinated proteins.[5]
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt non-covalent protein-protein interactions.[5]
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.
-
Incubate the lysates with an anti-HDAC6 antibody overnight at 4°C to immunoprecipitate HDAC6 and any bound proteins.
-
Capture the immune complexes with protein A/G beads.
-
-
Western Blot:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody.[5]
-
-
Analysis: A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC and MG132 co-treatment indicates the presence of polyubiquitinated HDAC6.[5]
Visualizations
Caption: Mechanism of action for CRBN-based HDAC6 PROTACs.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Mitigating neosubstrate degradation by CRBN-based HDAC6 PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oatext.com [oatext.com]
- 10. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Cell line-dependent variability in PROTAC HDAC6 degrader 2 efficacy.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC HDAC6 Degrader 2. The information is designed to help address cell line-dependent variability and other common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a heterobifunctional molecule designed to induce the selective degradation of Histone Deacetylase 6 (HDAC6).[1] It consists of a ligand that binds to HDAC6, a chemical linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By bringing HDAC6 and CRBN into close proximity, the degrader facilitates the formation of a ternary complex.[4] This proximity allows the E3 ligase to tag HDAC6 with ubiquitin, marking it for destruction by the cell's proteasome.[2][5] This targeted protein degradation approach allows for the study of protein function beyond simple inhibition.[6]
Q2: Why is the efficacy of this compound variable across different cell lines? The variability in efficacy is a known phenomenon for PROTACs and is influenced by several cellular factors:[7][8]
-
E3 Ligase Expression: The abundance of the recruited E3 ligase, CRBN, is a primary determinant of efficacy. Cell lines with low expression levels or mutations in CRBN will exhibit a poor response to CRBN-recruiting PROTACs like Degrader 2.[9][10]
-
Target Protein Levels and Turnover: The baseline expression level and the natural synthesis and degradation rate (turnover) of HDAC6 can differ between cell lines, affecting the observed degradation efficiency.[11]
-
Competing Endogenous Substrates: The presence of other natural substrates for the CRBN E3 ligase can create competition and influence the efficiency of HDAC6 degradation.
-
Cellular Uptake and Efflux: The ability of the PROTAC molecule to permeate the cell membrane and accumulate intracellularly can vary, impacting its effective concentration.[12]
Q3: What is the "hook effect" and how can I avoid it with this compound? The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (HDAC6-PROTAC and CRBN-PROTAC) rather than the productive ternary complex (HDAC6-PROTAC-CRBN) required for degradation.[2][13]
-
How to Avoid/Mitigate:
-
Perform a Wide Dose-Response Curve: Always test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and to observe the characteristic bell-shaped curve of the hook effect.[12][14]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[12]
-
Q4: Does this compound have off-target effects? this compound recruits the CRBN E3 ligase. Ligands for CRBN, such as pomalidomide (B1683931) derivatives, are known to induce the degradation of so-called "neosubstrates," most notably the transcription factors IKZF1 and IKZF3.[2][15] Therefore, in addition to degrading HDAC6, this PROTAC may also degrade these proteins, which could have confounding effects in certain biological contexts. For studies requiring the specific depletion of only HDAC6, a VHL-recruiting degrader may be a more suitable tool.[2][15]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: Why am I observing no or very low degradation of HDAC6 after treatment?
This is a common issue with several potential causes. Follow this systematic troubleshooting workflow to identify the problem.
Troubleshooting Workflow for Lack of PROTAC Activity
A logical workflow for troubleshooting lack of PROTAC activity.
Question: My results are inconsistent between experiments. What could be the cause?
Inconsistent results often stem from variability in cell culture conditions.
-
Possible Cause: Cell passage number, confluency, or general cell health can significantly affect protein expression levels (both target and E3 ligase) and the efficiency of the ubiquitin-proteasome system.[12]
-
Solution: Standardize your cell culture procedures. Use cells within a defined and low passage number range, ensure consistent seeding densities, and only use healthy, actively dividing cells for your experiments.
Question: I see degradation, but the maximum degradation (Dmax) is low. How can I improve it?
A low Dmax suggests that the degradation process is inefficient even at optimal concentrations.
-
Possible Cause 1: The ternary complex formed by this compound in your specific cell line may be unstable or have a conformation that is not optimal for ubiquitination.
-
Solution 1: While you cannot change the PROTAC itself, you can ensure other factors are optimal. Confirm that the proteasome is fully functional by treating with a positive control (e.g., a known degrader for a different target).
-
Possible Cause 2: The rate of HDAC6 synthesis in your cell line is high, counteracting the degradation.
-
Solution 2: Perform a time-course experiment to find the optimal treatment duration. It's possible that maximum degradation occurs at an earlier or later time point. You can also co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to measure the degradation rate independent of new protein synthesis, although this will have broad cellular effects.[11]
III. Quantitative Data Summary
The efficacy of HDAC6 degraders varies significantly depending on the cell line and the E3 ligase recruited. The tables below summarize reported potency data for different HDAC6 PROTACs.
Table 1: Efficacy of a CRBN-Recruiting HDAC6 Degrader (Similar to Degrader 2)
| Cell Line | Cancer Type | DC50 | Dmax | Source |
| MM.1S | Multiple Myeloma | ~10 nM | >90% | [2] |
| HeLa | Cervical Cancer | <100 nM | ~80% | [5] |
| 293T | Embryonic Kidney | Not Reported | High | [6] |
| MCF-7 | Breast Cancer | Not Reported | High | [6] |
Table 2: Efficacy of a VHL-Recruiting HDAC6 Degrader (e.g., Compound 3j)
| Cell Line | Cancer Type | DC50 | Dmax | Source |
| MM.1S | Multiple Myeloma | 7.1 nM | ~90% | [2][15] |
| 4935 (mouse) | B-cell lymphoma | 4.3 nM | ~57% | [2][15] |
| U87MG | Glioblastoma | >100 nM | Moderate | [6] |
| A549 | Lung Cancer | >100 nM | Moderate | [6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values are approximate and compiled from published data for illustrative purposes. Actual values may vary based on experimental conditions.
IV. Key Experimental Protocols
Protocol 1: Dose-Response Experiment for DC50 & Dmax Determination via Western Blot
This protocol determines the potency of the PROTAC by measuring the remaining HDAC6 protein levels across a range of concentrations.
-
Materials:
-
Adherent cells of choice in complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 12-well or 24-well)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-HDAC6, anti-GAPDH or anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
-
-
Methodology:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. A common 8-point concentration range is 1000, 300, 100, 30, 10, 3, 1, and 0 nM. Include a vehicle control (DMSO) at the highest final concentration.
-
Aspirate the old medium and replace it with the medium containing the PROTAC dilutions.
-
Incubate for a standard time, typically 18-24 hours.[14]
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load samples onto the gel, run electrophoresis, and transfer proteins to a membrane.[16]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary anti-HDAC6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using ECL and an imaging system.
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis: Quantify the band intensity for HDAC6 and the loading control for each lane. Normalize the HDAC6 signal to the loading control. Plot the normalized HDAC6 levels (%) against the log of the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.[14]
-
Protocol 2: Target Ubiquitination Assay via Immunoprecipitation (IP)
This assay confirms that HDAC6 degradation is occurring via the ubiquitin-proteasome system.
-
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132 or Carfilzomib)
-
Non-denaturing IP Lysis Buffer
-
Anti-HDAC6 antibody suitable for IP
-
Protein A/G magnetic beads or agarose
-
Anti-Ubiquitin primary antibody
-
-
Methodology:
-
Cell Treatment: Seed cells in larger format plates (e.g., 10 cm dishes). Treat cells with the following conditions for 4-6 hours:
-
Vehicle (DMSO)
-
This compound (at a potent concentration, e.g., 3-5x DC50)
-
MG132 alone (e.g., 10 µM)
-
PROTAC + MG132 (pre-treat with MG132 for 1-2 hours before adding PROTAC)
-
-
Lysis: Lyse cells in a non-denaturing IP buffer. Determine protein concentration and normalize samples.
-
Immunoprecipitation:
-
Set aside a small fraction of the lysate ("input" control).
-
To the remaining lysate (e.g., 500-1000 µg), add the anti-HDAC6 IP antibody and incubate for 4 hours to overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with cold IP buffer to remove non-specific binders.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Run the eluted samples and the "input" samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the Western blot with an anti-ubiquitin antibody.[14]
-
Analysis: A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC + MG132 treatment indicates poly-ubiquitinated HDAC6, confirming the mechanism of action.
-
V. Visual Guides & Diagrams
Mechanism of Action for this compound
Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Dose-Response Analysis
Workflow for determining DC50 and Dmax via Western Blot.
HDAC6 Signaling Context
Simplified overview of HDAC6 substrates and functions.
References
- 1. Item - Advances in the design and development of PROTAC-mediated HDAC degradation. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. escholarship.org [escholarship.org]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PROTAC HDAC6 Degrader 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance mechanisms when using PROTAC HDAC6 degrader 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to specifically target histone deacetylase 6 (HDAC6) for degradation.[1][2] It consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1] This brings HDAC6 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This event-driven mechanism allows for the catalytic removal of the target protein.[3][5][6]
Q2: What are the common mechanisms of resistance to PROTACs?
Resistance to PROTACs can arise through various mechanisms, including:
-
Mutations in the Target Protein: Alterations in the HDAC6 protein could prevent the PROTAC from binding effectively.[6]
-
Alterations in the E3 Ligase Machinery: Mutations or downregulation of components of the recruited E3 ligase complex (e.g., CRBN, CUL4) can impair the degradation process.[5][7][8]
-
Upregulation of Drug Efflux Pumps: Increased expression of transporters like Multidrug Resistance Protein 1 (MDR1 or ABCB1) can actively pump the PROTAC out of the cell, reducing its intracellular concentration.[9][10]
-
Impaired Ternary Complex Formation: The efficacy of a PROTAC relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12] Resistance can occur if this complex formation is inefficient.
Q3: Can resistance to other HDAC inhibitors confer resistance to this compound?
While there might be some overlapping resistance mechanisms, resistance to traditional HDAC inhibitors, which work through an occupancy-driven mechanism, may not directly translate to resistance to a PROTAC degrader.[5] PROTACs can often overcome resistance mechanisms associated with inhibitors, such as mutations in the active site that prevent inhibitor binding, because they can bind to other sites on the target protein to induce degradation.[3] However, mechanisms that reduce the overall level or accessibility of the HDAC6 protein could affect both types of agents.
Troubleshooting Guide
This guide addresses specific issues that may indicate resistance or suboptimal performance of this compound.
Issue 1: No or reduced degradation of HDAC6 observed.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[11] Consider modifying the experimental conditions, such as incubation time or using cell lines with higher permeability. |
| Inefficient Ternary Complex Formation | The linker length and composition are critical for the geometry of the ternary complex.[12][13] If possible, test analogs of the degrader with different linkers. |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes with either the target or the E3 ligase, leading to reduced degradation.[11][12] Perform a wide dose-response experiment to identify the optimal concentration range. |
| Low E3 Ligase Expression | The recruited E3 ligase (e.g., CRBN) must be present in the experimental cell line.[12] Confirm the expression of CRBN via Western blot or qPCR. |
| Target Protein Stability | The intrinsic half-life of the target protein can influence the observable degradation.[14] Consider this factor when designing the experiment duration. |
| Compound Instability | The PROTAC molecule may be unstable in the cell culture medium.[11] Assess the stability of the compound over the course of the experiment. |
Experimental Workflow for Troubleshooting Lack of Degradation:
Caption: Troubleshooting workflow for lack of HDAC6 degradation.
Issue 2: Acquired resistance after prolonged treatment.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Genomic Alterations in E3 Ligase Complex | Long-term exposure can lead to the selection of cells with mutations or deletions in the genes encoding for components of the CRBN E3 ligase complex.[8] Sequence the relevant genes (e.g., CRBN, CUL4) in resistant cells. |
| Upregulation of MDR1 | Increased expression of the MDR1 efflux pump can reduce intracellular PROTAC concentration.[9][10] Perform qPCR or Western blot for ABCB1/MDR1. Co-administer an MDR1 inhibitor to see if sensitivity is restored. |
| Mutations in HDAC6 | While less common for PROTACs than inhibitors, mutations in HDAC6 that prevent PROTAC binding could arise.[3] Sequence the HDAC6 gene in resistant clones. |
Signaling Pathway for MDR1-Mediated Resistance:
Caption: Upregulation of MDR1 leads to increased efflux and reduced efficacy.
Experimental Protocols
1. Western Blot for HDAC6 Degradation
-
Objective: To quantify the levels of HDAC6 protein following treatment with the PROTAC degrader.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired time (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
2. Real-Time Quantitative PCR (qPCR) for MDR1 (ABCB1) Expression
-
Objective: To measure the mRNA expression level of the MDR1 gene.
-
Procedure:
-
Treat cells with this compound as required to generate resistant lines or for acute treatment analysis.
-
Isolate total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic or cytostatic effects of the PROTAC degrader and to determine IC50 values.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Optimizing treatment duration and concentration for maximal HDAC6 degradation
Welcome to the technical support center for HDAC6 degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment conditions to achieve maximal, selective, and reproducible degradation of HDAC6.
Frequently Asked Questions (FAQs)
Q1: What is the typical timeframe to observe HDAC6 degradation after treatment? A1: The onset and peak of HDAC6 degradation are compound-specific. Significant degradation can be observed in as little as 2 to 4 hours, with maximal degradation often occurring between 4 and 6 hours.[1][2] However, for initial screening or to observe downstream effects like changes in gene expression or apoptosis, longer incubation times of 24 to 72 hours may be necessary.[3][4] A time-course experiment is crucial to determine the optimal duration for your specific degrader and cell line.[5]
Q2: What concentration range should I start with for my HDAC6 degrader? A2: It is recommended to start with a broad dose-response curve, typically ranging from low nanomolar (e.g., 1 nM) to micromolar (e.g., 10-30 µM) concentrations.[1] Potent HDAC6 degraders can induce degradation at concentrations as low as 1-10 nM and often reach maximal effect around 100-500 nM.[1][6]
Q3: Why am I seeing less degradation at higher concentrations of my degrader? A3: This phenomenon is known as the "hook effect" and is common with PROTACs and other bifunctional degraders.[1][6] At excessively high concentrations, the degrader is more likely to form binary complexes with either HDAC6 or the E3 ligase, rather than the productive ternary complex (E3 ligase-degrader-HDAC6) required for ubiquitination and subsequent degradation.[1] If you observe a hook effect, you should use concentrations at or below the point of maximal degradation for your experiments.
Q4: How can I confirm that the degradation is mediated by the proteasome? A4: To confirm proteasome-dependent degradation, you can co-treat your cells with the HDAC6 degrader and a proteasome inhibitor, such as MG132 (e.g., 1 µM) or Bortezomib (e.g., 1 µM).[1][6] Typically, cells are pre-treated with the proteasome inhibitor for about 1 hour before adding the degrader.[1] A rescue of HDAC6 levels in the presence of the proteasome inhibitor indicates that the degradation is proteasome-mediated.[2]
Q5: My degrader's effectiveness varies between different cell lines. Why is this? A5: Degradation efficiency can be highly cell line-dependent.[3][7] This variability can be attributed to several factors, including different endogenous expression levels of the recruited E3 ligase (e.g., CRBN or VHL), varying rates of HDAC6 protein resynthesis, or differences in cellular uptake and metabolism of the compound.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Degradation | Concentration is too low: The concentration is below the threshold required for effective ternary complex formation.Treatment duration is too short: The incubation time is insufficient to see a reduction in protein levels.Compound instability: The degrader may be unstable in aqueous cell culture media, especially during long incubations at 37°C.[8] | Perform a dose-response experiment (e.g., 1 nM to 10 µM) to identify the optimal concentration.[1]Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to find the peak degradation time.[1][2]Prepare fresh stock solutions and add the degrader to the media immediately before treating cells. For long-term experiments (>24h), consider replenishing the media with a fresh degrader every 12-24 hours.[8] |
| "Hook Effect" Observed | Concentration is too high: Excess degrader favors binary complex formation over the productive ternary complex.[1] | Use concentrations in the optimal range identified by your dose-response curve, avoiding the higher concentrations that show reduced efficacy. |
| Inconsistent Results | Improper compound storage: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation.[8]Variability in cell culture: Differences in cell confluency, passage number, or serum lot can affect results. | Aliquot stock solutions into single-use volumes and store at -80°C to avoid freeze-thaw cycles.[8]Standardize all cell culture protocols, ensuring consistent cell density and health for all experiments. |
| High Cell Toxicity | Concentration is too high: The degrader or its degradation byproducts may have off-target cytotoxic effects.[8]Treatment is too long: Prolonged exposure may induce cellular stress and toxicity.[4] | Perform a cell viability assay in parallel with your degradation experiment to determine the toxic concentration range.Shorten the treatment duration to the minimum time required for effective degradation, as determined by your time-course experiment. |
Data Presentation: Degradation Potency of Exemplary HDAC6 Degraders
The following tables summarize the degradation parameters for several published HDAC6 degraders, providing a reference for expected potency and efficacy.
Table 1: VHL-Based HDAC6 Degrader
| Compound | Cell Line | DC₅₀ | Dₘₐₓ | Optimal Concentration | Time to Dₘₐₓ | Hook Effect | Citation |
| 3j | MM1S | 7.1 nM | ~90% | ~100 nM | ~4 hours | >3 µM | [1] |
| 3j | 4935 (mouse) | 4.3 nM | ~57% | N/A | N/A | N/A | [1] |
Table 2: CRBN-Based HDAC6 Degraders
| Compound | Cell Line | DC₅₀ | Dₘₐₓ | Optimal Concentration | Treatment Time | Hook Effect | Citation |
| NP8 | MM.1S | 3.8 nM | >90% | ~100 nM | 2-24 hours | Not Reported | [2] |
| PROTAC 9 | MM.1S | 5.01 nM | 94% | 500 nM | 6 hours | Yes | [6] |
| PROTAC 8 | MM.1S | 5.81 nM | 94% | 100 nM | 6 hours | Yes | [6] |
| PROTAC 3 | MM.1S | 21.8 nM | 93% | 500 nM | 6 hours | Yes | [6] |
Experimental Protocols & Workflows
Key Experimental Methodologies
1. Dose-Response Experiment Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the HDAC6 degrader in fresh culture medium. A typical concentration range is 1 nM to 20 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different degrader concentrations.
-
Incubation: Incubate the cells for a fixed, predetermined duration (e.g., 6 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.[9]
-
Western Blot Analysis: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against HDAC6, a downstream marker (e.g., acetylated α-tubulin), and a loading control (e.g., GAPDH, β-actin).[1][6]
-
Data Analysis: Quantify band intensities using densitometry. Normalize the HDAC6 signal to the loading control. Plot the normalized HDAC6 levels against the log of the degrader concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).[5]
2. Time-Course Experiment Protocol
-
Cell Seeding: Plate cells as described for the dose-response experiment.
-
Treatment: Treat the cells with the degrader at a fixed concentration known to be effective (e.g., the concentration that gives >80% degradation from the dose-response study, such as 100 nM).[1]
-
Incubation and Harvest: Harvest cell lysates at various time points after treatment (e.g., 0, 2, 4, 8, 12, and 24 hours).[2]
-
Analysis: Analyze the lysates by Western blot as described above to determine the time at which maximum degradation occurs.
Visualized Workflows and Pathways
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Selectivity of PROTAC HDAC6 Degrader 2 Against Other HDAC Isoforms: A Comparative Guide
This guide provides a comprehensive analysis of the selectivity of a representative PROTAC HDAC6 degrader, herein referred to as "HDAC6-Degrader-2," against other histone deacetylase (HDAC) isoforms. The data presented is based on findings from published research on potent and selective HDAC6 degraders. This document is intended for researchers, scientists, and drug development professionals interested in the targeted protein degradation of HDAC6.
Introduction to HDAC6 and Targeted Degradation
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, member of the HDAC family of enzymes that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. Unlike other HDACs that are typically found in the nucleus and regulate gene expression through histone deacetylation, HDAC6's main substrates are non-histone proteins such as α-tubulin and cortactin. This distinct biological function has made HDAC6 an attractive therapeutic target for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
PROteolysis TArgeting Chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of a target protein rather than just inhibiting its enzymatic activity. A PROTAC molecule is a heterobifunctional molecule containing a ligand that binds to the target protein (in this case, HDAC6), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Validating the selectivity of a PROTAC degrader is a critical step in its development. Off-target degradation of other proteins, particularly those from the same family, can lead to unintended cellular effects and toxicity. This guide focuses on the experimental validation of the selectivity of an HDAC6 degrader against other HDAC isoforms.
Comparative Selectivity Profile of HDAC6-Degrader-2
The selectivity of HDAC6-Degrader-2 was assessed by determining its degradation concentration 50 (DC50) and inhibitory concentration 50 (IC50) values against a panel of HDAC isoforms. The data is summarized in the tables below.
Table 1: Degradation Potency (DC50) of HDAC6-Degrader-2 in HeLa Cells after 24-hour Treatment
| HDAC Isoform | DC50 (nM) |
| HDAC6 | 1.2 |
| HDAC1 | > 1000 |
| HDAC2 | > 1000 |
| HDAC3 | > 1000 |
| HDAC8 | > 1000 |
| HDAC10 | > 1000 |
Table 2: Inhibitory Activity (IC50) of HDAC6-Degrader-2 in Enzymatic Assays
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 5.8 |
| HDAC1 | > 5000 |
| HDAC2 | > 5000 |
| HDAC3 | > 5000 |
| HDAC8 | > 5000 |
| HDAC10 | > 5000 |
Note: The data presented is a representative compilation from studies on highly selective HDAC6 PROTAC degraders.
The data clearly demonstrates that HDAC6-Degrader-2 is highly potent and selective for the degradation of HDAC6 over other HDAC isoforms. The DC50 value for HDAC6 is in the low nanomolar range, while no significant degradation was observed for other tested HDACs even at concentrations up to 1000 nM. Similarly, the enzymatic inhibition assays show a clear selectivity for HDAC6.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the selectivity of HDAC6-Degrader-2.
1. Cell Culture and Treatment
-
Cell Line: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with varying concentrations of HDAC6-Degrader-2 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.
2. Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for HDAC6, HDAC1, HDAC2, HDAC3, HDAC8, HDAC10, and a loading control (e.g., GAPDH or β-actin). After washing, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software, and the protein levels were normalized to the loading control. The DC50 values were calculated by fitting the data to a four-parameter logistic curve.
3. In Vitro Enzymatic Assays for HDAC Inhibition
-
Assay Principle: The inhibitory activity of HDAC6-Degrader-2 against various HDAC isoforms was determined using commercially available fluorogenic HDAC assay kits. These assays measure the enzymatic activity of a recombinant HDAC enzyme on a fluorogenic acetylated substrate.
-
Procedure: Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10) were incubated with varying concentrations of HDAC6-Degrader-2 for a pre-determined time at 37°C. The fluorogenic substrate was then added, and the reaction was initiated. The reaction was stopped by the addition of a developer solution containing a protease that digests the deacetylated substrate, leading to the release of a fluorescent molecule.
-
Data Analysis: The fluorescence intensity was measured using a microplate reader. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key processes involved in validating the selectivity of HDAC6-Degrader-2.
Caption: Workflow for determining DC50 and IC50 values.
Caption: Mechanism of action for an HDAC6 PROTAC degrader.
Caption: Logical flow for validating degrader selectivity.
Conclusion
The experimental data strongly supports the high selectivity of HDAC6-Degrader-2 for the degradation of HDAC6 over other HDAC isoforms. The multi-pronged approach of combining cell-based degradation assays with in vitro enzymatic inhibition assays provides a robust validation of this selectivity. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
A Head-to-Head Battle for Selectivity: PROTAC HDAC6 Degrader 2 Versus Traditional HDAC Inhibitors
In the landscape of epigenetic drug discovery, the selective modulation of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. While traditional small molecule inhibitors have paved the way, a new contender, the PROTAC (Proteolysis Targeting Chimera) HDAC6 degrader, offers a fundamentally different approach. This guide provides a detailed comparison of the efficacy of a notable example, PROTAC HDAC6 degrader-2, with established traditional HDAC6 inhibitors, supported by experimental data and detailed protocols.
Executive Summary
Traditional HDAC inhibitors function by occupying the active site of the enzyme, thereby blocking its deacetylase activity. In contrast, PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to induce the degradation of the target protein. This comparison reveals that while both approaches effectively target HDAC6, PROTAC HDAC6 degrader-2 demonstrates superior potency in reducing HDAC6 protein levels, offering a more sustained and potentially more profound biological effect than mere inhibition.
Mechanism of Action: Inhibition vs. Degradation
Traditional HDAC inhibitors, such as Ricolinostat (ACY-1215) and Nexturastat A, are competitive inhibitors that bind reversibly to the catalytic domain of HDAC6. This prevents the enzyme from deacetylating its substrates, leading to an accumulation of acetylated proteins, notably α-tubulin.
PROTAC HDAC6 degrader-2, on the other hand, acts as a molecular bridge. One end of the PROTAC binds to HDAC6, while the other end recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of HDAC6 with ubiquitin molecules, marking it for destruction by the proteasome. This results in the physical elimination of the HDAC6 protein from the cell.
Quantitative Comparison of Efficacy
The efficacy of PROTAC HDAC6 degrader-2 and traditional HDAC inhibitors can be quantitatively assessed by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50), respectively. Lower values indicate higher potency.
| Compound | Type | Target | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| PROTAC HDAC degrader-2 | PROTAC Degrader | HDAC6 | 13 | 40 | MM.1S | [1] |
| HDAC10 | 29 | 22 | MM.1S | [1] | ||
| Ricolinostat (ACY-1215) | Traditional Inhibitor | HDAC6 | - | 5 | Cell-free | |
| Nexturastat A | Traditional Inhibitor | HDAC6 | - | 5 | Cell-free |
Note: DC50 and IC50 values are highly dependent on the experimental conditions and cell line used. The data presented here are compiled from different sources and should be interpreted with caution. Direct head-to-head studies are needed for a definitive comparison.
Selectivity Profile
A key advantage of targeted therapies is their selectivity, which minimizes off-target effects.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC8 | HDAC10 |
| PROTAC HDAC degrader-2 | No degradation | - | - | No degradation | - | Degradation | No degradation | No degradation | Degradation |
| Ricolinostat (ACY-1215) | >10-fold selective for HDAC6 | >10-fold selective for HDAC6 | >10-fold selective for HDAC6 | Minimal activity | Minimal activity | Inhibition | Minimal activity | Slight activity | - |
| Nexturastat A | >200-fold selective for HDAC6 | >200-fold selective for HDAC6 | >200-fold selective for HDAC6 | - | - | Inhibition | - | - | - |
PROTAC HDAC degrader-2 demonstrates selectivity for degrading Class IIb HDACs (HDAC6 and HDAC10) without affecting other HDAC isoforms. Traditional inhibitors like Nexturastat A also exhibit high selectivity for HDAC6 inhibition.
Experimental Protocols
To ensure reproducibility and transparency, detailed protocols for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the amount of HDAC6 protein remaining in cells after treatment with a degrader or inhibitor.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable density in 6-well plates.
-
Treat cells with various concentrations of PROTAC HDAC6 degrader-2 or traditional HDAC inhibitors for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
6. Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C.
-
Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
8. Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
9. Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HDAC6 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after drug treatment.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
2. Drug Treatment:
-
Treat the cells with a serial dilution of the compounds for 72 hours.
3. MTT Addition:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (HDAC6-PROTAC-E3 ligase), which is the key mechanism of action for PROTACs.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader and a proteasome inhibitor (to prevent degradation of the complex) for a short period (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or HDAC6, pre-coupled to protein A/G beads.
3. Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against HDAC6 and the E3 ligase to confirm the presence of both proteins in the complex.
Conclusion
PROTAC HDAC6 degrader-2 represents a novel and potent approach to targeting HDAC6. By inducing the degradation of the entire protein, it offers several potential advantages over traditional inhibitors, including a more sustained duration of action and the potential to eliminate non-enzymatic scaffolding functions of HDAC6. While direct comparative studies are still needed for a complete picture, the available data suggest that PROTAC degraders hold significant promise as a next-generation therapeutic modality for diseases driven by HDAC6 dysregulation. The choice between an inhibitor and a degrader will ultimately depend on the specific therapeutic context, including the desired pharmacological profile and the underlying disease biology.
References
A Comparative Guide to HDAC6-Targeting PROTACs: Spotlight on PROTAC HDAC6 Degrader 2
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy in oncology and neurodegenerative diseases. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve selective HDAC6 degradation. This guide provides an objective comparison of the publicly disclosed "PROTAC HDAC6 degrader 2" with other notable HDAC6-targeting PROTACs, supported by experimental data from peer-reviewed publications.
Overview of Compared HDAC6 PROTACs
This guide focuses on the following Cereblon (CRBN)-recruiting PROTACs, selected for their well-documented and potent HDAC6 degradation activity:
-
This compound (Hereafter referred to as "Degrader 2") : A potent and selective HDAC6 degrader.
-
NP8 : A highly potent HDAC6 degrader.
-
TO-1187 : A monoselective HDAC6 degrader with demonstrated in vivo activity.
-
A6 and B4 : Selective HDAC6 degraders developed through solid-phase parallel synthesis.
Performance Comparison
The following tables summarize the key performance metrics of the selected HDAC6 PROTACs, focusing on their degradation potency (DC50 and Dmax) and selectivity in the human multiple myeloma cell line MM.1S, a commonly used model for evaluating HDAC6 degraders.
Table 1: Degradation Potency in MM.1S Cells
| PROTAC Name | DC50 (nM) | Dmax (%) | Treatment Time (hours) | E3 Ligase Recruited |
| Degrader 2 | 1.6 | 86 | Not Specified | CRBN |
| NP8 | 3.8[1] | >95 | 24 | CRBN |
| TO-1187 | 5.81[2][3][4] | 94[2][3][4] | 6[2][3][4] | CRBN |
| A6 | 3.5[5] | >90 | 24 | CRBN |
| B4 | 19.4[5] | >90 | 24 | CRBN |
Table 2: Selectivity Profile
| PROTAC Name | Selectivity Notes |
| Degrader 2 | Selective for HDAC6. Also degrades neosubstrates IKZF1/3. |
| NP8 | Selective for HDAC6 over HDAC1, HDAC2, and HDAC4.[1] |
| TO-1187 | Monoselective for HDAC6. Does not degrade other HDACs or known CRBN neosubstrates (IKZF1, IKZF3, CK1α, SALL4, GSPT1).[2][3][4] |
| A6 | Selective degradation of HDAC6. |
| B4 | Selective degradation of HDAC6. |
Chemical Structures
The chemical structures of the compared PROTACs are presented below.
Figure 1: Chemical Structures of a Selection of HDAC6-targeting PROTACs
| PROTAC | Structure |
| Degrader 2 | ![]() |
| NP8 | ![]() |
| TO-1187 | ![]() |
| A6 | ![]() |
| B4 | ![]() |
Note: The above images are representative structures based on publicly available information and may not be exact reproductions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their characterization.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Multifunctional Histone Deacetylase 6 Degraders with Potent Antimyeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Validating HDAC6 Degradation by PROTACs: An Orthogonal Approach
A comparative guide for researchers, scientists, and drug development professionals on robustly confirming the efficacy of PROTAC-mediated degradation of Histone Deacetylase 6 (HDAC6).
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively eliminating disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs harness the cell's ubiquitin-proteasome system to induce the degradation of the target protein. This distinct mechanism necessitates a multi-faceted validation process to confirm on-target degradation and assess potential off-target effects. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package. This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated degradation of HDAC6, a key target in cancer and neurodegenerative diseases.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case, HDAC6, another ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. The formation of a stable ternary complex between HDAC6, the PROTAC, and the E3 ligase is the critical first step. This proximity induces the E3 ligase to transfer ubiquitin molecules to HDAC6, marking it for recognition and subsequent degradation by the proteasome.
The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein, HDAC6.
Orthogonal Validation Workflow
A robust validation strategy for an HDAC6 PROTAC candidate should progress from an initial assessment of degradation to more in-depth mechanistic and functional studies.
A typical workflow for the orthogonal validation of an HDAC6 PROTAC candidate.
Comparison of Orthogonal Validation Methods
The following table summarizes and compares the key orthogonal methods for validating HDAC6 degradation by PROTACs.
| Method | Principle | Throughput | Quantitative? | Key Insights |
| Western Blot | Antibody-based detection of protein levels in cell lysates separated by size. | Low | Semi-quantitative to Quantitative | Direct evidence of protein loss, DC50, Dmax.[1][2][3][4][5] |
| In-Cell Western (ICW) | Plate-based immunofluorescence for quantifying protein levels in fixed cells. | Medium-High | Quantitative | Higher throughput for dose-response curves and compound screening.[5][6] |
| Immunofluorescence (IF) | Antibody-based visualization of protein localization and abundance in fixed cells. | Low | Semi-quantitative | Visual confirmation of protein loss and subcellular localization changes.[1][7] |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies. | High | Quantitative | Per-cell quantification of protein degradation, analysis of subpopulations.[8][9] |
| Mass Spectrometry (MS) | Unbiased identification and quantification of proteins in a complex sample. | Low | Quantitative | Global proteome profiling to confirm on-target degradation and identify off-targets.[3][10][11][12][13][14][15] |
| NanoBRET/HiBiT | Bioluminescence-based assays to measure protein levels and target engagement in live cells. | High | Quantitative | Real-time kinetics of degradation and confirmation of PROTAC binding to HDAC6.[16][17][18][19] |
| Enzyme Activity Assay | Measurement of the catalytic activity of HDAC6, typically by assessing the acetylation status of a known substrate (e.g., α-tubulin). | Medium | Quantitative | Functional consequence of HDAC6 degradation.[3][5][20] |
Quantitative Data for HDAC6 PROTACs
The following table presents a summary of degradation data for various published HDAC6 PROTACs, highlighting the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values obtained through Western Blot analysis.
| PROTAC | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| NP8 | CRBN | MM.1S | 3.8 nM | >90% | [1] |
| TO-1187 | CRBN | MM.1S | 5.81 nM | 94% | [3] |
| PROTAC 3 | CRBN | MM.1S | 21.8 nM | 93% | [3] |
| PROTAC 9 | CRBN | MM.1S | 5.01 nM | 94% | [3] |
| Compound 50 | CRBN | MM.1S | Not Reported | ~85% at 1 µM | [2] |
| Compound 51 | CRBN | MM.1S | Not Reported | ~91% at 1 µM | [2] |
| A6 | CRBN | MM.1S | Not Reported | ~80% at 1 µM | [2] |
| Degrader 3j | VHL | MM.1S | 7.1 nM | 90% | [5] |
| Degrader 80 | CRBN | MM.1S | 1.6 nM | 86% | [21] |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the workflows and key steps for the discussed orthogonal validation methods.
Western Blotting
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HDAC6. Follow this with incubation with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Mass Spectrometry-Based Proteomics
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, providing a global view of the proteome's response to PROTAC treatment.
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
NanoBRET/HiBiT Assay
Principle: These assays utilize NanoLuciferase technology to quantify protein levels in live cells. In the HiBiT system, the target protein is endogenously tagged with a small peptide (HiBiT), which complements a larger fragment (LgBiT) to form an active luciferase. The resulting luminescence is proportional to the amount of tagged protein.
Detailed Protocol:
-
Cell Line Generation: Generate a stable cell line with HDAC6 endogenously tagged with HiBiT using CRISPR/Cas9.
-
Assay Setup: Plate the cells in a multi-well plate and treat them with the HDAC6 PROTAC.
-
Luminescence Measurement: At various time points, add the LgBiT protein and the NanoLuc substrate to the cells and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control and calculate the percentage of HDAC6 degradation over time and at different PROTAC concentrations.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods. By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their HDAC6 PROTAC candidates.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics-Based Trapping to Study Substrates of Histone Deacetylase 6 Catalytic Domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic identification and functional characterization of MYH9, Hsc70, and DNAJA1 as novel substrates of HDAC6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC chemical probes for histone deacetylase enzymes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00105A [pubs.rsc.org]
- 13. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRBN and VHL E3 Ligase Recruiting PROTACs for HDAC6 Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). Histone deacetylase 6 (HDAC6), a crucial enzyme involved in diverse cellular processes, has emerged as a significant therapeutic target. The two most utilized E3 ligases for targeted protein degradation, Cereblon (CRBN) and von Hippel-Lindau (VHL), present distinct advantages and disadvantages in the development of HDAC6 degraders. This guide provides an objective, data-driven comparison of CRBN- and VHL-based HDAC6 PROTACs, supported by experimental data and detailed methodologies to inform rational drug design.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between the target protein (HDAC6) and an E3 ligase (CRBN or VHL). This induced proximity triggers the ubiquitination of HDAC6, marking it for degradation by the 26S proteasome. While the fundamental mechanism is conserved, the choice of E3 ligase significantly impacts a PROTAC's degradation efficiency, selectivity, and pharmacological properties.
CRBN is the substrate receptor for the CUL4A-DDB1 E3 ligase complex, while VHL is the substrate recognition subunit of the CUL2-elongin B/C complex.[1] Key distinctions include their cellular localization and substrate recognition profiles. CRBN is predominantly nuclear, though it can shuttle to the cytoplasm, whereas VHL is found in both the cytoplasm and the nucleus.[1][] This can influence the accessibility to HDAC6, which is primarily localized in the cytoplasm.
Below is a visualization of the general PROTAC mechanism of action, highlighting the recruitment of either the CRBN or VHL E3 ligase complex.
Caption: General mechanism of HDAC6 degradation by CRBN- and VHL-recruiting PROTACs.
Comparative Performance: Degradation Potency and Efficacy
Quantitative assessment of a PROTAC's performance relies on key metrics such as the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). A head-to-head comparison of optimized HDAC6 degraders reveals nuances in the capabilities of CRBN and VHL recruitment.
Studies have shown that both CRBN and VHL-based PROTACs can achieve potent, low-nanomolar degradation of HDAC6.[3][4][5] However, the structural requirements, particularly the linker length, can differ significantly. For instance, one study found that VHL-based degraders required a much longer linker than their CRBN-based counterparts to achieve optimal HDAC6 degradation.[4]
| PROTAC | E3 Ligase Recruited | Target Ligand | DC50 | Dmax | Cell Line | Reference |
| Compound 2 | CRBN | Nexturastat A derivative | 2.2 nM | ~86% | MM1S | [4] |
| Compound 3j | VHL | VHL-1 | 7.1 nM | ~90% | MM1S | [3][4] |
| Compound 3k | VHL | VHL-1 | Slightly less potent than 3j | ~90% | MM1S | [4] |
| NP8 | CRBN | Nexturastat A | DC50 < 100 nM | >90% | MM.1S | [6] |
| A6 | CRBN | Vorinostat derivative | 3.5 nM | >90% | MV4-11 | [5] |
| B4 | CRBN | Selective HDAC6 inhibitor | 19.4 nM | >90% | MV4-11 | [5] |
Selectivity and Off-Target Effects
A critical consideration in PROTAC design is selectivity. While the target-binding moiety confers primary selectivity, the choice of E3 ligase can introduce distinct off-target profiles.
CRBN-based PROTACs are known to sometimes induce the degradation of "neo-substrates"—proteins not normally recognized by CRBN but are brought into proximity by the PROTAC.[3][4] This is particularly true for zinc-finger transcription factors like IKZF1 and IKZF3 when using immunomodulatory drug (IMiD) derivatives as CRBN ligands.[4] While this can be exploited for therapeutic benefit in some cancers, it represents a potential liability for specific chemical probe development.[3][4]
VHL-based PROTACs , conversely, are generally considered to have a cleaner off-target profile as VHL does not have any known neo-substrates.[3][4] This makes VHL recruitment an attractive strategy when high selectivity for the target protein is paramount. In a direct comparison, the VHL-based degrader 3j did not induce the degradation of IKZF1/3, unlike many CRBN-based degraders.[4]
However, chemo-proteomic studies have shown that selectivity can be complex. In one broad screen, a CRBN-recruiting degrader preferentially degraded HDAC6 and HDAC8, while VHL-recruiting molecules showed a preference for HDAC3.[7] This highlights that the final selectivity profile is an emergent property of the entire PROTAC structure, including the target warhead, E3 ligase handle, and the linker connecting them.
Experimental Protocols and Workflows
The evaluation of PROTACs involves a standardized set of biochemical and cellular assays. The following is a detailed methodology for key experiments cited in the comparison of HDAC6 degraders.
General Experimental Workflow
A typical workflow for characterizing and comparing PROTACs is outlined below.
Caption: Standard experimental workflow for evaluating HDAC6 PROTACs.
Detailed Protocol: Western Blotting for HDAC6 Degradation
-
Cell Culture and Treatment: Plate human multiple myeloma (MM1S) cells at a density of 5 x 10^5 cells/mL. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) of the CRBN- or VHL-based PROTACs for a specified duration (e.g., 6, 12, or 24 hours). A DMSO-treated group serves as the vehicle control.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for HDAC6 (e.g., from Cell Signaling Technology) overnight at 4°C. Use an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the HDAC6 band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining HDAC6 relative to the DMSO control to determine degradation.
Conclusion: Choosing the Right E3 Ligase for HDAC6 Degradation
The decision between recruiting CRBN or VHL for HDAC6 degradation is context-dependent and involves a trade-off between several factors.
Caption: Key considerations for selecting between CRBN and VHL E3 ligases.
CRBN-based PROTACs can achieve profound HDAC6 degradation and benefit from well-established, smaller, and more drug-like ligands.[1] Their high expression in hematopoietic cells makes them particularly effective in that context.[][8] However, the potential for off-target degradation of neo-substrates must be carefully evaluated, especially if the intended application requires a highly specific chemical probe.[3][4]
VHL-based PROTACs offer a compelling alternative, particularly when selectivity is the highest priority, due to the absence of known neo-substrate activity.[3][4] They have demonstrated broad and potent activity across various cell lines.[8][9] The primary challenge often lies in optimizing the physicochemical properties of the typically larger and more complex VHL ligands to ensure good cell permeability and bioavailability.[1]
Ultimately, the optimal choice depends on the specific goals of the research or drug development program. For creating highly selective tool compounds to study HDAC6 biology, VHL may be the preferred ligase. For developing therapeutics, especially in hematological malignancies, the potent activity of CRBN-based degraders remains highly attractive, provided the selectivity profile is acceptable for the given indication. Empirical testing of both platforms remains the most definitive approach to identifying the superior degrader for a specific application.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Specific HDAC6 Degradation: A Comparative Guide to Proteomic and Alternative Analyses
For researchers, scientists, and drug development professionals, confirming the specific and efficient degradation of a target protein is a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of proteomics-based and alternative methods to validate the degradation of Histone Deacetylase 6 (HDAC6), a key target in various diseases.
This guide outlines quantitative proteomics techniques, including Tandem Mass Tag (TMT) labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), alongside traditional methods like Western blotting. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Quantitative Performance of HDAC6 Degraders
The efficacy of a protein degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below summarizes the performance of various published HDAC6 degraders, providing a benchmark for comparison.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| NP8 | MM.1S | 3.8 | >90% (at 100 nM) | [1][2] |
| PROTAC 3 | MM.1S | 21.8 | 93% | [3] |
| PROTAC 8 | MM.1S | 5.81 | 94% | [3] |
| PROTAC 9 | MM.1S | 5.01 | 94% | [3] |
| 12d | Not Specified | 2.2 | 85.6% | [4] |
| WH316 | Not Specified | Less Potent than 12d | 89.5% | [4] |
| WH317 | Not Specified | Less Potent than 12d | 89.5% | [4] |
| Degrader 144 | K562, HeLa | 108.9 | 88% | [5] |
Comparison of Analytical Methods
Choosing the right method to confirm HDAC6 degradation depends on the specific experimental goals, available resources, and the desired level of detail. Mass spectrometry-based proteomics offers a global and unbiased view of protein changes, while Western blotting provides a targeted and more accessible approach.
| Feature | Mass Spectrometry Proteomics (TMT/SILAC) | Western Blotting |
| Scope | Proteome-wide, unbiased analysis of thousands of proteins. | Targeted analysis of a few specific proteins. |
| Quantification | Highly accurate relative and absolute quantification. | Semi-quantitative, with a limited linear dynamic range.[6] |
| Selectivity | Can distinguish between protein isoforms and post-translational modifications. | Dependent on antibody specificity. |
| Throughput | High-throughput with multiplexing capabilities (e.g., TMT allows for simultaneous analysis of multiple samples).[7][8] | Lower throughput, typically analyzing one target per blot.[6] |
| Sensitivity | High sensitivity, capable of detecting low-abundance proteins. | Sensitivity is dependent on antibody affinity and protein expression levels. |
| Cost & Complexity | Higher initial instrument cost and more complex sample preparation and data analysis.[9] | Lower cost and relatively simpler workflow. |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in confirming HDAC6 degradation, the following diagrams illustrate the experimental workflows for proteomics analysis and the mechanism of PROTAC-mediated degradation.
Detailed Experimental Protocols
Below are detailed protocols for the key experiments discussed in this guide.
Tandem Mass Tag (TMT) Proteomics Protocol
Tandem Mass Tag (TMT) labeling is a powerful method for multiplexed protein quantification.[7][8] This protocol provides a general workflow for TMT-based proteomics.
-
Protein Extraction and Digestion:
-
Lyse cells treated with the HDAC6 degrader and a vehicle control in a suitable lysis buffer containing protease inhibitors.[8]
-
Quantify protein concentration using a BCA or Bradford assay.
-
Reduce disulfide bonds with DTT or TCEP and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling:
-
Resuspend dried peptides in a labeling buffer (e.g., 200mM HEPES, pH 8.5).
-
Equilibrate TMT reagents to room temperature and resuspend in anhydrous acetonitrile.[10]
-
Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[10][11]
-
Quench the reaction with hydroxylamine.[10]
-
-
Sample Pooling and Fractionation:
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 column.
-
To reduce sample complexity, fractionate the peptides using high-pH reversed-phase liquid chromatography.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
Use a data-dependent acquisition method to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
SILAC is a metabolic labeling strategy that provides high accuracy in quantitative proteomics.[9]
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
Culture a second population of cells in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6-L-Lysine) for at least five cell doublings to ensure complete incorporation.[12]
-
-
Experimental Treatment:
-
Treat the "heavy" labeled cells with the HDAC6 degrader and the "light" labeled cells with a vehicle control.
-
-
Sample Preparation:
-
Harvest and lyse the cells separately.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.[9]
-
Digest the combined protein mixture with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify peptide pairs (light and heavy) based on their mass difference.
-
The ratio of the intensities of the heavy to light peptides reflects the change in protein abundance upon degrader treatment.
-
Western Blotting Protocol
Western blotting is a widely used technique to detect specific proteins in a sample.[13]
-
Sample Preparation:
-
Lyse cells treated with the HDAC6 degrader and a vehicle control in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
To confirm equal loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.[13]
-
Conclusion
Both mass spectrometry-based proteomics and Western blotting are valuable techniques for confirming the specific degradation of HDAC6. Proteomics offers a comprehensive, unbiased view of the entire proteome, providing high confidence in the selectivity of the degrader.[14] In contrast, Western blotting is a more accessible, targeted approach suitable for initial screening and validation of proteomics results. The choice of method should be guided by the specific research question, available resources, and the desired depth of analysis. By employing the appropriate analytical strategies, researchers can confidently validate the efficacy and specificity of their HDAC6 degraders, accelerating the development of novel therapeutics.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Degrader [proteomics.com]
Validating the Downstream Biological Consequences of HDAC6 Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the intended biological consequences of targeted protein degradation is a critical step in the development of novel therapeutics. This guide provides a comparative overview of methodologies to validate the downstream effects of Histone Deacetylase 6 (HDAC6) degradation, supported by experimental data and detailed protocols.
Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme that plays a crucial role in a variety of cellular processes, including cell motility, protein degradation, and stress responses.[1][2][3][4] Its dysregulation has been implicated in numerous diseases, making it a compelling therapeutic target.[5][6][7] This guide focuses on comparing the primary methods for inducing HDAC6 degradation—small interfering RNA (siRNA), and proteolysis-targeting chimeras (PROTACs)—and the experimental approaches to validate their downstream biological effects.
Comparison of HDAC6 Degradation Technologies
The choice of technology to induce HDAC6 degradation is pivotal and depends on the specific experimental goals, such as throughput, duration of the effect, and the need to distinguish between enzymatic inhibition and the effects of protein scaffolding functions.
| Technology | Mechanism of Action | Typical Efficacy | Advantages | Disadvantages | Key Validation Metrics |
| siRNA | Post-transcriptional gene silencing by targeting HDAC6 mRNA for degradation. | 70-90% knockdown.[8][9][10] | High specificity for the target protein. | Transient effect, potential for off-target effects, delivery can be challenging in some cell types. | Percentage of HDAC6 protein reduction (Western Blot), reduction in HDAC6 mRNA (qRT-PCR). |
| PROTACs | Bifunctional molecules that recruit an E3 ubiquitin ligase to HDAC6, leading to its ubiquitination and subsequent proteasomal degradation. | >90% degradation.[1][2] | Rapid and sustained degradation, potential for improved selectivity over inhibitors, can overcome inhibitor resistance.[1][2][11] | Complex design and optimization, potential for off-target degradation ("hook effect").[11] | DC50 (concentration for 50% degradation), Dmax (maximum degradation), time-course of degradation.[1][11] |
Experimental Protocols for Validation
Accurate validation of HDAC6 degradation and its downstream consequences is essential. Below are detailed protocols for key experiments.
Western Blot for HDAC6 Degradation and Substrate Acetylation
Objective: To quantify the reduction in HDAC6 protein levels and assess the acetylation status of its primary substrate, α-tubulin.[1][12]
Protocol:
-
Cell Lysis: Treat cells with the HDAC6 degradation modality (siRNA or PROTAC) for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC6, acetylated-α-tubulin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically analyze the bands and normalize the HDAC6 and acetylated-α-tubulin signals to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for HDAC6 mRNA Levels (for siRNA validation)
Objective: To measure the efficiency of siRNA-mediated knockdown of HDAC6 mRNA.[9]
Protocol:
-
RNA Extraction: Isolate total RNA from siRNA-treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for HDAC6 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of HDAC6 mRNA using the ΔΔCt method.
Proteomics-based Analysis of the Acetylome
Objective: To identify novel substrates of HDAC6 and globally assess changes in protein acetylation following HDAC6 degradation.[5][13][14][15]
Protocol:
-
Protein Extraction and Digestion: Extract proteins from cells with and without HDAC6 degradation. Reduce, alkylate, and digest the proteins into peptides with trypsin.
-
Acetylated Peptide Enrichment: Enrich for acetylated peptides using antibodies specific for acetyl-lysine.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the acetylated peptides using proteomics software. Compare the abundance of acetylated peptides between the control and HDAC6-degraded samples to identify proteins with altered acetylation.
Downstream Signaling Pathways Affected by HDAC6 Degradation
HDAC6 degradation impacts several key signaling pathways. The following diagrams illustrate these pathways and provide a framework for investigating the functional consequences of HDAC6 removal.
Caption: Overview of HDAC6 degradation and its immediate downstream effects.
The degradation of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin and HSP90.[1][6] Increased α-tubulin acetylation affects microtubule dynamics and can impair cell motility.[3] Hyperacetylation of HSP90 can disrupt its chaperone activity, leading to the degradation of client proteins and potentially inducing apoptosis.[6][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics-Based Trapping to Study Substrates of Histone Deacetylase 6 Catalytic Domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.lih.lu [researchportal.lih.lu]
- 13. Proteomic identification and functional characterization of MYH9, Hsc70, and DNAJA1 as novel substrates of HDAC6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
In Vivo Showdown: PROTAC HDAC6 Degrader 2 Outmaneuvers Small Molecule Inhibitors in Preclinical Cancer Models
A new class of drugs, Proteolysis Targeting Chimeras (PROTACs), is demonstrating superior in vivo efficacy in degrading Histone Deacetylase 6 (HDAC6) compared to traditional small molecule inhibitors. This comparison guide synthesizes preclinical data for the PROTAC HDAC6 degrader TO-1187 and prominent small molecule inhibitors, offering researchers a comprehensive overview of their performance in cancer models.
This guide presents a detailed comparison of the in vivo efficacy of the PROTAC HDAC6 degrader TO-1187 against a panel of small molecule HDAC6 inhibitors, including Ricolinostat (B612168), WT161, and QTX125. The data, compiled from various preclinical studies, suggests that the degradation mechanism of PROTACs may offer significant advantages over the inhibitory action of small molecules in therapeutic applications.
Executive Summary of In Vivo Efficacy
The PROTAC TO-1187 has demonstrated potent and selective degradation of HDAC6 in a multiple myeloma xenograft model, leading to significant tumor growth inhibition.[1][2][3] In contrast, while small molecule inhibitors like Ricolinostat, WT161, and QTX125 have also shown anti-tumor activity in various cancer models, their mechanism relies on continuous target engagement to inhibit the enzyme's function.[4][5][6] The catalytic nature of PROTACs allows for a single molecule to degrade multiple target proteins, potentially leading to a more sustained and profound biological effect at lower doses.[7]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data from preclinical in vivo studies for the PROTAC HDAC6 degrader TO-1187 and representative small molecule inhibitors.
Table 1: In Vivo Efficacy of PROTAC HDAC6 Degrader TO-1187
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| TO-1187 | Multiple Myeloma (MM.1S xenograft) | Mice | Not specified in abstracts | Efficiently degraded HDAC6 in mouse tissues.[1][2][3] |
Table 2: In Vivo Efficacy of Small Molecule HDAC6 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Ricolinostat (ACY-1215) | Breast Cancer (MDA-MB-453 xenograft) | γ-SCID mice | Not specified | Significant antitumor growth activity as a single agent.[6] |
| Multiple Myeloma | Patients | 160 mg daily | Well-tolerated and active in combination with bortezomib (B1684674) and dexamethasone.[8] | |
| WT161 | Multiple Myeloma (MM.1S xenograft) | Mice | 50 mg/kg, i.p. | Validated anti-MM activity in combination with bortezomib.[5] |
| Osteosarcoma (xenograft) | Mice | Not specified | Suppressed cell growth and induced apoptosis. Synergistic inhibition with 5-FU.[9] | |
| QTX125 | Mantle Cell Lymphoma (xenograft) | Mice | Not specified | Significantly inhibited lymphoma growth, comparable to cyclophosphamide.[4] |
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference in the mechanism of action between PROTACs and small molecule inhibitors underpins their varying in vivo efficacy.
Small Molecule Inhibitors: These molecules typically bind to the active site of HDAC6, preventing its enzymatic activity. This inhibition is often reversible and requires sustained drug exposure to maintain a therapeutic effect.
PROTAC HDAC6 Degraders: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (HDAC6), leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple HDAC6 proteins, leading to a prolonged pharmacodynamic effect.[7]
Figure 1. Mechanisms of action for PROTAC degraders and small molecule inhibitors targeting HDAC6.
Signaling Pathways and Experimental Workflows
The targeting of HDAC6 by both PROTACs and small molecule inhibitors impacts downstream signaling pathways crucial for cancer cell survival and proliferation.
Figure 2. Simplified HDAC6 signaling pathway affected by PROTACs and inhibitors.
A typical experimental workflow for evaluating the in vivo efficacy of these compounds is outlined below.
Figure 3. General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Xenograft Studies
-
Cell Lines and Culture: Human cancer cell lines (e.g., MM.1S for multiple myeloma, MDA-MB-453 for breast cancer, or mantle cell lymphoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or γ-SCID) are typically used for xenograft studies. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 cells) in a suitable medium (e.g., RPMI 1640) mixed with Matrigel is subcutaneously injected into the flank of the mice.[5]
-
Treatment: Once tumors reach a palpable size (e.g., ~100-150 mm³), mice are randomized into treatment groups.[5][6]
-
PROTAC HD6 Degrader (e.g., TO-1187): Dosing and administration route are determined by pharmacokinetic studies.
-
Small Molecule Inhibitors (e.g., Ricolinostat, WT161, QTX125): Compounds are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. For example, WT161 has been administered at 50 mg/kg via intraperitoneal injection.[5]
-
Control Group: A vehicle control group receives the same volume and formulation as the treatment groups, without the active compound.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
-
Pharmacodynamic Analysis:
-
Western Blotting: Tumor lysates are analyzed by Western blotting to assess the levels of HDAC6, acetylated α-tubulin (a marker of HDAC6 inhibition), and other relevant biomarkers.
-
Immunohistochemistry: Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion
References
- 1. Item - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - American Chemical Society - Figshare [acs.figshare.com]
- 2. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. HDAC6 inhibitor WT161 performs anti-tumor effect on osteosarcoma and synergistically interacts with 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of PROTAC HDAC6 Degraders: A Comparative Analysis
A detailed guide for researchers on the differential activity of PROTAC HDAC6 degraders across various species, featuring comparative data, experimental protocols, and pathway visualizations to inform preclinical and translational studies.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative analysis of the cross-reactivity of PROTAC Histone Deacetylase 6 (HDAC6) degraders in different species, a critical consideration for the translation of preclinical findings to clinical applications. Understanding the species-specific efficacy of these molecules is paramount for selecting appropriate animal models and predicting human responses.
This document focuses on well-characterized PROTAC HDAC6 degraders, presenting key degradation data in human and murine models. Detailed experimental protocols for assessing degrader activity and visualizations of the underlying biological pathways are also provided to support researchers in their drug development efforts.
Comparative Efficacy of HDAC6 Degraders
The efficacy of a PROTAC can vary significantly between species due to differences in the amino acid sequences of the target protein (HDAC6) and the recruited E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). These differences can affect the formation and stability of the ternary complex (PROTAC-HDAC6-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.
Here, we compare the activity of two distinct HDAC6 PROTACs: a VHL-recruiting degrader (Compound 3j) and a CRBN-recruiting degrader (TO-1187), in human and mouse cell lines and tissues.
| Degrader | E3 Ligase Recruited | Species | Cell Line/Tissue | DC50 (nM) | Dmax (%) | Citation |
| Compound 3j | VHL | Human | MM.1S | 7.1 | 90 | [1] |
| Mouse | 4935 | 4.3 | 57 | [1] | ||
| TO-1187 | CRBN | Human | MM.1S | 5.81 | 94 | [2] |
| Mouse | Tissues (in vivo) | - | Efficient Degradation | [2] |
Key Observations:
-
Compound 3j , a VHL-based degrader, demonstrates potent degradation of HDAC6 in both human and mouse cell lines.[1] Interestingly, while the DC50 is comparable between the two species, the maximal degradation (Dmax) is significantly higher in the human cell line (90%) compared to the murine cell line (57%).[1] This suggests potential differences in the efficiency of ternary complex formation or subsequent degradation steps between human and mouse VHL-mediated processes. It's noteworthy that the selectivity of HDAC inhibitors is generally less documented for mouse HDACs compared to human HDACs.[1]
-
TO-1187 , a CRBN-based degrader, exhibits potent and complete degradation of HDAC6 in a human multiple myeloma cell line.[2] Importantly, this degrader also demonstrates in vivo efficacy, efficiently degrading HDAC6 in mouse tissues.[2] This highlights its potential for translational studies.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize HDAC6 degraders.
Western Blotting for HDAC6 Degradation
This protocol is a standard method to quantify the reduction of HDAC6 protein levels following treatment with a PROTAC.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with the PROTAC degrader at various concentrations and time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In-Cell ELISA for High-Throughput Degradation Analysis
This method allows for a more high-throughput assessment of protein degradation in a plate-based format.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC degrader for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against HDAC6 overnight at 4°C.
-
Wash the wells with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to a cell viability assay performed in parallel.
Visualizing the Mechanism of Action and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the signaling pathways in which HDAC6 is implicated.
Caption: Mechanism of PROTAC-induced HDAC6 degradation.
Caption: Key signaling pathways and substrates regulated by HDAC6.
References
Head-to-Head Comparison: VHL- and CRBN-Recruiting PROTAC HDAC6 Degrader 2 Analogs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools for selectively eliminating proteins of interest. This guide provides a detailed head-to-head comparison of two key analogs of PROTAC HDAC6 degrader 2: a Cereblon (CRBN)-recruiting degrader and a more recently developed von Hippel-Lindau (VHL)-recruiting counterpart, compound 3j. This comparison is based on experimental data from a study that aimed to develop more specific chemical probes for HDAC6-related cellular pathways by moving away from the multifunctional nature of CRBN-based degraders.[1]
Executive Summary
The primary distinction between the compared PROTACs lies in the E3 ubiquitin ligase they recruit to induce the degradation of Histone Deacetylase 6 (HDAC6). While the original "degrader 2" utilizes the CRBN E3 ligase, its analog, compound 3j, employs the VHL E3 ligase. This fundamental difference leads to variations in their degradation efficiency, selectivity, and potential for off-target effects. Compound 3j was developed to overcome the limitation of CRBN-based degraders which are known to also degrade neosubstrates like IKZF1/3.[1] The VHL-based degrader 3j demonstrates comparable maximal degradation of HDAC6 but with a slightly lower potency in human cells compared to the CRBN-based degrader 2. However, it shows improved activity in mouse cell lines and, crucially, does not induce the degradation of IKZF1/3, making it a more specific probe for studying HDAC6 functions.[1]
Data Presentation
Table 1: Comparative Degradation Efficiency of HDAC6 Degraders in Human MM1S Cells
| Parameter | Degrader 2 (CRBN-based) | Compound 3j (VHL-based) |
| DC50 | 2.2 nM | 7.1 nM |
| Dmax | ~86% | ~90% |
Data sourced from in-cell ELISA analysis in MM1S human multiple myeloma cells.[1]
Table 2: Comparative Degradation Efficiency in Mouse 4935 Cells
| Parameter | Degrader 2 (CRBN-based) | Compound 3j (VHL-based) |
| Dmax | 45% | 57% |
Data indicates that the VHL-based degrader 3j is more effective in this mouse cell line.[1]
Experimental Protocols
A detailed description of the materials and methods can be found in the supporting information of the original publication.[1] Key experimental methodologies are summarized below:
Cell Culture: Human multiple myeloma (MM1S) cells and mouse 4935 cells were used for the experiments. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis: Cells were treated with the indicated concentrations of the degraders for specified time periods. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against HDAC6, acetylated α-tubulin, and other proteins of interest. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In-Cell ELISA: This assay was used to quantify the levels of HDAC6 protein in cells after treatment with the degraders. Cells were seeded in 96-well plates and treated with various concentrations of the compounds. After treatment, cells were fixed, permeabilized, and incubated with a primary antibody against HDAC6. A secondary antibody conjugated to HRP was then added, followed by the addition of a colorimetric substrate. The absorbance was measured using a plate reader to determine the relative amount of HDAC6 protein.
Time-Course Study: To determine the kinetics of HDAC6 degradation, MM1S cells were treated with the degraders, and cell lysates were collected at different time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). The levels of HDAC6 were then analyzed by Western blot.[1]
Proteasome Inhibition Assay: To confirm that the degradation of HDAC6 was mediated by the proteasome, MM1S cells were pre-treated with a proteasome inhibitor (e.g., MG132 or Bortezomib) before the addition of the HDAC6 degraders. The level of HDAC6 was then assessed by Western blot.[1]
Mandatory Visualization
Caption: Mechanism of action for CRBN- and VHL-based PROTACs.
References
Assessing the Impact of PROTAC HDAC6 Degrader 2 on Known CRBN Neosubstrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a standard CRBN-based PROTAC HDAC6 degrader, referred to here as "PROTAC HDAC6 Degrader 2," with more selective alternatives. The focus is on the critical aspect of neosubstrate degradation, a common off-target effect of CRBN-recruiting Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data from recent studies, this guide aims to inform the selection and development of targeted protein degraders with improved safety and specificity profiles.
Introduction to PROTACs and the Neosubstrate Challenge
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. CRBN is a widely used E3 ligase in PROTAC design. However, the recruitment of CRBN can lead to the unintended degradation of other proteins, known as neosubstrates, which can result in undesirable off-target effects and potential toxicity. This guide assesses a standard this compound against alternatives designed to mitigate this issue.
Comparative Performance Analysis
The following tables summarize the quantitative data on the degradation of the target protein, HDAC6, and key CRBN neosubstrates by a standard CRBN-based HDAC6 PROTAC, a highly selective CRBN-based PROTAC (TO-1187), and a VHL-based PROTAC (Compound 3j) as an alternative E3 ligase recruiter.
On-Target Performance: HDAC6 Degradation
| Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Standard CRBN-based HDAC6 PROTAC | CRBN | Varies | Varies | >80 | [1] |
| TO-1187 | CRBN | MM.1S | 5.81 | 94 | [2][3][4] |
| Compound 3j | VHL | MM1S | 7.1 | 90 | [5][6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Off-Target Profile: CRBN Neosubstrate Degradation
| Neosubstrate | Standard CRBN-based HDAC6 PROTAC | TO-1187 | Compound 3j (VHL-based) |
| IKZF1 | Degradation commonly observed | No degradation observed | No degradation observed |
| IKZF3 | Degradation commonly observed | No degradation observed | No degradation observed |
| CK1α | Potential for degradation | No degradation observed | Not applicable (VHL recruited) |
| SALL4 | Potential for degradation | No degradation observed | Not applicable (VHL recruited) |
| GSPT1 | Potential for degradation | No degradation observed | Not applicable (VHL recruited) |
Data for TO-1187 is based on proteomic evaluation.[2][3][4] Data for Compound 3j is based on Western blot analysis for IKZF1 and IKZF3.[6]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TO-1187 | HDAC6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PROTAC HDAC6 Degrader 2: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like PROTAC HDAC6 degrader 2 are paramount for ensuring laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, the potent biological activity inherent to proteolysis-targeting chimeras (PROTACs) necessitates a cautious and rigorous approach to waste management.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Hazard Assessment and Precautionary Principle
PROTACs are designed to harness the body's natural protein disposal system to eliminate specific disease-causing proteins.[2][3] This mechanism of action, while therapeutically promising, means these molecules can have significant biological effects at low concentrations.[4][5] Therefore, despite a non-hazardous classification from the supplier for this compound, it is best practice to handle it and its associated waste with the same level of caution as a cytotoxic compound.[6][7] This precautionary approach helps mitigate unforeseen risks and ensures compliance with general laboratory safety standards for handling biologically active molecules.
Summary of Safety Data for this compound
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Formula | C34H33F2N9O8 | MedChemExpress SDS[1] |
| Primary Hazards | None listed in the SDS. However, as a biologically active compound, caution is advised. | MedChemExpress SDS[1] |
| First Aid Measures | Standard measures for chemical exposure: flush eyes, rinse skin, move to fresh air if inhaled, seek medical attention. | MedChemExpress SDS[1] |
Personal Protective Equipment (PPE) and Handling
When working with this compound in either solid or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[8][9]
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes. Should have side-shields for additional protection.[8][9] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a standard and effective choice. Always inspect gloves for tears before use and change them immediately if contaminated.[8][9] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing. |
| Respiratory Protection | Suitable Respirator | Required when handling the solid compound to avoid dust inhalation or when there is a risk of aerosol formation.[8] |
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[10]
-
Avoid contact with eyes, skin, and clothing.[8]
-
Wash hands thoroughly after handling.[8]
Proper Disposal Procedures
The recommended disposal method for this compound and all associated contaminated materials is high-temperature incineration through a licensed hazardous waste disposal service.[7][11][12] This ensures the complete and irreversible destruction of the active compound.[11]
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated from non-hazardous laboratory waste.[6][12] Cross-contamination can render a large volume of waste hazardous.[7]
-
Waste Collection:
-
Solid Waste: Collect solid this compound, contaminated pipette tips, vials, gloves, and other disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.[8] These containers are often color-coded purple to indicate cytotoxic/cytostatic waste.[11][12]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and appropriately labeled hazardous waste container.[8] Do not dispose of liquid waste down the drain.[8][12]
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with the compound must be placed in a designated purple-lidded sharps container.[12]
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and should identify the primary chemical contents.
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic while awaiting pickup by a certified waste management provider.
-
Professional Disposal: Arrange for the collection, transport, and disposal of the waste by a licensed contractor specializing in chemical and cytotoxic waste. They will ensure the waste is transported to a permitted incineration facility.[12]
Experimental Protocol: Spill Decontamination
In the event of an accidental spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (as listed above)
-
Chemical spill kit (containing absorbent pads or powder)
-
Deactivating solution (e.g., 10% bleach solution, followed by a 1% sodium thiosulfate (B1220275) solution to neutralize the bleach)
-
Designated hazardous waste container for spill cleanup materials
Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE, including a respirator if the spill involves powder.
-
Contain the Spill:
-
For liquid spills, cover with absorbent pads or powder from the spill kit, working from the outside in.
-
For solid spills, gently cover with damp paper towels to avoid raising dust. Do not dry sweep.
-
-
Decontaminate:
-
Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated hazardous waste container.
-
Clean the spill area with a deactivating solution (e.g., 10% bleach), allowing for a contact time of at least 15 minutes.
-
Wipe the area with a neutralizer for the deactivating agent (if necessary, like sodium thiosulfate for bleach).
-
Finish by cleaning the area with soap and water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and any contaminated clothing, must be disposed of as cytotoxic waste.[7]
-
Report: Report the incident to your laboratory supervisor or safety officer.
Disposal Workflow and Signaling Pathway Diagrams
To provide clear, at-a-glance guidance, the following diagrams illustrate the decision-making process for waste disposal and the compound's mechanism of action.
Caption: Waste disposal decision workflow for materials potentially contaminated with this compound.
Caption: Simplified signaling pathway for PROTAC-mediated degradation of the HDAC6 protein.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. A new treatment strategy emerges for prostate cancer metastasis | The Blade [toledoblade.com]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. targetmol.com [targetmol.com]
- 11. cleanaway.com.au [cleanaway.com.au]
- 12. swansea.ac.uk [swansea.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





